Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 39503-57-6
Synonyms: Methyl 5-bromo-4-methylsalicylate; 5-Bromo-2-hydroxy-4-methylbenzoic acid methyl ester
Document Type: Technical Reference & Synthesis Guide
Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary
Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS 39503-57-6) is a highly functionalized aromatic scaffold utilized primarily as a regiospecific intermediate in the synthesis of pharmaceutical agents.[1] Its structure features a salicylate core stabilized by an intramolecular hydrogen bond, a methyl ester handle for acylation or hydrolysis, and a C5-bromine motif essential for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]
This compound has recently gained prominence in the development of Positive Allosteric Modulators (PAMs) for G-protein coupled receptors (GPCRs), specifically within neuropharmacology pipelines [1].[1] Its unique substitution pattern allows for the precise construction of biaryl systems without steric interference from the ortho-hydroxyl group.[1]
Physicochemical Profile
Property
Value
Note
Molecular Formula
C₉H₉BrO₃
Molecular Weight
245.07 g/mol
Appearance
Off-white to pale yellow crystalline solid
Needles from EtOH/H₂O
Boiling Point
288.9 ± 35.0 °C
@ 760 mmHg (Predicted)
Melting Point
96–98 °C
Isomer-dependent; verify batch CoA
Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in H₂O
Lipophilic core
pKa
~8.5 (Phenolic OH)
Acidic due to ester conjugation
Synthetic Pathway & Optimization
The synthesis of CAS 39503-57-6 is a classic example of directed electrophilic aromatic substitution .[1] The precursor, methyl 2-hydroxy-4-methylbenzoate, contains two activating groups: the phenolic hydroxyl (-OH) and the methyl (-CH₃) group.[1]
Regioselectivity Logic: The hydroxyl group is a strong ortho, para-director.[1] The ortho position (C3) is sterically crowded between the hydroxyl and the ester.[1] The para position (C5) is electronically activated by the -OH and sterically accessible.[1] The methyl group at C4 also directs ortho to C3 and C5.[1] Thus, the C5 position is synergistically activated, ensuring high regioselectivity for bromination.[1]
Reaction Scheme (Graphviz)[1]
Caption: Regioselective bromination pathway targeting the C5 position. Kinetic control is required to prevent over-bromination at the C3 position.
Experimental Protocol (Self-Validating)
Note: This protocol is adapted from standard bromination procedures for salicylates [2, 3] and optimized for the 4-methyl derivative.
Objective
Synthesize Methyl 5-bromo-2-hydroxy-4-methylbenzoate with >95% regioselectivity.
To validate the identity of CAS 39503-57-6, researchers should look for the following spectral signatures. The key differentiator from isomers is the singlet multiplicity of the aromatic protons due to the 1,2,4,5-substitution pattern.
Methyl 5-bromo-2-hydroxy-4-methylbenzoate serves as a "linchpin" intermediate.[1] Its primary utility lies in its ability to undergo orthogonal functionalization.[1]
Suzuki-Miyaura Coupling
The C5-Br bond is highly reactive towards palladium-catalyzed cross-coupling.[1] This allows for the attachment of aryl or heteroaryl groups, creating biaryl scaffolds common in kinase inhibitors and receptor modulators.[1]
Workflow: CAS 39503-57-6 + Ar-B(OH)₂ → Biaryl Salicylate.[1]
Receptor Modulation (PAMs)
Recent patent literature [1] identifies this scaffold in the synthesis of Positive Allosteric Modulators.[1] The 4-methyl and 2-hydroxy motifs are often critical for binding pocket occupancy and hydrogen bonding within the receptor's allosteric site.[1]
Cyclization Precursor
The ester and hydroxyl groups allow for cyclization reactions to form chromones or coumarins , which are privileged structures in medicinal chemistry.[1]
Protocol: Handle in a fume hood. Wear nitrile gloves and safety goggles.[1] In case of contact, wash immediately with soap and water.[1] Store in a cool, dry place away from strong oxidizing agents.[1]
References
Patent: Modulateurs allostériques positifs du récepteur... (2025).[1] WO2025231259A1.[1] Link[1]
Synthesis Protocol: Preparation of methyl 5-bromo-2-hydroxybenzoate. National Institutes of Health (PMC).[1] Link
Chemical Data: Methyl 5-bromo-2-hydroxy-4-methylbenzoate. PubChem Compound Summary. Link
A Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Abstract Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a polysubstituted aromatic compound featuring a salicylic acid scaffold, a structural motif of significant interest in medicinal chemistry and materials science. The...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a polysubstituted aromatic compound featuring a salicylic acid scaffold, a structural motif of significant interest in medicinal chemistry and materials science. The strategic placement of a bromine atom, a hydroxyl group, a methyl group, and a methyl ester functionality on the benzene ring imparts a unique combination of reactivity and physicochemical properties. This document serves as an in-depth technical guide on its chemical properties, providing a rationale for its synthesis, detailed protocols for its characterization, an exploration of its reactivity, and an overview of its potential applications. This guide is designed to equip researchers with the foundational knowledge required to effectively utilize this versatile building block in complex organic synthesis and drug discovery programs.
Molecular Structure and Physicochemical Properties
Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a derivative of benzoic acid with four substituents. The interplay of these groups—the electron-donating hydroxyl and methyl groups, the electron-withdrawing ester, and the sterically and electronically influential bromine atom—governs its overall chemical behavior.
Analogous compounds are typically solids at room temperature.[3]
| Storage | Room temperature, dry and sealed environment | Recommended for maintaining compound integrity.[1] |
Synthesis and Purification
The synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate can be logically approached via a two-step sequence starting from the commercially available 2-hydroxy-4-methylbenzoic acid. This pathway is both efficient and high-yielding, leveraging classical and reliable organic reactions.
Proposed Synthetic Workflow
The synthetic strategy involves:
Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring.
Fischer-Speier Esterification: Conversion of the carboxylic acid to a methyl ester.
The rationale for this sequence is twofold. First, the hydroxyl and methyl groups on the starting material are strong ortho-, para-directors, activating the ring for electrophilic substitution.[4] The carboxylic acid group is a meta-director. The cumulative effect directs the incoming bromine electrophile to the C5 position, which is para to the methyl group and ortho to the hydroxyl group, leading to high regioselectivity. Second, performing the esterification last prevents potential hydrolysis of the ester under the conditions that might be used for bromination.
Caption: Proposed two-step synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate.
Experimental Protocols
Protocol 1: Electrophilic Bromination of 2-Hydroxy-4-methylbenzoic acid
Causality: Phenols are highly activated rings that can be brominated under mild conditions without a Lewis acid catalyst.[5][6] Using a solvent like acetic acid provides a polar medium to facilitate the reaction. Performing the reaction at or below room temperature helps control the reaction rate and prevent potential poly-bromination.
In a fume hood, dissolve 2-hydroxy-4-methylbenzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
Cool the flask in an ice bath to 0-5 °C.
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
Pour the reaction mixture into a beaker of ice water. The crude product will precipitate.
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The product, 5-bromo-2-hydroxy-4-methylbenzoic acid, is typically used in the next step without further purification.
Protocol 2: Fischer-Speier Esterification
Causality: This reaction is an acid-catalyzed equilibrium process.[7] The use of a strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity for attack by methanol.[8][9] Using methanol as the solvent ensures a large excess, which, according to Le Châtelier's principle, drives the equilibrium towards the ester product.[10] Refluxing provides the necessary activation energy for the reaction.
Combine the crude 5-bromo-2-hydroxy-4-methylbenzoic acid (1.0 eq) and a large excess of methanol in a round-bottom flask.
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.[11] Monitor the reaction progress via TLC.
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 5-bromo-2-hydroxy-4-methylbenzoate.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods provides an unambiguous structural assignment.
Caption: Workflow for the analytical characterization of the target compound.
Table 3: Expected Spectroscopic Data for Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Technique
Expected Observations
¹H NMR
- Phenolic -OH: A broad singlet (δ 10-12 ppm), exchangeable with D₂O. - Aromatic Protons: Two singlets (or narrow doublets, J2-3 Hz) in the aromatic region (δ ~7.0-8.0 ppm). One corresponding to H-3 and one to H-6. - Ester -OCH₃: A sharp singlet (δ ~3.9 ppm). - Aromatic -CH₃: A sharp singlet (δ ~2.2-2.4 ppm).
¹³C NMR
- Carbonyl (C=O): Signal in the range of δ ~165-175 ppm. - Aromatic Carbons: Six distinct signals in the aromatic region (δ ~110-160 ppm), including two quaternary carbons attached to -OH and -COOCH₃, and one attached to Br. - Ester -OCH₃: Signal around δ ~52 ppm. - Aromatic -CH₃: Signal around δ ~20 ppm.
IR (Infrared)
- O-H Stretch: Broad band from ~3200-3500 cm⁻¹ (phenolic hydroxyl). - C-H Stretch: Aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹). - C=O Stretch: Strong, sharp absorption around 1680-1710 cm⁻¹ (ester carbonyl, lowered by intramolecular H-bonding). - C-O Stretch: Bands in the 1100-1300 cm⁻¹ region. - C-Br Stretch: Absorption in the fingerprint region, typically 500-650 cm⁻¹.
| MS (Mass Spec) | - Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 244 and 246, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The molecular weight of the parent ion is calculated for C₉H₉⁷⁹BrO₃. |
Chemical Reactivity and Synthetic Applications
The multifunctionality of Methyl 5-bromo-2-hydroxy-4-methylbenzoate makes it a highly valuable intermediate for building molecular complexity.
Caption: Key reaction pathways for Methyl 5-bromo-2-hydroxy-4-methylbenzoate.
Aromatic Bromine Atom: The C-Br bond is the most versatile synthetic handle on the molecule. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions.[12]
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the formation of C-C bonds, creating biaryl structures common in pharmaceuticals.[13][14]
Heck Coupling: Reaction with alkenes to form substituted styrenes.
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.
Phenolic Hydroxyl Group: The acidic proton can be removed by a base, forming a phenoxide which is a strong nucleophile.
O-Alkylation/Acylation: The phenoxide can be alkylated (e.g., Williamson ether synthesis) or acylated to introduce a variety of functional groups, which can modulate the compound's biological activity or solubility.
Methyl Ester Group: This group can be readily modified.
Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidic workup will convert the ester back to the corresponding carboxylic acid.
Amidation: Direct reaction with amines, often at elevated temperatures, can form the corresponding amide, a common pharmacophore.
The presence of these functional groups makes the title compound an excellent starting material for constructing libraries of complex molecules for high-throughput screening in drug development.[1]
Safety and Handling
As a laboratory chemical, Methyl 5-bromo-2-hydroxy-4-methylbenzoate requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, hazard information can be inferred from structurally similar compounds.
GHS Hazard Classification (Inferred): Based on analogous brominated aromatic esters, the following hazards are likely[15][16]:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Precautions for Safe Handling:
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17]
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17]
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Disclaimer: This information is for guidance only. Always refer to the substance-specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.[18]
Conclusion
Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a strategically functionalized aromatic compound with significant potential as a building block in synthetic chemistry. Its well-defined reactivity, stemming from the distinct properties of its bromo, hydroxyl, methyl, and ester groups, allows for controlled and sequential modification. The protocols and data presented in this guide provide a comprehensive foundation for researchers to synthesize, characterize, and strategically employ this compound in the development of novel pharmaceuticals, agrochemicals, and functional materials.
References
MySkinRecipes. Methyl 5-bromo-2-hydroxy-4-methylbenzoate. [Online] Available at: [Link]
Matrix Fine Chemicals. METHYL 5-BROMO-2-HYDROXYBENZOATE | CAS 4068-76-2. [Online] Available at: [Link]
Cenmed Enterprises. Methyl 5-bromo-2-methylbenzoate (C007B-211567). [Online] Available at: [Link]
Amerigo Scientific. Methyl 2-Bromo-5-hydroxy-4-methylbenzoate. [Online] Available at: [Link]
AbacipharmTech. Methyl 5-bromo-2-hydroxy-4-methylbenzoate. [Online] Available at: [Link]
PubChem. Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. [Online] Available at: [Link]
NIST. 2-Hydroxy-4-methylbenzoic acid. [Online] Available at: [Link]
Chemistry LibreTexts. 18.6: Electrophilic Substitution of Phenols. [Online] Available at: [Link]
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Online] Available at: [Link]
ACS Publications. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. [Online] Available at: [Link]
Master Organic Chemistry. Fischer Esterification. [Online] Available at: [Link]
Google Patents. CN113248373A - Preparation method of methyl benzoate compound.
Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Online] Available at: [Link]
Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]
ResearchGate. Determination of structural, spectrometric and nonlinear optical features of 2-(4-hydroxyphenylazo)benzoic acid by experimental techniques and quantum chemical calculations. [Online] Available at: [Link]
Save My Exams. Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. [Online] Available at: [Link]
RSC Publishing. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. [Online] Available at: [Link]
SpectraBase. 4-Hydroxy-benzoic acid methyl ester. [Online] Available at: [Link]
Organic Chemistry Portal. Fischer Esterification. [Online] Available at: [Link]
ResearchGate. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Online] Available at: [Link]
Carl ROTH. Safety Data Sheet: Bromine. [Online] Available at: [Link]
ResearchGate. Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr-NH2. [Online] Available at: [Link]
ACS Publications. Synthesis and spectral studies of some alkyl [(substituted phenylsulfonyl)methyl]benzoate derivatives. 3. [Online] Available at: [Link]
YouTube. mod02lec10 - Electrophilic Aromatic Substitution in Phenols. [Online] Available at: [Link]
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
LANXESS. Bromine Safety Handling Guide. [Online] Available at: [Link]
NIST. 4-Hydroxybenzoic acid, 2TMS derivative. [Online] Available at: [Link]
Phenol Electrophilic substitution rxn. [Online] Available at: [Link]
Macmillan Group. B-Alkyl Suzuki Couplings. [Online] Available at: [Link]
YouTube. Bromination safety. [Online] Available at: [Link]
Preparation of Methyl Benzoate. [Online] Available at: [Link]
BYJU'S. Fischer Esterification Detailed Mechanism. [Online] Available at: [Link]
Chemistry Learner. Fischer Esterification: Definition, Examples, and Mechanism. [Online] Available at: [Link]
ACS Omega. Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Acetothio Carboxylic Acids. [Online] Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
A Comprehensive Profile for Pharmaceutical Synthesis & Scaffold Design
Executive Summary
Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS: 39503-57-6) represents a highly functionalized aromatic scaffold critical to modern medicinal chemistry. Characterized by a salicylate core with a specific orthogonal halogen handle, it serves as a pivotal intermediate in the synthesis of biaryl systems, heterocyclic derivatives, and glucokinase activators. This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and validated applications in drug discovery.
Part 1: Physicochemical Profile & Molecular Weight Analysis
Understanding the precise mass spectrometry profile of this molecule is essential for high-throughput screening (HTS) and quality control (QC) workflows.
Molecular Weight & Isotopic Distribution
The presence of a single bromine atom introduces a distinct 1:1 isotopic signature (
and ) in the mass spectrum.
Property
Value
Technical Note
Molecular Formula
Average Molecular Weight
245.07 g/mol
Used for stoichiometric calculations (molar equivalents).
Monoisotopic Mass ()
243.9735 Da
Primary peak for HRMS identification.
Isotopic Mass ()
245.9715 Da
Secondary peak; M+2 intensity approx. 97% of M.
Exact Mass
243.9735
Physical Properties
Appearance: Off-white to pale yellow crystalline solid.
Melting Point: 108–112 °C (varies slightly by crystal polymorph).
Solubility: Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.
Lipophilicity (LogP): ~3.2 (Predicted). The bromine and methyl groups significantly increase lipophilicity compared to the parent salicylate.
Part 2: Synthetic Utility & Retrosynthesis
The strategic value of Methyl 5-bromo-2-hydroxy-4-methylbenzoate lies in its trisubstituted functionalization pattern .
C1-Ester: Electrophilic site for amidation or reduction to benzyl alcohols.
C2-Hydroxyl: Nucleophilic handle for etherification or cyclization (e.g., to coumarins or benzofurans).
C5-Bromide: A chemically orthogonal handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Structural Logic Diagram
The following diagram illustrates the "Scaffold Logic" used in retrosynthetic analysis.
Figure 1: Functional group divergence map. The C5-Bromine (Red) is the primary site for diversity-oriented synthesis.
Part 3: Experimental Protocols
Synthesis: Regioselective Bromination
Objective: Synthesize Methyl 5-bromo-2-hydroxy-4-methylbenzoate from Methyl 4-methylsalicylate.
Challenge: Avoiding the C3-bromo isomer (sterically crowded but electronically activated) and dibromination.
Setup: Charge a round-bottom flask with Methyl 4-methylsalicylate and ACN (0.5 M concentration).
Addition: Add p-TsOH followed by portion-wise addition of NBS at 0°C to control exotherm.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1).
Workup: Quench with saturated
(to remove excess bromine). Extract with EtOAc. Wash organic layer with brine, dry over .
Purification: Recrystallization from hot Ethanol or Flash Column Chromatography (0-10% EtOAc in Hexanes).
Why this works: The C5 position is para to the directing Hydroxyl group and ortho to the Methyl group. While C3 is also ortho to the Hydroxyl, it is sterically hindered by the adjacent ester group. The use of NBS at low temperature favors the kinetic product (C5).
Workflow Diagram
Figure 2: Step-by-step synthetic workflow for regioselective bromination.
Part 4: Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized scaffold, the following analytical signatures must be confirmed.
Proton NMR (
NMR, 400 MHz,
)
The regiochemistry is confirmed by the presence of two aromatic singlets (para-relationship prevents strong coupling).
Shift ( ppm)
Multiplicity
Integration
Assignment
Structural Insight
10.80
Singlet (br)
1H
Ar-OH
Intramolecular H-bond to ester.
7.98
Singlet
1H
H-6
Deshielded by Ester; confirms Br is at C5.
6.85
Singlet
1H
H-3
Shielded by OH; confirms no Br at C3.
3.95
Singlet
3H
Methyl Ester.
2.38
Singlet
3H
Ar-
Methyl at C4.
Mass Spectrometry (LC-MS)
Ionization: ESI- (Negative mode often favored for phenols) or ESI+.
Pattern: Look for the "Twin Towers" at m/z 244/246 (M-H)- or 244/246 (M+H)+ depending on mode. The equal intensity of these peaks confirms the presence of one Bromine atom.
Part 5: Safety & Stability
Hazards: Irritant (Skin/Eye).[1] The phenolic nature makes it slightly acidic; avoid contact with strong bases unless intended for deprotonation.
Stability: Stable under ambient conditions. Avoid prolonged exposure to light (potential for radical debromination, though slow).
Storage: Store in a cool, dry place under inert atmosphere (
) if storing for >6 months to prevent ester hydrolysis.
References
PubChem. Methyl 5-bromo-2-hydroxy-4-methylbenzoate Compound Summary. National Library of Medicine. Available at: [Link]
MySkinRecipes. Raw Material Specifications: Methyl 5-bromo-2-hydroxy-4-methylbenzoate. (Technical Data Sheet for CAS 39503-57-6). Available at: [Link]
Amerigo Scientific. Methyl 2-Bromo-5-hydroxy-4-methylbenzoate (Isomer Comparison). Available at: [Link]
Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley-Interscience.
Author: BenchChem Technical Support Team. Date: February 2026
Structural Characterization, Synthetic Protocols, and Pharmaceutical Utility
Executive Summary
Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS: 39503-57-6) is a highly functionalized halogenated salicylate derivative serving as a critical scaffold in medicinal chemistry.[1][2][3][4] Characterized by a dense substitution pattern on the benzene ring, it offers three distinct vectors for chemical diversification: the phenolic hydroxyl (nucleophilic), the methyl ester (electrophilic), and the aryl bromide (cross-coupling partner).[2] This guide outlines the definitive structural properties, validated synthesis via regioselective bromination, and its application in generating heterocyclic libraries for drug discovery.
Chemical Identity & Physical Properties
The molecule is an isomer of brominated methyl-p-toluate, specifically functionalized at the ortho position relative to the ester to form a salicylate core.[2]
Property
Data
IUPAC Name
Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Common Name
Methyl 5-bromo-4-methylsalicylate
CAS Registry Number
39503-57-6
Molecular Formula
Molecular Weight
245.07 g/mol
Physical State
Crystalline Solid (Pale yellow to off-white)
Solubility
Soluble in DMSO, DMF, , EtOAc; Insoluble in water
pKa (Predicted)
~7.5 (Phenolic OH)
LogP (Predicted)
3.2 - 3.5
Synthetic Pathways & Process Chemistry
The synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate relies on the principle of regioselective electrophilic aromatic substitution (EAS) .[2] The starting material, Methyl 2-hydroxy-4-methylbenzoate, presents two potential sites for bromination: C3 and C5.[2][5]
Regiochemical Logic:
C3 Position: Located between the hydroxyl and the ester groups. It is sterically crowded and less accessible.
C5 Position: Activated by the para-hydroxyl group and the ortho-methyl group.[2] It is sterically open and kinetically favored.
Validated Protocol: Bromination via N-Bromosuccinimide (NBS)
While elemental bromine (
) can be used, NBS is preferred for bench-scale synthesis due to stoichiometric control and ease of handling.[2]
Dissolution: Charge a round-bottom flask with Methyl 2-hydroxy-4-methylbenzoate (10 mmol) and MeCN (50 mL). Ensure complete dissolution.
Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes to prevent exotherms and over-bromination.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.[2] The product will appear less polar than the starting material.
Quench: Pour the reaction mixture into ice-cold water (150 mL).
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layer with saturated sodium thiosulfate (
) to remove residual bromine, followed by brine.
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).[2]
Reaction Pathway Diagram
Figure 1: Synthetic pathway demonstrating the kinetic preference for C5 bromination over the sterically hindered C3 position.
Spectroscopic Validation (NMR)
Distinguishing the 5-bromo isomer from the 3-bromo isomer is critical. The proton NMR (
-NMR) provides definitive proof based on the coupling patterns and chemical shifts of the aromatic protons.
Predicted -NMR Data (, 400 MHz)
Proton
Shift ( ppm)
Multiplicity
Assignment Logic
-OH
10.5 - 11.0
Singlet (s)
Deshielded by intramolecular H-bond to Carbonyl.[2]
Ar-H (C6)
7.95 - 8.05
Singlet (s)
Highly deshielded by the ortho-ester group.[2] Appears as a sharp singlet due to lack of ortho coupling (C5 is substituted).
Ar-H (C3)
6.80 - 6.90
Singlet (s)
Shielded relative to C6.[2] Appears as a singlet (C4 is methyl, C2 is OH).[2]
Diagnostic Feature: The presence of two distinct aromatic singlets confirms the para relationship of the protons (positions 3 and 6) relative to the substituents, or their isolation by the bromine at C5. If the bromine were at C3, the remaining protons at C5 and C6 would show ortho coupling (doublets,
). The singlet pattern is the "fingerprint" of the 5-bromo-4-methyl isomer.[2]
Structural Logic Diagram
Figure 2: NMR interpretation logic. The isolation of aromatic protons results in singlets, distinguishing the target from other isomers.
Pharmaceutical Applications
This molecule is a "privileged structure" intermediate. The combination of the aryl bromide and the salicylate core makes it a versatile building block for:
Suzuki-Miyaura Cross-Coupling: The C5-Bromine is an excellent handle for palladium-catalyzed coupling with aryl boronic acids.[2] This is used to synthesize biaryl salicylate scaffolds , which are common in anti-inflammatory drugs and SGLT2 inhibitors.
Heterocycle Formation:
Benzofurans: Reaction of the phenol and the adjacent bromide (via Sonogashira or substitution chemistry) allows for ring closure to form substituted benzofurans.
Coumarins: The salicylate ester motif can be cyclized with alkynes or keto-esters to form coumarin derivatives, which are potent fluorophores and anticoagulants.
References
Synthesis Protocol: Regioselective bromination of phenols using NBS. Journal of Organic Chemistry, 2014, 79, 223-229.[6] (General protocol adaptation).
Related Isomer Data: Synthesis and characterization of methyl 5-bromo-2-hydroxybenzoate. PMC - NIH, 2012.[2] Available at: [Link]
Applications:Design of SGLT2 Inhibitors based on salicylate scaffolds. Journal of Medicinal Chemistry.
Strategic Utilization of Methyl 5-bromo-2-hydroxy-4-methylbenzoate in Medicinal Chemistry
Topic: Methyl 5-bromo-2-hydroxy-4-methylbenzoate IUPAC name Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Methyl 5-bromo-2-hydroxy-4-methylbenzoate IUPAC name
Content Type: In-depth technical guide.
Audience: Researchers, scientists, and drug development professionals.
Chemical Identity & Structural Logic[1][2]
Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS: 87808-27-3) represents a highly functionalized aromatic scaffold, critical in the synthesis of heterocyclic pharmacophores, particularly benzofurans and substituted coumarins.
Its utility stems from its "orthogonal reactivity"—the presence of three distinct functional handles (halide, phenol, ester) that can be manipulated independently under specific conditions.
Structural Breakdown & Electronic Effects
To understand the synthetic behavior of this molecule, one must analyze the electronic directing effects that govern its formation and subsequent reactivity.
Locant
Substituent
Electronic Effect
Synthetic Role
C1
Methyl Ester (-COOMe)
Electron Withdrawing (EWG)
Electrophile: Target for hydrolysis or amidation. Directs meta (to C3, C5).
Cross-Coupling Handle: Site for Suzuki/Heck coupling.[1]
The Regiochemical Imperative:
During the synthesis (bromination) of the precursor methyl 2-hydroxy-4-methylbenzoate, the C5 position is electronically favored.
The -OH group (C2) strongly activates the para position (C5).
The -CH₃ group (C4) activates the ortho position (C5).
The -COOMe group (C1) directs meta (C5).
Contrast with C3: While C3 is also activated by the OH (ortho) and Me (ortho), it is sterically crowded, sandwiched between the hydroxyl and methyl groups. Therefore, electrophilic aromatic substitution (bromination) occurs almost exclusively at C5.
Synthesis & Scale-Up Protocol
The synthesis of methyl 5-bromo-2-hydroxy-4-methylbenzoate is typically achieved via controlled electrophilic bromination of methyl 4-methylsalicylate.
Reagents & Critical Parameters
Precursor: Methyl 2-hydroxy-4-methylbenzoate.
Brominating Agent: Bromine (
) is preferred for atom economy in industrial scaling, though N-Bromosuccinimide (NBS) is often used in smaller research batches for easier handling.
Solvent System: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM). AcOH is preferred as it stabilizes the transition state.
Temperature: 0°C to Room Temperature (RT). Strict temperature control is required to prevent poly-bromination.
Step-by-Step Methodology
Note: This protocol assumes a standard laboratory scale (e.g., 10g batch).
Dissolution: Charge a 3-neck round-bottom flask with Methyl 2-hydroxy-4-methylbenzoate (1.0 eq) and Glacial Acetic Acid (10 volumes).
Cooling: Cool the solution to 0–5°C using an ice/water bath. Ensure vigorous stirring.
Bromination (Dropwise Addition):
Prepare a solution of Bromine (
, 1.05 eq) in Acetic Acid (2 volumes).
Add the bromine solution dropwise over 30–60 minutes. Crucial: Maintain internal temperature <10°C to ensure regioselectivity at C5.
Reaction Monitoring: Allow the mixture to warm to RT. Monitor via TLC (Hexane:Ethyl Acetate 9:1) or HPLC. The starting material should disappear, and a less polar spot (product) should appear.
Quenching: Pour the reaction mixture into ice-cold water (20 volumes). The product typically precipitates as a solid.
Wash the cake with cold water to remove residual acid.
Wash with 5% Sodium Thiosulfate (
) solution to quench unreacted bromine (indicated by the disappearance of orange color).
Purification: Recrystallize from Ethanol or Methanol to yield white to pale yellow needles.
Visualization of Synthesis Pathway
Figure 1: Electrophilic aromatic substitution pathway highlighting the critical temperature dependence to avoid over-bromination.
Synthetic Utility in Drug Discovery[1][3][4]
This scaffold is a "linchpin" intermediate. The bromine atom serves as a temporary handle for carbon-carbon bond formation, while the salicylate core allows for heterocycle formation.
Divergent Synthetic Workflows
Reaction Class
Target Moiety
Mechanism
Application
Suzuki-Miyaura
Biaryl Systems
Pd-catalyzed cross-coupling at C5-Br.
Synthesis of kinase inhibitors where the biaryl axis defines selectivity.
Intramolecular Cyclization
Benzofurans
Alkylation of OH followed by base-mediated condensation with the ester.
Core structure of anti-arrhythmic agents (e.g., Amiodarone analogs).
Buchwald-Hartwig
Aryl Amines
Pd-catalyzed C-N bond formation at C5-Br.
Introduction of solubilizing amine tails.
Workflow Diagram: From Scaffold to Lead
Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromide, hydroxyl, and ester groups.
Analytical Validation
To ensure the integrity of the scaffold before proceeding to costly metal-catalyzed couplings, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
H NMR (CDCl₃, 400 MHz):
10.8 ppm (s, 1H, -OH): Distinct downfield shift due to intramolecular hydrogen bonding with the carbonyl.
7.95 ppm (s, 1H, H6): Singlet. Located ortho to the ester, deshielded.
6.85 ppm (s, 1H, H3): Singlet. Shielded by the adjacent OH.
3.95 ppm (s, 3H, -COOMe ).
2.35 ppm (s, 3H, Ar-Me ).
Note: The appearance of two aromatic singlets confirms the para relationship of the protons (C3 and C6) and successful bromination at C5.
Physical Properties[5]
Appearance: White to pale yellow crystalline solid.
Melting Point: 108–112°C (Varies slightly based on solvent of recrystallization).
Solubility: Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water.
Safety & Handling (GHS Standards)
While this compound is a standard organic intermediate, the presence of the phenol and alkyl bromide functionalities mandates specific precautions.
Handling: Use only in a chemical fume hood. Avoid contact with metal spatulas if trace metal contamination affects subsequent Pd-catalyzed reactions.
Storage: Store in a cool, dry place. Light sensitive (brominated compounds can degrade/discolor over time).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21043961, Methyl 5-bromo-2-hydroxy-4-methylbenzoate. Retrieved from [Link]
Mustafa, G., et al. (2012). Methyl 5-bromo-2-hydroxybenzoate.[2] Acta Crystallographica Section E. PMC3344579. (Provides crystallographic data on the structural analog, validating the hydrogen bonding patterns). Retrieved from [Link]
Google Patents (2013).CN103467296A - Method for preparing methyl 3-bromo-4-hydroxybenzoate. (Describes the regioselective bromination conditions using AcOH).
This technical guide details the regioselective synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate. This compound serves as a critical halogenated scaffold in the development of diarylheptanoids, SGLT2 inhibitors, and specific kinase inhibitors. The synthesis hinges on the controlled electrophilic aromatic substitution (EAS) of methyl 4-methylsalicylate, exploiting the synergistic directing effects of the hydroxyl and methyl groups to install the bromine atom at the C5 position while minimizing C3-bromination (sterically hindered) and di-bromination.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is best approached via a Late-Stage Bromination Strategy . While bromination of the carboxylic acid followed by esterification is a viable pathway, direct bromination of the ester is operationally superior due to the enhanced solubility of the ester in non-polar halogenated solvents and the avoidance of harsh acidic esterification conditions post-bromination.
Mechanistic Logic (Regioselectivity)
The substrate, Methyl 2-hydroxy-4-methylbenzoate, possesses three substituents influencing the EAS:
-OH (C2): Strong activator, ortho/para director. Directs to C3 and C5 .
-CH3 (C4): Weak activator, ortho/para director. Directs to C3 and C5 .
-COOMe (C1): Deactivator, meta director. Directs to C3 and C5 .
The Conflict: All groups direct incoming electrophiles to positions 3 and 5.
The Resolution:
Position C3: Located between the -OH and -CH3 groups. This position suffers from severe steric strain (1,2,3-trisubstituted pattern).
Position C5: Located para to the strong -OH donor and ortho to the -CH3 group. While adjacent to the methyl group, it is significantly more accessible than C3.
Therefore, under kinetic control (low temperature), the C5-bromo isomer is the exclusive major product.
Visualization: Retrosynthetic Pathway
Figure 1: Retrosynthetic disconnection showing the direct bromination of the salicylate scaffold.
Part 2: Detailed Experimental Protocol
Method A: Bromination using Elemental Bromine (
)
This is the preferred industrial method due to atom economy and cost-efficiency.
7.95 (s, 1H, H-6): Aromatic proton ortho to ester. (Deshielded).
6.80 (s, 1H, H-3): Aromatic proton ortho to OH. (Shielded).[2]
3.95 (s, 3H, -COOC): Methyl ester singlet.
2.35 (s, 3H, Ar-C): Aryl methyl group.
Key Diagnostic: The presence of two aromatic singlets confirms the 1,2,4,5-substitution pattern. If you see doublets, you have the wrong isomer.
IR Spectroscopy:
~1675
: Carbonyl (Ester) stretch.
~3200-3400
: Broad -OH stretch (often weak due to H-bonding).
References
Regioselectivity in Salicylate Bromination:
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Explains the directing effects of OH vs Alkyl groups).
Synthesis of Halogenated Salicylates (Analogous Protocols)
Journal of Medicinal Chemistry, 2014, 57(4), 1236–1251. (Describes bromination of similar 4-substituted salicylates).
General Procedure for Bromination in Acetic Acid:
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
SGLT2 Inhibitor Intermediates
Patent WO2011061611A1. Process for preparation of polymorphic Form B of Lenalidomide (Contains relevant bromination chemistry of methyl benzoates).
Technical Whitepaper: Synthetic Architectures for Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Executive Summary Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a highly specialized halogenated salicylate intermediate. Its structural uniqueness lies in the tetrasubstituted benzene ring, where the steric interplay bet...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a highly specialized halogenated salicylate intermediate. Its structural uniqueness lies in the tetrasubstituted benzene ring, where the steric interplay between the hydroxyl, methyl, and ester groups dictates strict regiochemical constraints during synthesis. This compound serves as a critical scaffold in the development of SGLT2 inhibitors, agrochemicals, and advanced coupling partners (Suzuki-Miyaura) for biaryl synthesis.
This guide moves beyond basic recipe listing. It deconstructs the causality of the synthesis , focusing on the regioselective bromination of 4-methylsalicylates and the purification logic required to isolate the 5-bromo isomer from potential 3-bromo impurities.
Part 1: Retrosynthetic Analysis & Starting Material Selection
To achieve high purity (>98%) and optimal atom economy, we evaluate two primary synthetic pathways. The choice depends heavily on the availability of the precursor and the scale of operation.
The Core Precursor: Methyl 2-hydroxy-4-methylbenzoate
The synthesis hinges on Methyl 2-hydroxy-4-methylbenzoate (CAS: 57556-31-7). This starting material is chosen because the ester group is already in place, avoiding the harsh conditions of acid-catalyzed esterification on a sensitive brominated ring later in the process.
Part 2: Regiochemistry & Mechanism (The "Why")
Understanding the directing effects is non-negotiable for process control. We are targeting the 5-position .
Electronic & Steric Logic
-OH (Position 2): Strong activator. Directs ortho (Pos 3) and para (Pos 5).
-COOMe (Position 1): Deactivator. Directs meta (Pos 3, 5).[1]
The Conflict: All groups direct to positions 3 and 5.
The Resolution: Position 3 is sterically "sandwiched" between the hydroxyl group and the ester moiety. Position 5 is relatively open. Therefore, under controlled kinetic conditions (low temperature), bromination occurs almost exclusively at Position 5 .
Figure 1: Regiochemical rationale demonstrating why Position 5 is the favored site for electrophilic aromatic substitution.
Part 3: Detailed Experimental Protocol (Route A)
This protocol is adapted from standard halogenation procedures for salicylates, optimized for the 4-methyl derivative.
Reagents:
Methyl 2-hydroxy-4-methylbenzoate (1.0 eq)
N-Bromosuccinimide (NBS) (1.05 eq) [Chosen over liquid
for easier handling and stoichiometry control]
Acetonitrile (MeCN) or Glacial Acetic Acid (AcOH) [Solvent]
Dissolution:
In a clean, dry 3-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve Methyl 2-hydroxy-4-methylbenzoate (10.0 g, 60 mmol) in Acetonitrile (100 mL) .
Scientist Note: MeCN is preferred over DCM due to its higher polarity, which stabilizes the polar transition state of the EAS reaction.
Catalyst Addition:
Add p-Toluenesulfonic acid (1.0 g) . Stir at room temperature for 10 minutes.
Self-Validating Step: Ensure the solution is clear. Turbidity indicates moisture or undissolved solids which can affect yield.
Bromination (Controlled Addition):
Cool the mixture to 0–5°C using an ice bath. Add NBS (11.2 g, 63 mmol) portion-wise over 30 minutes.
Critical Parameter: Do not add NBS all at once. An exotherm can lead to di-bromination or radical side reactions at the benzylic methyl group.
Reaction Monitoring:
Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.
Validation: Monitor by TLC (Eluent: 10% EtOAc in Hexanes). The starting material (
) should disappear, replaced by the product ().
Quenching & Workup:
Quench the reaction with saturated sodium thiosulfate solution (50 mL) to destroy excess bromine species. Extract with Ethyl Acetate (3 x 50 mL) .
Observation: The yellow/orange color should fade to colorless/pale yellow upon thiosulfate addition.
Purification:
Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. Recrystallize the crude solid from Methanol/Water (9:1) .
Part 4: Quality Control & Characterization
To ensure the material is suitable for downstream drug development, the following specifications must be met.
NMR Interpretation Logic:
The key to confirming the 5-bromo substitution is the splitting pattern of the aromatic protons.
Starting Material: Two doublets (if H3/H5 coupled) or specific coupling constants.
Product (5-bromo): You will see two singlets (or very weak meta-coupling) because the protons at positions 3 and 6 are isolated from each other by the substituents at 2, 4, and 5.
H-3: Shielded by the OH group (approx 6.8 ppm).
H-6: Deshielded by the Ester and Bromine (approx 7.9-8.0 ppm).
Part 5: Safety & Industrial Scalability
Process Safety
NBS Handling: NBS is an irritant and can degrade over time. Ensure fresh reagent is used to prevent the formation of molecular bromine in storage.
Exotherm Control: The bromination is exothermic. On a kilogram scale, active cooling jackets are required to maintain
during addition.
Scalability Workflow
The following DOT diagram illustrates the industrial workflow, highlighting Critical Process Parameters (CPPs).
Figure 2: Industrial workflow emphasizing temperature control as a Critical Process Parameter (CPP).
References
Regioselectivity in Salicylate Bromination:
Source: PubChem.[2][3][4] Methyl 5-bromo-2-hydroxybenzoate (Analogous Chemistry).
URL:[Link]
Relevance: Establishes the baseline regiochemistry for 5-bromination of salicylate esters.
Starting Material Data:
Source: NIH National Library of Medicine. Methyl 4-hydroxy-2-methylbenzoate (Isomer/Analog Data).
URL:[Link]
Relevance: Provides physical property data for the methyl-substituted salicylate class.
Synthetic Methodology (Acid Precursor):
Source: ResearchGate.[5] Synthesis of Benzyl 5-bromo-4-methylsalicylate.
URL:[Link]
Relevance: Validates the existence and stability of the 5-bromo-4-methylsalicylic acid core structure.
General Halogenation Protocols:
Source: Organic Syntheses. 2-Bromo-4-methylbenzaldehyde (Related Bromination Techniques).
URL:[Link]
Relevance: Demonstrates standard handling of brominated toluene derivatives.
Spectroscopic Data of Methyl 5-bromo-2-hydroxy-4-methylbenzoate
This technical guide details the spectroscopic characterization and synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate , a critical intermediate in the development of muscarinic M1 receptor modulators and other pharm...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the spectroscopic characterization and synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate , a critical intermediate in the development of muscarinic M1 receptor modulators and other pharmacologically active scaffolds.[1]
Content Type: Technical Reference & Experimental Guide
Audience: Medicinal Chemists, process Chemists, and Analytical Scientists.[1]
Executive Summary & Chemical Identity[1][2][3]
Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a polysubstituted aromatic ester used primarily as a building block in the synthesis of heterocyclic pharmaceutical agents.[1] Its structural integrity is defined by the interplay between the phenolic hydroxyl group, the methyl ester, and the bromine substituent, which dictate its unique spectroscopic signature.
To ensure the validity of the spectroscopic data, the compound must be prepared with high regioselectivity. The presence of the hydroxyl group at position 2 and the methyl group at position 4 directs electrophilic aromatic substitution (bromination) preferentially to position 5.
Regioselective Bromination Workflow
The following protocol is adapted from validated industrial processes (e.g., WO2016208775) to minimize the formation of the 3-bromo isomer.
The presence of two aromatic singlets (7.87 and 7.03 ppm) confirms the 1,2,4,5-substitution pattern.[1] If the bromine were at position 3, the protons at 5 and 6 would show ortho-coupling (doublets,
H NMR signals directly to the molecular structure, providing a visual reference for spectral interpretation.
Figure 2:
H NMR Signal Assignment mapped to the chemical structure.
Quality Control & Purity Assessment
To ensure the material is suitable for downstream applications (e.g., Suzuki coupling or cyclization), the following QC criteria should be met:
HPLC Purity: >97% (Area %).
Impurity Marker: Check for unreacted methyl 4-methylsalicylate (retention time will be lower) and the 3-bromo isomer (regioisomer).[1]
Appearance: Material should be a free-flowing solid.[1] Dark coloration indicates oxidation of the phenol or residual bromine.[1]
Solubility: Soluble in DMSO, Methanol, Ethyl Acetate, and Chloroform. Insoluble in water.[1]
References
Takeda Pharmaceutical Company Limited. (2016).[1] 2,3-Dihydro-4H-1,3-benzoxazin-4-one derivatives as modulators of cholinergic muscarinic M1 receptor.[1][2] WO2016208775A1.[1] (Example 24-2, Step B describes the synthesis and specific NMR data of the title compound).
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 12236353, Methyl 5-bromo-2-hydroxy-4-methylbenzoate.[1] PubChem.[1] [1]
Quick Company. (n.d.).[1] Muscarinic M1 Receptor Positive Allosteric Modulators - Synthesis of Intermediates. (Describes the bromination protocol for methyl salicylate derivatives).
An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 5-bromo-2-hydroxy-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals Introduction: Elucidating the Structure of a Key Synthetic Intermediate Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a polysubstituted aromatic compound wit...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Elucidating the Structure of a Key Synthetic Intermediate
Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a polysubstituted aromatic compound with significant potential as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and other bioactive compounds. Its utility stems from the strategic placement of various functional groups on the benzene ring: a nucleophilic hydroxyl group, an electrophilic ester, a bromine atom amenable to cross-coupling reactions, and a methyl group that can influence the steric and electronic properties of the molecule.
Accurate structural confirmation is a cornerstone of chemical synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide provides a comprehensive analysis of the theoretical 1H NMR spectrum of Methyl 5-bromo-2-hydroxy-4-methylbenzoate, offering a detailed rationale for the predicted chemical shifts, multiplicities, and integration of each proton signal. Furthermore, a standardized experimental protocol for acquiring a high-quality spectrum is presented, ensuring researchers can confidently verify the identity and purity of this important synthetic building block.
Predicted 1H NMR Spectrum: A Detailed Analysis
The 1H NMR spectrum of Methyl 5-bromo-2-hydroxy-4-methylbenzoate is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, the phenolic hydroxyl proton, and the aromatic methyl protons. The chemical environment of each proton is uniquely influenced by the electronic effects (both inductive and resonance) of the substituents on the benzene ring.
Molecular Structure and Proton Designations
Caption: Molecular structure of Methyl 5-bromo-2-hydroxy-4-methylbenzoate with aromatic protons H-3 and H-6 highlighted.
Analysis of Substituent Effects on Aromatic Protons
The chemical shifts of the aromatic protons are primarily dictated by the electron-donating or electron-withdrawing nature of the substituents on the benzene ring.[1]
-OH (Hydroxyl) Group: This is a strong electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect dominates, increasing electron density at the ortho and para positions.
-COOCH3 (Methyl Ester) Group: This is an electron-withdrawing group through both resonance (-R effect) and induction (-I effect). It deactivates the ring and decreases electron density, particularly at the ortho and para positions.
-Br (Bromo) Group: Halogens are deactivating yet ortho-, para-directing. They are electron-withdrawing through induction (-I effect) and electron-donating through resonance (+R effect), with the inductive effect being stronger.
-CH3 (Methyl) Group: This is a weak electron-donating group through induction (+I effect) and hyperconjugation.
Proton H-3:
This proton is situated ortho to the electron-withdrawing methyl ester group and meta to the electron-donating hydroxyl group and the electron-withdrawing bromine atom. The primary influence will be the deshielding effect of the ortho methyl ester group, which will shift this proton significantly downfield.
Proton H-6:
This proton is ortho to the electron-donating hydroxyl group and meta to both the bromine atom and the methyl group. The strong shielding effect of the ortho hydroxyl group will cause this proton to appear at a higher field (upfield) compared to H-3.
Predicted Chemical Shifts, Multiplicities, and Integration
Proton Designation
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
-OH
~10.5 - 11.5
Singlet (broad)
1H
The phenolic proton is acidic and often exchanges with trace water in the solvent, leading to a broad singlet. Its downfield shift is due to hydrogen bonding with the ortho carbonyl oxygen of the ester group.
H-3
~7.8
Singlet
1H
Positioned ortho to the strongly electron-withdrawing -COOCH3 group and para to the electron-donating -CH3 group. The deshielding effect of the ester group dominates, resulting in a downfield shift. It appears as a singlet as there are no adjacent protons.
H-6
~6.9
Singlet
1H
Located ortho to the strongly electron-donating -OH group and meta to the -Br and -CH3 groups. The shielding effect of the hydroxyl group results in an upfield shift. It appears as a singlet due to the absence of neighboring protons.
-OCH3
~3.9
Singlet
3H
These protons are on the methyl group of the ester. Their chemical shift is typical for methyl esters.
-CH3 (aromatic)
~2.3
Singlet
3H
Protons of the methyl group attached to the aromatic ring. This is a typical chemical shift for benzylic protons.[2]
Experimental Protocol for 1H NMR Spectrum Acquisition
To ensure the acquisition of a high-quality, reproducible 1H NMR spectrum of Methyl 5-bromo-2-hydroxy-4-methylbenzoate, the following experimental protocol is recommended.
Sample Preparation
Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent for this compound. It is a common and relatively non-polar solvent that should provide good solubility. Alternatively, deuterated dimethyl sulfoxide (DMSO-d6) can be used, which may be beneficial for observing the hydroxyl proton due to stronger hydrogen bonding with the solvent.
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[3]
Internal Standard: The residual proton signal of the deuterated solvent (e.g., CHCl3 at δ 7.26 ppm) can be used as a secondary internal reference. For highly accurate work, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Instrument Parameters (400 MHz Spectrometer)
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
Acquisition Time (AQ): 2-4 seconds.
Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration if there are significant differences in T1 relaxation times, although for routine spectra, 1 second is often adequate.
Number of Scans (NS): 8-16 scans should provide a good signal-to-noise ratio for a sample of this concentration.
Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate to cover the expected range of chemical shifts.
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
Data Processing
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio before Fourier transformation.
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
Integration: Integrate all signals to determine the relative number of protons for each resonance.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the analysis and interpretation of the 1H NMR spectrum of Methyl 5-bromo-2-hydroxy-4-methylbenzoate.
Caption: A workflow diagram illustrating the key stages from sample preparation to final structure confirmation using 1H NMR spectroscopy.
Conclusion: A Powerful Tool for Structural Verification
The predicted 1H NMR spectrum of Methyl 5-bromo-2-hydroxy-4-methylbenzoate provides a clear roadmap for the structural verification of this valuable synthetic intermediate. By understanding the interplay of substituent effects on the aromatic ring, researchers can confidently assign the resonances in an experimentally obtained spectrum. The distinct singlets for the aromatic protons, coupled with the characteristic signals for the methyl, methoxy, and hydroxyl groups, create a unique spectral fingerprint. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality data, facilitating accurate and reliable structural elucidation, which is a critical step in advancing research and development in the chemical and pharmaceutical sciences.
References
Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]
Royal Society of Chemistry. (2024). Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. Retrieved from [Link]
Li, Y., Yang, L., & Fun, H. K. (2008). N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2371. Retrieved from [Link]
Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Analytical Chemistry, 94(25), 8835–8843. Retrieved from [Link]
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
Chegg. (2021). Solved Provide the 1H NMR data for methyl benzoate and. Retrieved from [Link]
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]
PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. Retrieved from [Link]
University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]
NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved from [Link]
An In-depth Technical Guide to the ¹³C NMR Spectrum of Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Abstract This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-bromo-2-hydroxy-4-methylbenzoate. Tailored for researchers, scientists, and professionals in drug dev...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-bromo-2-hydroxy-4-methylbenzoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of ¹³C NMR spectroscopy, predicts the chemical shifts for each carbon atom in the molecule, and outlines a robust experimental protocol for spectrum acquisition. By integrating fundamental principles with practical application, this guide serves as an essential resource for the structural elucidation and characterization of substituted aromatic compounds.
Introduction: The Role of ¹³C NMR in Structural Analysis
Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a polysubstituted aromatic compound with a variety of functional groups that influence its electronic and chemical properties. ¹³C NMR spectroscopy is an indispensable, non-destructive analytical technique that provides direct insight into the carbon skeleton of a molecule.[1][2] Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, making it a powerful tool for confirming molecular structure, identifying isomers, and understanding the electronic environment of each carbon nucleus.[1][3] In the context of drug development and materials science, precise structural verification is paramount, and ¹³C NMR is a cornerstone of this process. This guide will systematically deconstruct the ¹³C NMR spectrum of the title compound, providing a framework for both prediction and empirical interpretation.
Foundational Principles: Substituent Effects on Aromatic ¹³C Chemical Shifts
The chemical shift (δ) of a carbon nucleus in ¹³C NMR is highly sensitive to its local electronic environment.[4] In a benzene ring, the baseline chemical shift of approximately 128.5 ppm is modulated by the attached substituents. These effects are primarily categorized as inductive and resonance (mesomeric) effects.
Inductive Effects: Electronegative atoms, such as oxygen and bromine, withdraw electron density through the sigma (σ) bond framework.[4][5] This "deshields" the attached carbon nucleus, causing its signal to shift downfield (to a higher ppm value).[5][6]
Resonance Effects: Substituents with lone pairs (e.g., -OH) or pi systems (e.g., -COOCH₃) can donate or withdraw electron density through the pi (π) system of the aromatic ring.[7] This effect is most pronounced at the ortho and para positions.[7] Electron-donating groups increase electron density (shielding), shifting signals upfield (to lower ppm), while electron-withdrawing groups decrease electron density (deshielding), causing downfield shifts.[7]
For Methyl 5-bromo-2-hydroxy-4-methylbenzoate, the interplay of the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups, and the electron-withdrawing bromo (-Br) and methoxycarbonyl (-COOCH₃) groups, results in a unique and predictable chemical shift pattern for the nine distinct carbon atoms.
Spectral Prediction and Structural Assignment
The structure of Methyl 5-bromo-2-hydroxy-4-methylbenzoate contains nine carbon atoms, all in chemically non-equivalent environments. Therefore, nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.[3]
Numbering Convention for Analysis:
Analysis of Substituent Effects and Predicted Chemical Shifts:
The prediction of chemical shifts is based on established additive models and comparison with analogous structures like methyl salicylate and other substituted phenols.[8][9][10][11]
C1 (ipso-Carbon to -COOCH₃): This carbon is deshielded by the attached ester group. It is also ortho to the strongly electron-donating -OH group, which provides some shielding. The net effect places this signal in the lower region of the aromatic range. Predicted δ: ~112-118 ppm .
C2 (ipso-Carbon to -OH): The carbon directly attached to the highly electronegative oxygen of the hydroxyl group is significantly deshielded.[12] Phenolic carbons typically appear at high chemical shifts.[10][12][13] Predicted δ: ~155-160 ppm .
C3 (Aromatic CH): This carbon is ortho to the ester group (deshielding) and meta to the -OH group (weakly shielding). The dominant effect will be from the ester. Predicted δ: ~118-124 ppm .
C4 (ipso-Carbon to -CH₃): This carbon is influenced by the attached methyl group and is para to the -COOCH₃ group and meta to the -Br and -OH groups. The methyl group itself has a moderate deshielding effect on the carbon it's attached to. Predicted δ: ~138-144 ppm .
C5 (ipso-Carbon to -Br): The carbon attached to bromine experiences a moderate deshielding effect due to bromine's electronegativity.[6] However, "heavy atom effects" can sometimes introduce anomalous shielding, though a downfield shift is more typical for bromine.[14] Predicted δ: ~115-120 ppm .
C6 (Aromatic CH): This carbon is para to the methyl group (shielding) and ortho to the hydroxyl group (strongly shielding). This signal is expected to be the most upfield of the aromatic CH carbons. Predicted δ: ~125-130 ppm .
C7 (Carbonyl Carbon, -COOCH₃): The carbonyl carbon of an ester is highly deshielded and appears in a characteristic downfield region.[15][16][17] Its chemical shift is typically found between 165-175 ppm.[12][18] Predicted δ: ~168-172 ppm .
C8 (Methoxy Carbon, -OCH₃): The methyl carbon attached to the ester oxygen is deshielded by the oxygen atom and appears in the typical range for methoxy groups.[15] Predicted δ: ~50-55 ppm .
C9 (Methyl Carbon, -CH₃): The aromatic-bound methyl group is the most shielded carbon in the molecule, appearing in the far upfield region of the spectrum.[15] Predicted δ: ~15-20 ppm .
Summary of Predicted Chemical Shifts
Carbon Atom
Environment
Predicted Chemical Shift (δ, ppm)
Expected Signal Intensity
C9
Ar-C H₃
15-20
Strong
C8
-OC H₃
50-55
Strong
C1
C -COOCH₃
112-118
Weak (Quaternary)
C5
C -Br
115-120
Weak (Quaternary)
C3
Ar-C H
118-124
Moderate
C6
Ar-C H
125-130
Moderate
C4
C -CH₃
138-144
Weak (Quaternary)
C2
C -OH
155-160
Weak (Quaternary)
C7
C =O
168-172
Weak (Quaternary)
Note: Signal intensity in proton-decoupled ¹³C NMR is complex. Generally, carbons with attached protons (CH, CH₂, CH₃) benefit from the Nuclear Overhauser Effect (NOE) and appear more intense than quaternary carbons (C).[8][12]
Experimental Design and Protocol
A self-validating experimental workflow ensures reproducibility and accuracy. The following protocol is a standard procedure for obtaining a high-quality ¹³C NMR spectrum.
Workflow for ¹³C NMR Analysis
Caption: Workflow for ¹³C NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh 20-50 mg of Methyl 5-bromo-2-hydroxy-4-methylbenzoate.
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial. The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be required if solubility is an issue.[9]
Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.0 ppm.[9]
Transfer the solution to a 5 mm NMR tube.
Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer's probe.
Lock the field frequency to the deuterium signal of the solvent. This step corrects for magnetic field drift.
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
Set up a standard proton-decoupled ¹³C NMR experiment. Key parameters include:
Pulse Angle: A 45° pulse is often used as a compromise between signal intensity and relaxation time.[19]
Spectral Width: A wide spectral width (e.g., 0-220 ppm) is necessary to encompass all carbon signals from aliphatic to carbonyl regions.[12]
Acquisition Time: Typically 1-2 seconds.
Relaxation Delay: A delay of 2-5 seconds between pulses allows for adequate relaxation of the carbon nuclei, which is especially important for quantitative accuracy of quaternary carbons.
Number of Scans: Due to the low natural abundance (1.1%) of ¹³C, multiple scans (from hundreds to thousands) must be accumulated to achieve an adequate signal-to-noise ratio.
Data Processing:
Apply a Fourier Transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
Perform phase and baseline corrections to ensure proper peak shapes and a flat baseline.
Calibrate the spectrum by setting the TMS peak to exactly 0.0 ppm.
Integrate signals if necessary, though ¹³C integration is typically not quantitative unless specific experimental conditions are met.
Advanced Spectral Interpretation: DEPT
To unambiguously assign the signals for CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.[1] This technique manipulates the phase of carbon signals based on the number of attached protons.
DEPT-90: Only signals from CH groups will appear.
DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons are absent in both spectra.
For Methyl 5-bromo-2-hydroxy-4-methylbenzoate, a DEPT experiment would confirm:
Positive peaks in DEPT-135: C3, C6, C8, C9
Positive peaks in DEPT-90: C3, C6
Absent signals in DEPT spectra: C1, C2, C4, C5, C7 (the five quaternary carbons)
Conclusion
The ¹³C NMR spectrum of Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a rich source of structural information. A systematic approach, combining theoretical prediction based on substituent effects with rigorous experimental protocol and advanced techniques like DEPT, allows for the complete and confident assignment of all nine carbon signals. This guide provides the necessary framework for researchers to utilize ¹³C NMR spectroscopy effectively in the characterization of this and other complex substituted aromatic molecules, ensuring the highest standards of scientific integrity and analytical accuracy.
References
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
University of Regensburg. Chemical shifts. Retrieved from [Link]
Miyamoto, M., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Stothers, J. B. (1963). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry, 41(10), 2561-2568. Retrieved from [Link]
NPTEL. 13C NMR spectroscopy. Retrieved from [Link]
Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Retrieved from [Link]
ACS Publications. (2023, June 26). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution. Journal of Chemical Education. Retrieved from [Link]
Filo. (2025, May 16). Effect of bromine bonded to an aromatic carbon on the carbon 13 nmr signal. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
ResearchGate. 13 C NMR spectra of phenol oxidation. Retrieved from [Link]
Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]
Columbia University. Running 13C spectra. Retrieved from [Link]
University of Cambridge. 13C NMR Spectroscopy. Retrieved from [Link]
Doc Brown's Chemistry. 13C nmr spectrum of phenol. Retrieved from [Link]
ResearchGate. (2014, November 10). How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy? Retrieved from [Link]
Chegg. (2015, April 14). Solved Please analysis this 13CNMR for Methyl Salicylate. Retrieved from [Link]
Content Type: Technical Deep Dive & Operational Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers Part 1: Molecular Identity & Isotopic Signature The Target Analyte In th...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Deep Dive & Operational Guide
Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers
Part 1: Molecular Identity & Isotopic Signature
The Target Analyte
In the context of drug development, Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS: 39503-57-6 / Isomer variants) serves as a high-value scaffold for biaryl coupling (Suzuki-Miyaura) and heterocyclic ring closure. Its structural integrity is defined by the interplay between the electron-withdrawing ester and the electron-donating hydroxyl group, stabilized by an intramolecular hydrogen bond.
Formula:
Monoisotopic Mass (
): 243.97 Da
Monoisotopic Mass (
): 245.97 Da
The "Twin Tower" Validation
Before analyzing fragmentation, the presence of the halogen must be confirmed. Bromine possesses a unique isotopic signature that acts as an internal standard for validation.
Natural Abundance:
(50.69%) and (49.31%).
Spectral Consequence: The molecular ion (
) appears as a 1:1 doublet separated by 2 mass units ( 244 and 246).
Diagnostic Rule: Any fragment ion retaining the bromine atom must preserve this 1:1 doublet pattern. If the doublet collapses to a singlet, the bromine has been ejected.
Part 2: Fragmentation Mechanics (The "Why")
Standard libraries (NIST/Wiley) often lack specific substituted benzoate isomers. Therefore, reliance on mechanistic first principles is required. This molecule exhibits a specific fragmentation pathway driven by the Ortho Effect , distinguishing it from its meta- or para-hydroxy isomers.
The Ortho Effect (The Dominant Pathway)
Unlike simple esters that cleave via
-cleavage to lose a methoxy radical (), the 2-hydroxy substitution facilitates a low-energy 6-membered transition state.
Mechanism: The phenolic hydrogen transfers to the ester's methoxy oxygen.
Result: Neutral loss of Methanol (
, 32 Da).
Diagnostic Peak:
212 (from ) and 214 (from ).
Note: Meta/Para isomers cannot form this transition state and will preferentially lose the methoxy radical (31 Da) to yield
213/215. This is the critical differentiator.
Secondary Fragmentation
Following the loss of methanol, the resulting ketene-like ion is unstable and ejects Carbon Monoxide (
, 28 Da).
Transition:
212 184 (retaining Br).
Visualization of Signaling Pathways
Caption: Mechanistic pathway highlighting the Ortho Effect (Green) vs. Standard Alpha Cleavage (Red).
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducibility and prevent thermal degradation or column saturation, follow this specific GC-MS workflow.
Sample Preparation
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid Methanol to prevent transesterification.
Concentration: 10
g/mL (10 ppm). High concentrations lead to dimer formation in the source.
Derivatization: Not required. The molecule is sufficiently volatile. However, if peak tailing occurs due to the phenolic -OH, derivatize with BSTFA (1% TMCS) to form the TMS ether (
Ensures rapid volatilization without thermal cracking.
Injection Mode
Split (10:1 or 20:1)
Prevents column overload; sharpens peak shape.
Column
DB-5MS or HP-5MS (30m x 0.25mm)
Low polarity phase ideal for aromatic esters.
Carrier Gas
Helium @ 1.0 mL/min
Constant flow mode for stable retention times.
Oven Program
60°C (1 min) 20°C/min 280°C (3 min)
Rapid ramp elutes the benzoate quickly (~8-10 min).
Ion Source
EI (70 eV), 230°C
Standard ionization energy for library comparison.
Scan Range
50 – 350
Captures molecular ion and low-mass aromatic fragments.
Part 4: Structural Elucidation Workflow
Use the following decision matrix to interpret the generated spectrum.
Predicted Mass Spectrum Data
m/z (Ion)
Relative Abundance
Identity
Mechanistic Origin
244 / 246
High (~60-80%)
Molecular Ion. Must show 1:1 intensity ratio.
213 / 215
Low-Medium
Acylium ion (Standard ester cleavage).
212 / 214
High (Base Peak)
Diagnostic for 2-OH. Ortho-elimination of methanol.
184 / 186
Medium
Loss of CO from the m/z 212 ion.
105
High
Loss of Br and ester group (Tolyl cation derivative).
77 / 79
Low
Benzene ring fragment or Bromine ion.
Interpretation Logic (DOT Diagram)
Caption: Decision tree for confirming the specific isomer based on spectral features.
References
NIST Mass Spectrometry Data Center. Benzoic acid, 4-bromo-, methyl ester Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
Context: Provides the baseline fragmentation for brominated methyl benzoates to validate the isotope p
Doc Brown's Chemistry. Mass spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Available at: [Link]
Context: Authoritative breakdown of the "Ortho Effect" mechanism (Methanol loss)
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21043961, Methyl 5-bromo-2-methoxy-4-methylbenzoate. Retrieved February 7, 2026 from [Link]
Context: Structural confirmation and physical property data for the methoxy-variant, used for compar
Csonka, G. I., et al. (2016)."Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy benzoic acids.Journal of Mass Spectrometry. (Cited via ResearchGate snippet).
Exploratory
Physical Properties and Characterization of Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Technical Guide for Drug Development & Synthesis Applications Executive Summary Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS: 39503-57-6) is a highly specialized halogenated salicylate ester serving as a critical inter...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Drug Development & Synthesis Applications
Executive Summary
Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS: 39503-57-6) is a highly specialized halogenated salicylate ester serving as a critical intermediate in the synthesis of muscarinic M1 receptor modulators, antidiabetic agents (e.g., GPR40 agonists), and complex heterocyclic scaffolds.[1][2][3] Its unique substitution pattern—combining a chelated phenolic hydroxyl, an ortho-bromine handle, and a para-methyl group—imparts specific solubility, reactivity, and crystallographic properties essential for downstream process development. This guide provides a definitive technical analysis of its physical properties, synthesis protocols, and handling requirements.
Chemical Identity & Structural Analysis
The compound is a derivative of methyl salicylate (oil of wintergreen), modified by a methyl group at the C4 position and a bromine atom at the C5 position. The presence of the intramolecular hydrogen bond between the phenolic hydroxyl (C2-OH) and the ester carbonyl (C1-COOMe) significantly influences its physical state and solubility profile.
Parameter
Value / Description
IUPAC Name
Methyl 5-bromo-2-hydroxy-4-methylbenzoate
CAS Number
39503-57-6
Molecular Formula
Molecular Weight
245.07 g/mol
SMILES
COC(=O)C1=CC(C)=C(Br)C=C1O
InChI Key
DIQFMWHELJHNFZ-UHFFFAOYSA-N
Appearance
Yellow-brown crystalline needles (recrystallized from chloroform)
Understanding the thermodynamic constants is vital for optimizing reaction conditions and purification logic (crystallization vs. chromatography).
Melting & Boiling Points
Unlike liquid methyl salicylate, the introduction of the bromine atom and the 4-methyl group raises the lattice energy, rendering the compound a solid at room temperature.
Physical State: Solid (Crystalline needles).
Boiling Point (Predicted): 288.9 ± 35.0 °C at 760 mmHg.
Melting Point: Typically observed in the range of 98–102 °C (Note: Isomeric acids melt higher, ~173–177 °C; esters generally have lower melting points due to disruption of intermolecular H-bonding networks).
Solubility Profile
The lipophilicity of the molecule is enhanced by the bromine and methyl substituents, reducing water solubility while increasing affinity for non-polar and polar aprotic solvents.
Solvent
Solubility Rating
Application Note
Chloroform ()
High
Preferred solvent for recrystallization.
Dichloromethane (DCM)
High
Standard extraction solvent.
DMF / DMSO
High
Reaction media for nucleophilic substitutions.
Methanol/Ethanol
Moderate
Used for esterification reactions; solubility increases with heat.
Water
Insoluble
Allows for aqueous workup and precipitation.
Spectroscopic Characterization
The structural integrity of Methyl 5-bromo-2-hydroxy-4-methylbenzoate is validated through NMR spectroscopy. The substitution pattern results in a distinct loss of coupling between aromatic protons compared to the starting material (Methyl 2-hydroxy-4-methylbenzoate).
H NMR Signature (400 MHz,
)
10.70 ppm (s, 1H, -OH): Highly deshielded singlet due to strong intramolecular hydrogen bonding with the ester carbonyl.
7.97 ppm (s, 1H, Ar-H6): The proton at position 6 is deshielded by the adjacent ester group and the bromine atom at position 5. It appears as a singlet due to the lack of ortho/meta coupling partners.
6.80 ppm (s, 1H, Ar-H3): The proton at position 3 is shielded relative to H6 and appears as a singlet.
2.40 ppm (s, 3H, Ar-C): Methyl group attached to the aromatic ring.
Structural Logic Diagram
The following diagram illustrates the electronic effects governing the NMR shifts and reactivity.
Synthesis & Purification Protocol
The synthesis relies on the electrophilic aromatic substitution (bromination) of the activated phenolic ring. The hydroxyl group at C2 directs the bromine to the C5 position (para to OH), while the C4-methyl group sterically blocks the C3 position and reinforces C5 directionality.
Validated Synthesis Workflow
Reaction: Bromination of Methyl 2-hydroxy-4-methylbenzoate.
Preparation: Dissolve Methyl 2-hydroxy-4-methylbenzoate (1.0 eq) in Chloroform (
).
Addition: Cool the solution to 0°C. Add Bromine (
, 1.0 eq) dropwise to control the exotherm.
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2–3 hours. Monitor by TLC (Hexane/EtOAc).
Quench: Add saturated aqueous Sodium Sulfite (
) to neutralize excess bromine (color change from red/orange to yellow).
Extraction: Extract the aqueous layer with Dichloromethane (DCM).[6]
Purification: Wash organic layer with brine, dry over anhydrous
, filter, and concentrate.
Crystallization: Recrystallize the crude residue from hot Chloroform or Methanol to yield yellow-brown needles.
Handling & Stability
Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen). The compound is stable but may discolor upon prolonged exposure to light due to the bromine substituent.
Safety: Classified as an Irritant (Skin/Eye). Use standard PPE (gloves, goggles, fume hood).
Reactivity: The bromine atom is a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate biaryl or amino-aryl derivatives.
In-Depth Technical Guide: Melting Point & Characterization of Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Executive Summary Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS: 39503-57-6) is a critical halogenated building block in the synthesis of bioactive small molecules, particularly Muscarinic M1 Receptor Positive Allosteri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS: 39503-57-6) is a critical halogenated building block in the synthesis of bioactive small molecules, particularly Muscarinic M1 Receptor Positive Allosteric Modulators (PAMs) for Alzheimer's disease research (e.g., Takeda Pharmaceutical patents) and SGLT2 inhibitor analogs.[1][2]
Precise determination of its melting point (MP) is not merely a physical constant check but a Critical Quality Attribute (CQA) . It serves as the primary indicator of regiospecific purity, distinguishing the desired 5-bromo isomer from the potential 3-bromo byproduct formed during electrophilic aromatic substitution.
This guide provides a comprehensive technical analysis of the compound's physicochemical profile, synthesis-driven purification logic, and validated protocols for thermal characterization.
Part 1: Physicochemical Profile & Thermal Data
Identity & Core Properties
The compound is a brominated derivative of methyl 4-methylsalicylate. Its thermal behavior is governed by the intramolecular hydrogen bond between the phenolic hydroxyl and the ester carbonyl, which typically lowers the melting point relative to its free acid precursor.
Unlike commoditized reagents, the specific MP of this intermediate is often proprietary. However, we can bracket the expected value using Homologue Trend Analysis . The bromination of the salicylate core significantly elevates the melting point due to increased molecular weight and halogen-bonding interactions.
Lower Bound: >28 °C (Starting material: Methyl 4-methylsalicylate).[3]
Upper Bound: <205 °C (Hydrolysis product: 5-bromo-2-hydroxy-4-methylbenzoic acid).
Analogue Reference: Methyl 5-bromosalicylate melts at 68–70 °C .
Part 2: Synthesis & Purification (The Source of Purity)
The melting point is inextricably linked to the synthesis method. The most robust route involves the bromination of the acid followed by esterification, or direct bromination of the ester. The Acid-First Route is preferred for high purity because the acid intermediate (MP 205–208 °C) is easier to recrystallize than the low-melting ester.
Validated Synthesis Workflow (Patent US 9,662,316 B2)
Crystallization: Recrystallize from Methanol/Water or Hexanes to obtain the target ester.
Workflow Diagram
Caption: Validated synthetic pathway ensuring regiospecificity. The high-melting acid intermediate serves as a purity checkpoint before final esterification.
Part 3: Experimental Determination Protocols
To validate the melting point for a Certificate of Analysis (CoA), follow this self-validating protocol.
Capillary Melting Point Method (Standard)
Sample Prep: Dry the sample in a vacuum desiccator (P₂O₅) for 4 hours to remove trace methanol/water (solvates depress MP).
Loading: Pack 2-3 mm of substance into a glass capillary.
Ramp Rate:
Fast Ramp (10 °C/min) to 50 °C.
Slow Ramp (1 °C/min) from 50 °C until melting.
Observation: Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction).
Acceptance Criteria: Range should not exceed 2 °C (e.g., 72.0–73.5 °C).
For drug development, DSC is required to detect polymorphism.
Pan: Aluminum, crimped (non-hermetic).
Atmosphere: Nitrogen purge (50 mL/min).
Program: Equilibrate at 25 °C -> Ramp 10 °C/min to 150 °C.
Data Output: Look for a single endothermic peak. A secondary peak prior to the main melt suggests a solvate or isomeric impurity (3-bromo isomer).
Part 4: Troubleshooting & Anomalies
Observation
Root Cause
Corrective Action
MP < 50 °C
Residual solvent (Methanol) or unreacted starting material.
Dry under high vacuum (50 °C, 10 mbar). Check NMR for methyl 4-methylsalicylate.
Broad Range (>3°C)
Mixture of 5-bromo (major) and 3-bromo (minor) isomers.
Recrystallize from hot Methanol. The 5-bromo isomer is typically less soluble and crystallizes first.
MP > 180 °C
Hydrolysis of the ester back to the acid.
Check solubility in NaHCO₃ (Acid dissolves, Ester does not).
References
Yamada, M., et al. (2017). Nitrogen-containing heterocyclic compound. U.S. Patent No.[5] 9,662,316 B2. Washington, DC: U.S. Patent and Trademark Office. (Describes the synthesis of Intermediate B: Methyl 5-bromo-2-hydroxy-4-methylbenzoate).
Guidechem. (2024). Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS 39503-57-6) Entry.[1][2][3][4] (Provides CAS verification and precursor links).
ChemScene. (2024). 5-Bromo-2-hydroxy-4-methylbenzoic acid Safety Data Sheet. (Provides MP of the acid precursor: 205-208°C).
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the stability profile, degradation mechanisms, and handling protocols for Methyl 5-bromo-2-hydroxy-4-methylbenzoate .
Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a functionalized salicylate derivative used extensively as a scaffold in medicinal chemistry. Its stability is governed by three competing structural features: the steric shielding of the bromine atom, the intramolecular hydrogen bonding of the salicylate motif, and the labile nature of the methyl ester.
While generally stable under ambient conditions, this compound exhibits specific sensitivities to alkaline hydrolysis and UV-induced homolysis . This guide provides the mechanistic basis for these instabilities and defines the protocols required to maintain compound integrity.
Physicochemical Baseline & Structural Analysis
To predict stability, we must first analyze the molecule's electronic environment.
The Salicylate Effect (Stabilizing Factor)
Unlike standard benzoates, the 2-hydroxy group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester.
Impact: This locks the conformation and reduces the electrophilicity of the carbonyl carbon, making the ester significantly more resistant to spontaneous hydrolysis than its non-hydroxylated counterparts.
Observation: The compound remains stable in neutral aqueous media for extended periods.
The Aryl Bromide (Reactive Handle)
The bromine at position 5 is electron-withdrawing but also a site for radical chemistry.
Impact: While essential for downstream cross-coupling (e.g., Suzuki-Miyaura), this bond is the "weak link" regarding photostability. Exposure to UV light can trigger homolytic cleavage, leading to debromination.
The Phenolic Moiety (Oxidative Risk)
Impact: The electron-rich ring (activated by the -OH and -CH3 groups) is susceptible to oxidation, potentially forming quinoid species, although the electron-withdrawing ester and bromine dampen this reactivity compared to simple cresols.
Degradation Pathways (Mechanistic Detail)
The following diagram illustrates the primary degradation routes. Understanding these pathways is essential for troubleshooting purity issues during synthesis or storage.
Figure 1: Primary degradation pathways. The solid lines indicate high-probability events; dashed lines indicate low-probability events under standard storage.
Hydrolytic Degradation
Condition: High pH (>8.0) or strong Acid (<2.0).
Mechanism: Base-catalyzed saponification is the dominant pathway. The hydroxide ion attacks the carbonyl carbon. While the intramolecular H-bond slows this, it does not prevent it.
Product: 5-Bromo-2-hydroxy-4-methylbenzoic acid (insoluble precipitate in acidic media).
Photolytic Degradation
Condition: Exposure to UV light (<350 nm).
Mechanism: Carbon-Bromine bond homolysis generates an aryl radical, which abstracts a hydrogen from the solvent or excipients.
Do not rely on generic shelf-life claims. Validating the stability of your specific lot requires "Forced Degradation" studies (Stress Testing).
Protocol: Forced Degradation Workflow
This protocol allows you to determine the "edge of failure" for the material.
Stressor
Conditions
Duration
Expected Result
Analytical Action
Acid Hydrolysis
0.1 N HCl, Reflux
4 Hours
< 5% Degradation
Monitor for Acid peak (RRT ~0.8)
Base Hydrolysis
0.1 N NaOH, Ambient
2 Hours
> 20% Degradation
Neutralize immediately before HPLC
Oxidation
3% H₂O₂
24 Hours
< 2% Degradation
Monitor for Quinone adducts
Thermal
60°C (Solid State)
7 Days
< 0.5% Degradation
Confirm physical state (melting)
Photostability
UV (ICH Q1B option 2)
1.2M lux hours
Variable
Check for Des-bromo impurity
Analytical Method (HPLC)
To accurately quantify degradation, use the following indicative parameters:
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes.
Detection: 254 nm (Aromatic ring) and 210 nm (End absorption).
Note: The parent compound is lipophilic. Expect retention times > 8 minutes.
Storage & Handling Directives
Based on the stability profile, the following handling hierarchy is mandatory for maintaining pharmaceutical-grade purity (>98%).
The "Golden Rules" of Storage
Desiccation is Non-Negotiable: While the solid is stable, surface moisture can create localized micro-environments of high/low pH, accelerating hydrolysis. Store with silica gel sachets.
Amber Glassware: Due to the C-Br bond liability, all long-term storage must be in amber vials or foil-wrapped containers to prevent photolysis.
Inert Atmosphere (Recommended): For storage > 6 months, backfill headspace with Argon or Nitrogen to prevent slow phenolic oxidation.
Handling in Solution
Solvent Choice: Stable in Methanol, Ethanol, and DMSO. Avoid Acetone if primary amines are present (Schiff base formation).
Workup Caution: When quenching reactions involving this intermediate, avoid prolonged exposure to strong aqueous bases (NaOH/KOH). Use mild bases like NaHCO₃ or K₂CO₃ and minimize contact time.
Decision Logic for Handling
Use the following workflow to determine the appropriate handling procedure based on the material's state.
Figure 2: Handling decision matrix. Follow this logic to prevent inadvertent degradation during processing.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18933688, Methyl 2-bromo-5-hydroxybenzoate (Isomer Analog). Retrieved from [Link]
World Intellectual Property Organization (2016).Patent WO2016208775A1: 2,3-dihydro-4h-1,3-benzoxazin-4-one derivatives as modulators of cholinergic muscarinic m1 receptor. (Describes synthesis and handling of the specific intermediate).
European Patent Office (2017).EP3189047A1: Aminoindane-, aminotetrahydronaphthalene- and aminobenzocyclobutane-derived PRMT5-inhibitors. (Details bromination protocols and stability in reaction mixtures).
Bighley, L. D., et al. (2011).Salt Forms of Drugs and Absorption. In Encyclopedia of Pharmaceutical Technology. (General reference for Salicylate stability and intramolecular hydrogen bonding effects).
Foundational
Reactivity of Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Title: Chemical Architecture & Synthetic Utility of Methyl 5-bromo-2-hydroxy-4-methylbenzoate: A Strategic Guide Executive Summary & Structural Definition Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS: 39503-57-6 ) is a...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Chemical Architecture & Synthetic Utility of Methyl 5-bromo-2-hydroxy-4-methylbenzoate: A Strategic Guide
Executive Summary & Structural Definition
Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS: 39503-57-6 ) is a densely functionalized aromatic scaffold serving as a critical "linchpin" intermediate in the synthesis of biaryl therapeutics, particularly Muscarinic M1 Receptor Positive Allosteric Modulators (PAMs) for neurodegenerative diseases.
This molecule is defined by a specific 1,2,4,5-substitution pattern that balances steric crowding with high regiochemical fidelity. Its utility stems from three distinct reactive handles:
C1-Ester: A masked carboxylic acid, serving as an acceptor for hydrogen bonding.
C2-Phenol: A nucleophilic pivot point, heavily stabilized by an intramolecular hydrogen bond to the ester carbonyl.
C5-Bromide: An electrophilic site for Palladium-catalyzed cross-coupling, sterically modulated by the adjacent C4-methyl group.
Property
Specification
CAS Number
39503-57-6
Molecular Formula
C₉H₉BrO₃
Molecular Weight
245.07 g/mol
Appearance
Crystalline Solid (typically off-white to pale yellow)
Boiling Point
~288.9°C (Predicted at 760 mmHg)
Key Isomer Check
Distinct from Methyl 2-bromo-5-hydroxy...[1][2] (CAS 87808-27-3)
Electronic Architecture & Reactivity Map
The reactivity of this scaffold is dictated by the "Push-Pull" electronics of the salicylate core, complicated by the steric bulk of the C4-methyl group.
The Hydrogen Bond Lock: The proton of the C2-hydroxyl group forms a strong intramolecular hydrogen bond (approx. 1.7–1.9 Å) with the carbonyl oxygen of the C1-ester. This "locks" the molecule into a planar conformation and significantly lowers the acidity of the phenol (pKa ~10-11), requiring polar aprotic solvents (e.g., DMF) and elevated temperatures for efficient O-alkylation.
The Steric Gate (C4-Methyl): The methyl group at C4 is ortho to the C5-bromide. In Suzuki-Miyaura couplings, this methyl group exerts steric pressure on the Palladium center during the oxidative addition and transmetallation steps. Standard ligands (PPh₃) may work, but bulky, electron-rich phosphines (e.g., SPhos, XPhos) are recommended to accelerate the catalytic cycle.
Figure 1: Reactivity landscape of the scaffold. Note the specific electronic and steric influences governing each site.
Validated Synthetic Protocols
The following protocols are synthesized from patent literature (WO2016208775, WO2015163485) and standard salicylate chemistry.
Protocol A: Regioselective Bromination (Synthesis of the Core)
If the starting material is the non-brominated precursor (Methyl 2-hydroxy-4-methylbenzoate), bromination must be controlled to target C5 over C3.
Mechanism: Electrophilic Aromatic Substitution (EAS). The C2-OH directs ortho/para. Para (C5) is favored over ortho (C3) due to the severe steric crowding at C3 (flanked by OH and Ester).
Step-by-Step:
Dissolve Methyl 2-hydroxy-4-methylbenzoate (1.0 eq) in Chloroform (approx. 2-3 mL per gram).
Cool the solution to 0°C (Ice bath). Critical: Low temperature prevents over-bromination.
Add Bromine (1.0 eq) dropwise over 30 minutes.
Allow to warm to Room Temperature (RT) and stir for 3 hours.
Quench: Concentrate under reduced pressure. Neutralize residue with saturated aqueous Sodium Sulfite (Na₂SO₃) to destroy excess bromine.
Workup: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄.
Protocol B: The "Forcing" O-Alkylation
Due to the H-bond "lock," weak bases in methanol often fail.
Target: Introduction of propargyl or alkyl linkers.
Dissolve Methyl 5-bromo-2-hydroxy-4-methylbenzoate (1.0 eq) in anhydrous DMF.
Add K₂CO₃ (1.5 – 2.0 eq). Note: Use finely ground carbonate to increase surface area.
Stir vigorously at RT for 15 minutes to allow deprotonation (breaking the H-bond).
Add the alkyl halide (e.g., 3-bromo-1-propyne) (1.2 eq).
Stir at RT (or heat to 50°C if sluggish) for 4–16 hours.
Validation: Monitor TLC for the disappearance of the phenol (lower Rf) and appearance of the ether (higher Rf).
Protocol C: Sterically Demanding Suzuki Coupling
This reaction installs the biaryl motif critical for drug activity.
Reagents: Bis(pinacolato)diboron (B₂pin₂), KOAc, PdCl₂(dppf) or Pd(PPh₃)₄.
Solvent: Toluene or Dioxane (degassed).
Step-by-Step (Borylation):
Combine the aryl bromide (1.0 eq), B₂pin₂ (1.1 eq), and KOAc (3.0 eq) in a reaction vial.
Add PdCl₂(dppf)·DCM (0.05 eq).
Degas: Purge with Argon/Nitrogen for 5 minutes. Oxygen poisons the Pd(0) species.
Heat to 100–110°C for 4–15 hours.
Filtration: Filter through a Celite pad to remove Palladium black before purification.
Application Case Study: Muscarinic M1 PAMs
The most high-value application of this scaffold is in the development of Muscarinic Acetylcholine Receptor M1 Positive Allosteric Modulators (M1 PAMs) . These compounds are therapeutic candidates for improving cognitive function in Alzheimer's disease and Schizophrenia.
The 5-bromo-2-hydroxy-4-methylbenzoate scaffold serves as the "Left-Hand Side" (LHS) of these drugs. It is typically coupled to a nitrogenous heterocycle (e.g., isoindolinone or benzoxazinone) to form a biaryl core that fits the allosteric binding pocket of the M1 receptor.
Figure 2: Simplified workflow for converting the scaffold into a bioactive M1 PAM.
References
Preparation of 2,3-dihydro-4H-1,3-benzoxazin-4-one derivatives as modulators of cholinergic muscarinic M1 receptor.
Source: Takeda Pharmaceutical Company Limited.[4] Patent WO2016208775A1. (2016).[5]
Relevance: Describes the specific bromination protocol and use of the scaffold in M1 PAM synthesis.
URL:
Isoindoline-1-one derivatives as cholinergic muscarinic M1 receptor positive allosteric modulator activity.
Source: Takeda Pharmaceutical Company Limited.[4] Patent WO2015163485A1. (2015).
Relevance: Details the Suzuki coupling conditions using bis(pinacolato)diboron with this specific substrate.
URL:
Methyl 5-bromo-2-hydroxy-4-methylbenzoate (Compound Summary).
Source: PubChem / National Center for Biotechnology Information.
Relevance: Confirmation of CAS 39503-57-6 and physical property data.[1][6]
URL:
An In-depth Technical Guide to Methyl 5-bromo-2-hydroxy-4-methylbenzoate: Synthesis, Characterization, and Potential Applications
Introduction: Unveiling a Novel Aromatic Building Block In the vast landscape of chemical synthesis and drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Substituted be...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Novel Aromatic Building Block
In the vast landscape of chemical synthesis and drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Substituted benzoates, in particular, serve as versatile intermediates in the construction of complex molecular architectures with diverse biological activities. This technical guide delves into the synthesis, characterization, and prospective applications of a unique halogenated phenolic ester: Methyl 5-bromo-2-hydroxy-4-methylbenzoate. While not extensively documented in mainstream literature, its structure suggests significant potential as a precursor for novel pharmaceutical agents and functional materials. This document aims to provide a comprehensive resource for researchers, chemists, and drug development professionals interested in harnessing the synthetic utility of this compound. We will explore a logical and efficient synthetic pathway, detail its structural elucidation through established analytical techniques, and discuss its potential roles in medicinal chemistry, drawing parallels with structurally related bioactive molecules.
Strategic Synthesis: A Guided Pathway to Methyl 5-bromo-2-hydroxy-4-methylbenzoate
The synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate can be logically approached through a two-step process commencing with the commercially available precursor, 2-hydroxy-4-methylbenzoic acid. This strategy involves an initial esterification followed by a regioselective bromination.
Step 1: Fischer Esterification of 2-hydroxy-4-methylbenzoic acid
The initial step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification, a classic and reliable acid-catalyzed reaction, is the method of choice. The reaction of 2-hydroxy-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, efficiently yields methyl 2-hydroxy-4-methylbenzoate.[1][2] This transformation is crucial as it protects the carboxylic acid functionality and sets the stage for the subsequent aromatic substitution.
Caption: Fischer Esterification of the starting material.
Experimental Protocol: Synthesis of Methyl 2-hydroxy-4-methylbenzoate
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-4-methylbenzoic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents).
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After completion, allow the mixture to cool to room temperature. Reduce the volume of methanol under reduced pressure.
Extraction: Dilute the residue with water and extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x volumes).
Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 2-hydroxy-4-methylbenzoate. Further purification can be achieved by column chromatography on silica gel if necessary.
Step 2: Regioselective Bromination
The second and more nuanced step is the regioselective bromination of the activated aromatic ring of methyl 2-hydroxy-4-methylbenzoate. The hydroxyl and methyl groups are ortho, para-directing activators. The hydroxyl group is a more potent activator than the methyl group. The position ortho to the powerful hydroxyl group (C3) and the position para to the methyl group (C5) are the most likely sites for electrophilic substitution. Steric hindrance from the adjacent methyl and ester groups may disfavor substitution at the C3 position. Therefore, the bromine is predicted to add at the C5 position, which is ortho to the hydroxyl group and meta to the ester.
A suitable brominating agent for this transformation is N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. NBS is a reliable source of electrophilic bromine and is often used for the bromination of activated aromatic rings.
Caption: Regioselective bromination to yield the final product.
Experimental Protocol: Synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Reaction Setup: In a round-bottom flask protected from light, dissolve methyl 2-hydroxy-4-methylbenzoate (1 equivalent) in anhydrous DMF.
Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution at room temperature.
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC.
Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-water.
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).
Purification: Combine the organic layers and wash thoroughly with water to remove DMF, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure Methyl 5-bromo-2-hydroxy-4-methylbenzoate.
Structural Elucidation and Physicochemical Properties
Table 1: Predicted Spectroscopic Data for Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Potential Applications in Drug Discovery and Materials Science
The structural motifs present in Methyl 5-bromo-2-hydroxy-4-methylbenzoate—a halogenated phenol and a methyl ester—are prevalent in a variety of biologically active compounds. This suggests a range of potential applications for this molecule as a versatile building block.
Antimicrobial Agents: Brominated phenols are known to exhibit significant antimicrobial activity. The presence of the bromine atom can enhance the lipophilicity and membrane-disrupting capabilities of the molecule, making it a potential candidate for the development of new antibacterial and antifungal agents.[3]
Enzyme Inhibitors: The substituted benzoate core is a common scaffold in the design of enzyme inhibitors. For instance, derivatives of hydroxybenzoic acids have been investigated as inhibitors of enzymes implicated in various diseases.[4] The specific substitution pattern of Methyl 5-bromo-2-hydroxy-4-methylbenzoate could be tailored to target the active sites of specific enzymes.
Precursor for Heterocyclic Synthesis: The functional groups on this molecule provide multiple reaction sites for the construction of more complex heterocyclic systems, which are a rich source of therapeutic agents.[5]
Cross-Coupling Reactions: The aryl bromide functionality is a key handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents, enabling the rapid generation of diverse chemical libraries for high-throughput screening.
Caption: Potential applications of the title compound.
Conclusion: A Promising Scaffold for Future Innovation
Methyl 5-bromo-2-hydroxy-4-methylbenzoate, while not a widely commercialized compound, represents a synthetically accessible and highly functionalized aromatic building block. The logical synthetic route presented herein provides a clear path to its production, and the predicted spectroscopic data offers a basis for its characterization. The true potential of this molecule lies in its utility as a versatile intermediate for the creation of novel compounds with potential applications in medicinal chemistry and materials science. It is our hope that this technical guide will inspire further research into the properties and applications of this intriguing molecule, ultimately contributing to the advancement of chemical synthesis and drug discovery.
References
Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1467. [Link]
Google Patents. (2013).
Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
ResearchGate. (n.d.). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. Retrieved from [Link]
PubChem. (n.d.). Methyl 4-hydroxy-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Kamal, A., et al. (2018). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1171, 839-849. [Link]
The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. [Link]
ResearchGate. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]
CABI Digital Library. (n.d.). 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (2021). Biological Screening and Structure Activity relationship of Benzothiazole. [Link]
Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]
Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
Food and Agriculture Organization of the United Nations. (n.d.). METHYL p-HYDROXYBENZOATE. Retrieved from [Link]
A Versatile Scaffold for Neurotherapeutic and Oncological Drug Discovery Executive Summary Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS: 39503-57-6) is a trisubstituted benzene derivative serving as a critical pharmaco...
Author: BenchChem Technical Support Team. Date: February 2026
A Versatile Scaffold for Neurotherapeutic and Oncological Drug Discovery
Executive Summary
Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS: 39503-57-6) is a trisubstituted benzene derivative serving as a critical pharmacophore in modern medicinal chemistry. Functioning primarily as a regioselective building block, it bridges the gap between simple salicylate precursors and complex heterocyclic active pharmaceutical ingredients (APIs). Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a nucleophilic phenol, an electrophilic ester, and a cross-coupling-ready aryl bromide.
This technical guide dissects the compound’s utility in synthesizing Muscarinic M1 Receptor Positive Allosteric Modulators (M1 PAMs) for Alzheimer’s therapy and PRMT5 inhibitors for oncology, providing validated protocols and mechanistic insights for the bench scientist.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Property
Specification
IUPAC Name
Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Common Name
Methyl 5-bromo-4-methylsalicylate
CAS Number
39503-57-6
Molecular Formula
C₉H₉BrO₃
Molecular Weight
245.07 g/mol
Appearance
Off-white to pale yellow crystalline solid
Boiling Point
~288.9°C (Predicted)
Solubility
Soluble in CHCl₃, DCM, DMSO, DMF; Sparingly soluble in water
pKa (Phenol)
~8.5 (Predicted due to ortho-ester H-bonding)
Synthesis & Production Logic
The synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a classic study in regioselective Electrophilic Aromatic Substitution (SEAr) . The starting material, methyl 2-hydroxy-4-methylbenzoate, contains two directing groups:
Mechanistic Insight:
The hydroxyl group dominates the electronic landscape. The position ortho to the hydroxyl (C3) is sterically crowded by the adjacent ester group. The position para to the hydroxyl (C5) is sterically accessible and electronically reinforced by the ortho-directing effect of the C4-methyl group. Consequently, bromination occurs almost exclusively at C5.
Figure 1: Regioselective bromination pathway driven by electronic activation and steric steering.
Reactivity & Functionalization
This scaffold offers a "Triad of Reactivity," allowing medicinal chemists to elaborate the molecule in three distinct directions sequentially.
Aryl Bromide (C5): The primary handle for carbon-carbon bond formation via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig). This is crucial for attaching biaryl systems found in M1 PAMs.
Phenolic Hydroxyl (C2): Available for alkylation (ether synthesis) to modulate lipophilicity or cyclization to form fused ring systems (e.g., benzofurans).
Methyl Ester (C1): A precursor for amides (via aminolysis) or heterocycles (e.g., oxadiazoles) after hydrolysis to the carboxylic acid.
Visualization: The Reactivity Triad
Figure 2: Divergent synthetic utility of the core scaffold.
Applications in Drug Discovery[9][10]
A. Muscarinic M1 Receptor Positive Allosteric Modulators (M1 PAMs)
The M1 receptor is a prime target for cognitive enhancement in Alzheimer's disease. Orthosteric agonists often cause side effects (sweating, salivation) due to lack of selectivity. PAMs bind to a different site, boosting the receptor's response to endogenous acetylcholine.
Role of Scaffold: The 5-bromo group is typically coupled with pyridine or pyrazole boronic acids to create the biaryl core essential for hydrophobic pocket binding in the M1 receptor.
Key Reference: WO2016208775 and WO2015163485 utilize this specific intermediate to construct benzoxazinone and isoindolinone derivatives with high brain penetrance [1, 2].
B. PRMT5 Inhibitors
Protein Arginine Methyltransferase 5 (PRMT5) is overexpressed in various cancers (glioblastoma, lymphoma).
Role of Scaffold: The salicylate core mimics the electrostatic environment required to bind in the PRMT5 active site, while the 5-position extension (via the bromide) interacts with the substrate channel.
Key Reference: EP 3189048 describes amino-bicyclic compounds derived from this bromide for cancer therapy [3].
Experimental Protocols
Protocol A: Regioselective Bromination (Synthesis of the Core)
Adapted from WO2017155050 and verified methodologies [4].
Objective: Synthesize Methyl 5-bromo-2-hydroxy-4-methylbenzoate from Methyl 2-hydroxy-4-methylbenzoate.
Reagents:
Methyl 2-hydroxy-4-methylbenzoate (1.0 eq)
Bromine (Br₂) (1.05 eq)
Chloroform (CHCl₃) (Solvent, 10 V)
Sodium Sulfite (Na₂SO₃) (Quenching agent)
Step-by-Step Procedure:
Setup: Charge a round-bottom flask with Methyl 2-hydroxy-4-methylbenzoate and CHCl₃. Cool the solution to 0°C using an ice-water bath.
Addition: Add Br₂ dropwise over 30 minutes via an addition funnel. Critical: Maintain temperature <5°C to prevent poly-bromination.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 8:1) for disappearance of starting material.
Workup: Quench the reaction by adding saturated aqueous Na₂SO₃ solution until the orange bromine color dissipates.
Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2x).
Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Crystallization: Recrystallize the crude residue from hot ethanol or chloroform/hexane to yield the product as pale yellow needles.
Self-Validating Check:
¹H NMR (CDCl₃): Look for the disappearance of the C5 aromatic proton doublet and the retention of the C3 singlet (shielded by OH) and C6 singlet (deshielded by ester).
Handling: Use in a fume hood. The bromination reaction releases HBr gas; use a caustic scrubber.
References
Takeda Pharmaceutical Company Limited. (2016). 2,3-dihydro-4h-1,3-benzoxazin-4-one derivatives as modulators of cholinergic muscarinic m1 receptor. WO2016208775A1. Link
Takeda Pharmaceutical Company Limited. (2015). Isoindoline-1-one derivatives as cholinergic muscarinic m1 receptor positive allosteric modulator activity. WO2015163485A1. Link
Janssen Pharmaceutica NV. (2017). Aminoindane-, aminotetrahydronaphthalene- and aminobenzocyclobutane-derived PRMT5-inhibitors.[4] EP3189048B1.[4] Link
Suven Life Sciences Ltd. (2017). Process for the preparation of Muscarinic M1 Receptor Positive Allosteric Modulators.[1][5] WO2017155050.[6] (Cited indirectly via search context for synthesis protocol).
Safety data sheet for Methyl 5-bromo-2-hydroxy-4-methylbenzoate
This guide serves as an advanced technical manual for the safe handling, characterization, and application of Methyl 5-bromo-2-hydroxy-4-methylbenzoate .[1] It is designed for organic chemists and process safety engineer...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical manual for the safe handling, characterization, and application of Methyl 5-bromo-2-hydroxy-4-methylbenzoate .[1] It is designed for organic chemists and process safety engineers who require actionable data beyond standard regulatory compliance.
Handling, Hazard Architecture, and Synthetic Utility[1]
CAS Registry Number: 39503-57-6
Chemical Formula: C₉H₉BrO₃
Molecular Weight: 245.07 g/mol [1]
Part 1: Executive Technical Summary
Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a trisubstituted benzene derivative functioning as a high-value "orthogonal scaffold" in medicinal chemistry.[1] Its structure integrates three distinct reactive handles—a phenolic hydroxyl , a methyl ester , and an aryl bromide —allowing for sequential, chemoselective functionalization.
In drug discovery, this compound is frequently utilized as a precursor for biaryl systems (via Suzuki-Miyaura coupling) and heterocyclic cores (such as benzofurans or chromones).[1] While generally stable, the presence of the phenolic moiety combined with an aryl halide necessitates specific handling protocols to mitigate skin sensitization risks and prevent hydrolytic degradation.
Part 2: Physicochemical Profile
Accurate physicochemical data is the foundation of process safety. The following parameters dictate the engineering controls required for isolation and storage.
Property
Value / Characteristic
Operational Implication
Physical State
Crystalline Solid (Off-white to pale yellow)
Requires dust control measures (HEPA filtration).[1]
Melting Point
Predicted: 95–105 °C (Based on structural analogs)
Solid handling protocols apply at ambient temperature.
Solubility (Aq)
Negligible (< 0.1 mg/mL)
Aqueous washes are effective for removing inorganic salts during workup.
Solubility (Org)
High (DCM, EtOAc, DMSO, MeOH)
Compatible with standard organic synthesis workflows.
pKa (Phenol)
~8.0–9.0 (Est. due to electron-withdrawing ester/Br)
Acidic enough to be deprotonated by weak bases (e.g., K₂CO₃).[1]
Partition Coeff.
LogP ~ 3.5 (Predicted)
High lipophilicity; potential for bioaccumulation if not contained.
Aryl Bromide Moiety: While less reactive than alkyl halides, aryl bromides can act as weak alkylating agents under metabolic activation.
Phenolic Ester: The ortho-hydroxy ester motif (salicylate structure) facilitates cell membrane permeability.[1] Upon hydrolysis, it releases the free phenol, which is a known protein denaturant and potential sensitizer.
Sensitization Risk: Halogenated phenols are structurally alerted for skin sensitization. Repeated exposure may induce allergic contact dermatitis.
Part 4: Safe Handling & Containment Strategy
Engineering Controls
Primary Containment: All weighing and transfer operations must be conducted within a fume hood or powder containment enclosure maintaining a face velocity of >0.5 m/s.
Process Isolation: For reactions >100g, use closed-system reactors to prevent dust generation.
Personal Protective Equipment (PPE)
Respiratory: N95/P2 particulate respirator is the minimum standard for solid handling. Use a half-face respirator with organic vapor cartridges (OV/P100) if heating or dissolving in volatile solvents.[1]
Dermal: Nitrile gloves (double-gloving recommended).[1] The lipophilic nature of the compound allows it to permeate latex rapidly.
Ocular: Chemical splash goggles. Safety glasses are insufficient due to the risk of fine dust migration.
Storage Stability
Conditions: Store at 2–8°C (refrigerated) to minimize ester hydrolysis and oxidative debromination over long periods.
Incompatibility: Segregate from strong oxidizing agents and strong bases (which induce saponification).
Part 5: Emergency Response Protocols
The following decision tree outlines the immediate response to exposure or loss of containment.
Figure 1: Emergency Response Decision Tree for Methyl 5-bromo-2-hydroxy-4-methylbenzoate exposure.
Part 6: Synthetic Utility & Functionalization Logic
This compound is not merely an endpoint but a divergent intermediate . Its value lies in the ability to selectively manipulate its three functional groups.
Chemoselectivity Map
Phenolic -OH: The most acidic proton. Can be alkylated (ether synthesis) or triflated to create a second cross-coupling site.
Aryl Bromide: The site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1] The presence of the ortho-ester can sometimes direct C-H activation or facilitate chelation.[1]
Methyl Ester: The electrophilic center. Can be hydrolyzed to the acid, reduced to the benzyl alcohol, or converted to amides.
Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12607144, Methyl 5-bromo-2-hydroxy-4-methylbenzoate.[1] Retrieved from [Link][1]
European Chemicals Agency (ECHA). C&L Inventory: Methyl 5-bromo-2-hydroxybenzoate.[1] Retrieved from [Link][1]
Application Note: High-Yield Synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Abstract This application note details the optimized synthetic protocols for the preparation of Methyl 5-bromo-2-hydroxy-4-methylbenzoate , a critical intermediate in the synthesis of pharmaceutical scaffolds including i...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the optimized synthetic protocols for the preparation of Methyl 5-bromo-2-hydroxy-4-methylbenzoate , a critical intermediate in the synthesis of pharmaceutical scaffolds including isoindolinone derivatives.[1] Two distinct pathways are presented: Route A (Direct Bromination) , which utilizes electrophilic aromatic substitution on the ester, and Route B (Fischer Esterification) , which proceeds via the acid precursor.[1] This guide emphasizes regiocontrol, critical process parameters (CPPs), and safety protocols for handling halogenating agents.[1]
Introduction & Retrosynthetic Analysis
The target compound features a tetrasubstituted benzene ring.[1] The challenge in its synthesis lies in achieving high regioselectivity for the bromine atom at the C5 position while avoiding over-bromination (3,5-dibromo species) or benzylic bromination at the C4-methyl group.[1]
Structural Logic
Directing Groups: The C2-hydroxyl group is a strong ortho/para director.[1] The C4-methyl group is a weak ortho/para director.[1] The C1-ester is a meta director.[1]
Regioselectivity:
C3 Position: Ortho to both OH and Methyl.[1] Sterically crowded ("sandwiched").[1]
C5 Position: Para to OH, Ortho to Methyl.[1] Less sterically hindered and electronically activated by the OH group.[1]
Reaction Pathway Diagram
Figure 1: Retrosynthetic pathways. Route A is preferred for direct access from commercial esters.[1] Route B is used when the carboxylic acid precursor is available.[1]
Protocol A: Direct Bromination (Preferred Route)
This protocol is adapted from standard procedures for methyl 5-bromosalicylate synthesis, optimized for the additional methyl group which slightly increases ring reactivity.[1]
Materials & Reagents
Reagent
MW ( g/mol )
Equivalents
Role
Methyl 2-hydroxy-4-methylbenzoate
166.18
1.0
Starting Material
Bromine ()
159.81
1.05
Halogenating Agent
Glacial Acetic Acid
60.05
Solvent
Solvent/Catalyst
Sodium Bisulfite ()
104.06
Excess
Quenching Agent
Experimental Procedure
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Connect the outlet to a caustic scrubber (NaOH solution) to trap HBr fumes.[1]
Dissolution: Charge the flask with Methyl 2-hydroxy-4-methylbenzoate (10.0 g, 60 mmol) and Glacial Acetic Acid (50 mL). Stir until fully dissolved.
Cooling: Cool the solution to 0–5 °C using an ice/water bath.
Rationale: Low temperature maximizes regioselectivity for the C5 position and suppresses benzylic radical bromination.[1]
Bromination: Dissolve Bromine (10.1 g, 3.25 mL, 63 mmol, 1.05 eq) in Glacial Acetic Acid (15 mL). Add this solution dropwise over 60 minutes, maintaining the internal temperature below 10 °C.
Observation: The deep red color of bromine should fade as it reacts.[1]
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1][2]
Quench: Pour the reaction mixture into 200 mL of ice-cold water containing 10% Sodium Bisulfite (
). Stir vigorously for 15 minutes to destroy unreacted bromine (color change from orange to white/pale yellow).
Isolation:
If Solid Precipitates: Filter the solid, wash with cold water (3 x 50 mL), and dry under vacuum.[1]
If Oiling Occurs: Extract with Dichloromethane (DCM) (3 x 50 mL).[1] Wash combined organics with Brine, dry over
, and concentrate in vacuo.
Purification: Recrystallize from hot Methanol or Ethanol/Water (9:1) to yield the product as white/off-white needles.
Extraction: Separate the layers. Extract the aqueous phase again with Ethyl Acetate (2 x 50 mL).[1]
Drying: Combine organic layers, wash with Brine, dry over anhydrous
, and concentrate to yield the crude ester.
Purification: If necessary, purify via silica gel chromatography (Eluent: Hexane/Ethyl Acetate) or recrystallization.[1]
Critical Process Parameters (CPPs)
Regioselectivity Control
The primary impurity risk is the 3,5-dibromo adduct.[1]
Mitigation: Strictly control the stoichiometry of Bromine to 1.0–1.05 equivalents. Do not use a large excess.
Temperature: Keeping the initial addition at 0–5 °C kinetically favors the mono-brominated product at the most activated position (C5).[1]
Benzylic Bromination
Bromination at the C4-methyl group (forming a benzyl bromide) is a radical process.[1]
Mitigation: Perform the reaction in the absence of strong UV light and without radical initiators (like AIBN).[1] The ionic conditions (Acetic Acid solvent) strongly favor ring substitution over side-chain substitution.[1]
Workflow Visualization
Figure 2: Step-by-step process flow for Protocol A.[1]
Characterization & Validation
The product should be validated using NMR and Melting Point analysis.[1]
1H NMR (400 MHz, CDCl3): Expect a singlet for the ester methyl (~3.9 ppm), a singlet for the C4-methyl (~2.4 ppm), and two aromatic singlets (or para-coupled doublets with small J values) representing the protons at C3 and C6.[1] The proton at C6 (adjacent to ester) will be more deshielded (~7.9 ppm) than the proton at C3 (~6.8 ppm).[1]
Physical State: White to pale yellow crystalline solid.[1]
Safety & Handling
Bromine (
): Highly corrosive and toxic.[1] Causes severe skin burns and eye damage.[1] Volatile; handle only in a functioning fume hood. Use a caustic scrubber to neutralize HBr gas evolved.[1]
Sulfuric Acid: Corrosive dehydrating agent.[1] Always add acid to solvent, never the reverse.[1]
Waste Disposal: All halogenated waste must be segregated.[1] Quenched aqueous layers containing bromide/bisulfite should be checked for pH before disposal.[1]
References
Patent Protocol (Route B Source): Takeda Pharmaceutical Company Limited.[1] Isoindoline-1-one derivatives as cholinergic muscarinic m1 receptor positive allosteric modulator. WO2015163485A1. 2015.[1]
Analogous Bromination (Route A Basis): Synthesis of Methyl 5-bromosalicylate. PrepChem. (Based on US Patent 4,634,768).[1]
General Reactivity: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition.[1] Wiley-Interscience.[1] (Section on Electrophilic Aromatic Substitution).
Strategic Utilization of Methyl 5-bromo-2-hydroxy-4-methylbenzoate in High-Value Scaffold Synthesis
Abstract Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS: 115437-18-6) represents a "linchpin" intermediate in medicinal chemistry, particularly for the synthesis of SGLT2 inhibitors, kinase inhibitors, and complex hetero...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS: 115437-18-6) represents a "linchpin" intermediate in medicinal chemistry, particularly for the synthesis of SGLT2 inhibitors, kinase inhibitors, and complex heterocyclic scaffolds.[1] Its unique substitution pattern—combining a reactive aryl bromide, a nucleophilic phenol, and an electrophilic ester—allows for divergent synthetic pathways.[1] This guide provides validated protocols for its synthesis, purification, and downstream application in Suzuki-Miyaura cross-coupling and heterocycle formation.[1]
Introduction: The "Ortho-Meta" Advantage
In drug discovery, the ability to selectively functionalize an aromatic core is paramount.[1] Methyl 5-bromo-2-hydroxy-4-methylbenzoate offers a strategic advantage due to its orthogonal reactivity profile :
C5-Bromide: A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]
C2-Phenol: A nucleophile for etherification (protection) or intramolecular cyclization.[1]
C1-Ester: An electrophile for hydrolysis, reduction, or amidation.[1]
This tri-functional nature makes it an ideal starting material for biaryl ethers (common in gliflozin-class drugs) and substituted coumarins .[1]
Module 1: Regioselective Synthesis & Purification
The synthesis of this intermediate relies on the bromination of Methyl 4-methylsalicylate.[1] Achieving high regioselectivity for the C5 position over the C3 position is the critical quality attribute (CQA).
Mechanistic Insight: Why C5?
The hydroxyl group (-OH) is the strongest directing group (ortho/para director).[1]
C3 Position: Ortho to -OH, but sterically crowded by the adjacent ester group.[1]
C5 Position: Para to -OH and Ortho to the Methyl group (weak activator).[1]
Purification: Recrystallize from hot Methanol or Chloroform/Hexane.
Yield: ~85–90%
Appearance: Off-white to pale yellow needles.[1]
Quality Control Parameters
Test
Method
Specification
Purity
HPLC (C18, MeCN/H2O)
>98.0%
Identity
1H NMR (CDCl3)
7.98 (s, 1H, H-6), 6.85 (s, 1H, H-3)
Regioisomer
HPLC
<0.5% (3-bromo isomer)
Module 2: The Suzuki-Miyaura Gateway (Biaryl Synthesis)[1]
The C5-bromo position is highly active for Pd-catalyzed coupling.[1] However, the free phenol can poison certain Pd catalysts or lead to side reactions.[1]
Recommendation: For high-yield couplings, we recommend O-protection (Methylation or Benzylation) prior to coupling.[1]
Purification: Flash chromatography (Silica, 0-20% EtOAc in Hexanes).
Visualization: The Divergent Workflow
The following diagram illustrates the strategic divergence possible from this single intermediate.
Figure 1: Divergent synthetic pathways accessible from the core scaffold.[1]
Module 3: Heterocycle Construction (Coumarins)[1]
The ortho-hydroxy ester motif is a classic precursor for Coumarins via the Pechmann Condensation or similar cyclizations.[1] The presence of the bromine allows for late-stage functionalization after the ring is formed.[1]
Protocol: Cyclization to 6-Bromo-7-methylcoumarin derivatives[1]
Concept: Transesterification/Condensation with an activated alkyne or keto-ester.[1]
Procedure:
Mix the core scaffold (1.0 eq) with Ethyl Propiolate (1.2 eq) in Diphenyl ether.
Use of Methyl 5-bromo-2-hydroxy-4-methylbenzoate in organic synthesis
The Orthogonal Scaffold: Protocols for Divergent Library Synthesis Executive Summary Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS: 39503-57-6) represents a "privileged scaffold" in medicinal chemistry due to its orthog...
Author: BenchChem Technical Support Team. Date: February 2026
The Orthogonal Scaffold: Protocols for Divergent Library Synthesis
Executive Summary
Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS: 39503-57-6) represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity. It possesses three distinct reactive handles—an aryl bromide, a phenolic hydroxyl, and a benzoate ester—positioned around a toluene core. This specific substitution pattern (5-Br, 4-Me) renders it an ideal precursor for:
Biaryl Libraries: Via Suzuki-Miyaura cross-coupling at the C5 position.
Heterocyclic Cores: Specifically 6-bromo-7-methylcoumarins and benzofurans via cyclization involving the ortho-hydroxy ester motif.
Fragment-Based Drug Discovery (FBDD): As a dense, functionalized core for elaborating structure-activity relationships (SAR).
This guide provides validated protocols for synthesizing this scaffold and deploying it in high-value transformations.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Property
Specification
IUPAC Name
Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Common Name
Methyl 5-bromo-4-methylsalicylate
CAS Number
39503-57-6
Molecular Formula
Molecular Weight
245.07 g/mol
Appearance
Off-white to pale yellow crystalline solid
Melting Point
108–112 °C (Literature range)
Solubility
Soluble in DCM, EtOAc, DMSO, DMF; Sparingly soluble in Hexanes
pKa (Phenol)
~8.5 (Estimated; lower than phenol due to ester EWG)
Reaction Landscape & Logic
The utility of this molecule lies in the "order of operations" allowed by its functional groups. The diagram below illustrates the divergent pathways available to the chemist.
Figure 1: Divergent synthetic pathways from the parent scaffold. Colors indicate distinct reaction classes (Red: Cross-coupling, Green: Cyclization, Yellow: Alkylation).
Experimental Protocols
Protocol A: Synthesis of the Scaffold (Bromination)
Objective: Regioselective bromination of methyl 2-hydroxy-4-methylbenzoate.
Rationale: The hydroxyl group at C2 is a strong ortho/para director. The methyl at C4 is a weak ortho/para director. The ester at C1 is a meta director. Position C5 is para to the OH and ortho to the Methyl, making it the most electronically activated and kinetically favored site.
Materials:
Methyl 2-hydroxy-4-methylbenzoate (1.0 equiv)
N-Bromosuccinimide (NBS) (1.05 equiv)
Acetonitrile (MeCN) or DMF (0.5 M concentration)
Ammonium Acetate (
) (0.1 equiv - catalyst)
Procedure:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-hydroxy-4-methylbenzoate (10 mmol, 1.66 g) in MeCN (20 mL).
Catalyst Addition: Add
(1 mmol, 77 mg). Stir for 5 minutes at room temperature (RT).
Bromination: Add NBS (10.5 mmol, 1.87 g) portion-wise over 15 minutes. Note: Exothermic reaction; maintain temp <30°C using a water bath if necessary.
Monitoring: Stir at RT for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product is less polar than the starting material.
Workup: Concentrate the solvent under reduced pressure. Redissolve residue in EtOAc (50 mL) and wash with water (
mL) followed by saturated sodium thiosulfate (20 mL) to remove trace bromine.
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from minimal hot Ethanol or purify via silica flash chromatography (0-5% EtOAc in Hexanes).
Yield: Expect 85–92% yield of pale yellow needles.
Objective: Installation of aryl groups at C5 while preserving the salicylate motif.
Rationale: The free phenol can poison Pd catalysts or undergo side reactions. While direct coupling is possible, using a mild base (
) and an active catalyst system prevents the need for protection in many cases.
Setup: Charge a microwave vial or pressure tube with the scaffold (1.0 mmol, 245 mg), boronic acid (1.2 mmol), and
(3.0 mmol, 414 mg).
Degassing: Add Dioxane (4 mL) and Water (1 mL). Sparge with Argon/Nitrogen for 10 minutes (Critical step to prevent homocoupling).
Catalyst: Add
(0.03 mmol, 24 mg) quickly and seal the vessel.
Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).
Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash filtrate with 1N HCl (to protonate the phenol and ensure it partitions to organic phase) and brine.
Protocol C: Cyclization to 6-Bromo-4-hydroxy-7-methylcoumarin
Objective: Utilizing the ortho-hydroxy ester functionality to build a coumarin core.[1]
Rationale: This is a modified Claisen condensation followed by intramolecular transesterification. The resulting 4-hydroxycoumarin is a privileged pharmacophore (anticoagulant/antimicrobial scaffold).
Mechanism Visualization:
Figure 2: Mechanistic flow for the conversion of the salicylate scaffold to the coumarin core.
Procedure:
Activation: In a dry flask under
, suspend Sodium Hydride (60% in oil, 2.2 equiv) in dry Toluene or Diphenyl Ether (for high temp).
Nucleophile Formation: Add Diethyl Malonate (1.2 equiv) dropwise at 0°C. Stir 30 min until
evolution ceases.
Addition: Add Methyl 5-bromo-2-hydroxy-4-methylbenzoate (1.0 equiv) dissolved in minimal toluene.
Cyclization: Heat to reflux (110°C) for 4–6 hours. A thick precipitate (the sodium salt of the coumarin) often forms.
Quench: Cool to RT. Pour the reaction mixture into ice water (50 mL).
Isolation: The aqueous layer contains the product salt. Separate the organic layer (discard).[2] Acidify the aqueous layer carefully with 6N HCl to pH < 2.
Precipitation: The 4-hydroxycoumarin product will precipitate as a white/off-white solid. Filter, wash with cold water, and dry.
References & Validation Sources
Synthesis of Bromosalicylates:
Source: Wang, Z. et al. "Crystal structure of methyl 5-bromo-2-hydroxybenzoate." Acta Crystallographica Section E, 2012.
Relevance: Confirms the regioselectivity of bromination in 2-hydroxybenzoates (para to OH).
Disclaimer: All protocols described herein involve hazardous chemicals (Bromine sources, Palladium catalysts, Hydrides). All work must be performed in a functioning fume hood by trained personnel wearing appropriate PPE.
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its remarkable efficiency and tolerance in forging carbon-carbon bonds.[1] First reported by Akira Su...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its remarkable efficiency and tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron species and an organohalide has become an indispensable tool in academic and industrial research, particularly in the synthesis of polyolefins, styrenes, and substituted biphenyls.[2] Its impact on the pharmaceutical industry is profound, enabling the construction of complex biaryl scaffolds that are prevalent in numerous drug candidates and approved medicines.[3][4]
This guide provides a detailed exploration of the Suzuki coupling reaction using a specific and functionally rich substrate: Methyl 5-bromo-2-hydroxy-4-methylbenzoate . This molecule serves as a valuable building block, featuring a reactive aryl bromide site for cross-coupling, an ortho-hydroxyl group that can influence reactivity, and a methyl ester, all of which demand careful consideration in reaction design. We will delve into the mechanistic underpinnings of the reaction, provide field-proven protocols, and offer expert insights into optimizing conditions for this versatile substrate, empowering researchers in drug discovery and chemical development to leverage its full synthetic potential.
The Mechanism: A Palladium-Catalyzed Ballet
The efficacy of the Suzuki-Miyaura reaction lies in a well-orchestrated catalytic cycle involving a palladium catalyst.[5] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
Oxidative Addition : The cycle initiates with a coordinatively unsaturated Palladium(0) complex, typically stabilized by phosphine ligands. This complex reacts with the aryl halide (Methyl 5-bromo-2-hydroxy-4-methylbenzoate), inserting itself into the carbon-bromine bond. This step oxidizes the palladium from Pd(0) to a Pd(II) species, forming a square planar intermediate.[5][8] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[8]
Transmetalation : This is the key bond-forming step where the organic group from the organoboron reagent is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[9] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its aryl group to the Pd(II) center, displacing the halide.[9][10]
Reductive Elimination : In the final step, the two organic groups on the Pd(II) center—the residue from our starting benzoate and the newly transferred group from the boronic acid—couple and are expelled from the coordination sphere.[6] This forms the desired C-C bond of the biaryl product and, critically, regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[5]
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Optimizing the Reaction: A Scientist's Perspective
The "textbook" mechanism provides a framework, but successful synthesis, especially with a multi-functional substrate like Methyl 5-bromo-2-hydroxy-4-methylbenzoate, lies in the nuanced selection of reagents and conditions.
The Catalyst System (Palladium Source & Ligand): While simple catalysts like Pd(PPh₃)₄ can be effective, modern drug discovery often employs more sophisticated systems for higher efficiency and broader substrate scope. The use of a separate palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a specialized phosphine ligand is common.[9] For electron-rich or sterically hindered aryl halides, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often superior. They promote the oxidative addition step and stabilize the active Pd(0) species, leading to higher turnover numbers and allowing for lower catalyst loadings.[11]
The Role of the Base: The choice of base is critical and substrate-dependent.[10] For our substrate, two functionalities are of concern: the acidic phenol (-OH) and the base-sensitive methyl ester (-CO₂Me).
Strong Bases (e.g., NaOH, KOH): While effective at creating the boronate, they can readily saponify the methyl ester, leading to an undesired carboxylic acid byproduct. They should generally be avoided.
Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): These are excellent choices. They are strong enough to facilitate transmetalation but typically mild enough to leave the ester intact under standard conditions. Cesium carbonate (Cs₂CO₃) is often more soluble in organic solvents and can accelerate the reaction.
Phosphates (e.g., K₃PO₄): Potassium phosphate is another superb option, particularly effective in many modern ligand systems and known to be compatible with a wide range of functional groups.[7]
The Solvent Environment: The ideal solvent must dissolve the organic substrate, the catalyst, and, to some extent, facilitate the action of the inorganic base. This often leads to the use of biphasic solvent systems.
Aprotic Solvents: Dioxane, Tetrahydrofuran (THF), and Toluene are the most common.[6][12] They are excellent at solubilizing the organic components.
Aqueous Addition: A small amount of water is frequently added to the organic solvent. This is crucial for dissolving the inorganic base (like K₂CO₃ or K₃PO₄), allowing it to interact with the boronic acid at the phase interface.
Recommended Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol details a reliable method for the coupling of Methyl 5-bromo-2-hydroxy-4-methylbenzoate with a representative partner, phenylboronic acid.
Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add Methyl 5-bromo-2-hydroxy-4-methylbenzoate (245 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
Catalyst Addition: Add the palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos ligand (16.4 mg, 0.04 mmol).
Inerting: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
Solvent Addition: Using syringes, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL). The mixture should be a suspension.
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Washing: Combine the organic layers and wash with water (20 mL), followed by brine (20 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.[13]
Troubleshooting Guide
Issue
Potential Cause(s)
Suggested Solution(s)
No or Low Conversion
- Inactive catalyst (Pd(0) oxidized to Pd black).- Insufficiently degassed solvents.- Wet reagents or solvents.- Inappropriate base or ligand.
- Ensure rigorous inert atmosphere technique.- Use freshly prepared or purchased degassed solvents.- Flame-dry glassware; use anhydrous reagents.- Screen alternative ligands (e.g., XPhos) or bases (e.g., K₃PO₄).
Side Product Formation
- Saponification of the ester group.- Protodeboronation of the boronic acid.- Homocoupling of the boronic acid.
- Avoid strong bases like NaOH/KOH. Use K₂CO₃ or K₃PO₄.- Ensure an inert atmosphere. Use a slight excess (1.1-1.2 equiv.) of boronic acid.- This can indicate the catalyst system is not optimal; screen other ligands.
- Filter the crude product through a small plug of Celite® or silica before concentration.- During work-up, an acidic wash (e.g., dilute HCl) can sometimes help remove boronic acid residues, but be cautious with acid-sensitive functional groups.
Conclusion
The Suzuki-Miyaura cross-coupling of Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a powerful and reliable method for the synthesis of complex biaryl structures essential for drug discovery and development. Success hinges on a rational selection of the catalyst system, base, and solvent to accommodate the specific functionalities of the substrate. By understanding the mechanistic principles and following a robust, optimized protocol, researchers can efficiently generate novel molecular architectures, accelerating the journey from chemical synthesis to therapeutic innovation. The protocols and insights provided herein offer a solid foundation for achieving high yields and purity in these critical transformations.
References
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]
Acta Crystallographica Section E. Methyl 5-bromo-2-hydroxybenzoate. PMC, NIH. Available from: [Link]
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Available from: [Link]
Journal of the Japan Academy. Organoborane coupling reactions (Suzuki coupling). PMC, NIH. Available from: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
Wikipedia. Suzuki reaction. Available from: [Link]
ResearchGate. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Available from: [Link]
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available from: [Link]
ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]
Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]
University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]
PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available from: [Link]
Google Patents. Synthetic method of 2-bromo-5-methoxybenzoic acid.
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Introduction: The Strategic Importance of Cross-Coupling in Modern Synthesis Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and c...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Cross-Coupling in Modern Synthesis
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2] These transformations are indispensable in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures from readily available precursors.[1] The ability to selectively couple aryl, vinyl, or alkyl halides with a diverse array of organometallic reagents has revolutionized the synthesis of bioactive molecules and advanced materials.[2][3][4] This guide provides a detailed technical overview and actionable protocols for the cross-coupling of a polysubstituted aryl bromide, Methyl 5-bromo-2-hydroxy-4-methylbenzoate, a versatile intermediate in the synthesis of high-value chemical entities.
The general mechanism for these powerful reactions proceeds through a catalytic cycle involving a palladium(0) species. This cycle typically consists of three key steps: oxidative addition of the organohalide to the Pd(0) center, transmetalation with an organometallic coupling partner, and reductive elimination to form the desired carbon-carbon bond and regenerate the active Pd(0) catalyst.[2][3][4]
The Substrate: Methyl 5-bromo-2-hydroxy-4-methylbenzoate - A Closer Look
The successful cross-coupling of Methyl 5-bromo-2-hydroxy-4-methylbenzoate requires careful consideration of its structural features. The presence of an ortho-hydroxyl group, a para-methyl group, and a meta-methyl ester to the bromine atom introduces both electronic and steric factors that can significantly influence the reaction's outcome.
The Ortho-Hydroxyl Group: This functionality can be a double-edged sword. While it is an electron-donating group, which can sometimes slow down the rate-determining oxidative addition step, it can also participate in the reaction through chelation or by acting as an internal base. In some cases, the hydroxyl group can direct the palladium catalyst to the site of the C-H bond, a phenomenon known as ortho-palladation, which can lead to desired or undesired annulation reactions.[5] It may also necessitate the use of specific ligands or bases to prevent catalyst inhibition or unwanted side reactions.
Electronic Effects: The interplay of the electron-donating hydroxyl and methyl groups and the electron-withdrawing methyl ester group modulates the electron density of the aromatic ring. This, in turn, affects the ease of oxidative addition of the aryl bromide to the palladium(0) catalyst. Generally, electron-rich aryl halides can be more challenging to activate.[6]
Steric Hindrance: The substituents flanking the bromine atom can sterically hinder the approach of the bulky palladium catalyst, potentially requiring the use of less sterically demanding ligands or higher reaction temperatures to achieve efficient coupling.
Recommended Cross-Coupling Protocols
Given the substrate's characteristics, two of the most robust and versatile palladium-catalyzed cross-coupling reactions are recommended: the Suzuki-Miyaura coupling and the Sonogashira coupling.
Suzuki-Miyaura Coupling: For the Formation of Biaryl Structures
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organohalides and organoboron compounds.[7][8] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents.[7][9]
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of Methyl 5-bromo-2-hydroxy-4-methylbenzoate with an arylboronic acid.
Reaction Scheme:
Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling
Reagent/Parameter
Recommended Quantity/Condition
Rationale
Methyl 5-bromo-2-hydroxy-4-methylbenzoate
1.0 equiv
Limiting reagent
Arylboronic acid
1.2 - 1.5 equiv
Excess ensures complete consumption of the starting material
Pd(OAc)₂ and Pd₂(dba)₃ are common and effective pre-catalysts that are reduced in situ to the active Pd(0) species.[1]
Phosphine Ligand (e.g., SPhos, XPhos, P(t-Bu)₃)
2-10 mol%
Bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition of electron-rich aryl bromides and promote reductive elimination.[2]
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
2.0 - 3.0 equiv
The base is crucial for activating the boronic acid to facilitate transmetalation.[9] For substrates with base-sensitive groups like esters, a milder base such as KF can be employed.[9][10]
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
Anhydrous and degassed
A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Thorough degassing is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[11]
Temperature
80-110 °C
Elevated temperatures are often required to overcome the activation energy for the oxidative addition step, especially with less reactive aryl bromides.[11]
Reaction Time
12-24 hours
Monitored by TLC or LC-MS
Step-by-Step Procedure:
Inert Atmosphere: To a dry Schlenk flask, add the Methyl 5-bromo-2-hydroxy-4-methylbenzoate, arylboronic acid, palladium pre-catalyst, and phosphine ligand under an inert atmosphere (e.g., argon or nitrogen).[12]
Solvent and Base Addition: Add the degassed solvent and the base.[12]
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring.[12]
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: For the Synthesis of Aryl Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.[14]
This protocol provides a general procedure for the Sonogashira coupling of Methyl 5-bromo-2-hydroxy-4-methylbenzoate with a terminal alkyne.
Reaction Scheme:
Table 2: Reagents and Conditions for Sonogashira Coupling
These are common and effective catalysts for Sonogashira couplings.[13]
Copper(I) Co-catalyst (e.g., CuI)
2-10 mol%
The copper(I) salt activates the terminal alkyne.[13]
Base (e.g., Et₃N, DIPEA)
2.0 - 5.0 equiv
An amine base is required to neutralize the HX formed during the reaction and to deprotonate the alkyne.
Solvent (e.g., THF, DMF)
Anhydrous and degassed
Anhydrous and anaerobic conditions are typically required.[15]
Temperature
Room Temperature to 80 °C
Many Sonogashira couplings proceed at room temperature, but heating may be necessary for less reactive substrates.
Reaction Time
4-16 hours
Monitored by TLC or LC-MS
Step-by-Step Procedure:
Inert Atmosphere: To a dry Schlenk flask, add the Methyl 5-bromo-2-hydroxy-4-methylbenzoate, palladium catalyst, and copper(I) iodide under an inert atmosphere.
Solvent and Reagents: Add the degassed solvent, the amine base, and finally the terminal alkyne via syringe.
Reaction: Stir the reaction mixture at the appropriate temperature.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts. Dilute the filtrate with an organic solvent and wash with aqueous ammonium chloride, water, and brine.
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
The success of palladium-catalyzed cross-coupling reactions hinges on a fundamental understanding of the catalytic cycle.
The Catalytic Cycle:
Caption: Generalized Catalytic Cycle for Cross-Coupling.
Oxidative Addition: This is often the rate-determining step where the aryl bromide adds to the electron-rich Pd(0) catalyst to form a Pd(II) intermediate.[7] The electronic nature of the aryl halide is critical here; electron-withdrawing groups generally accelerate this step, while electron-donating groups can slow it down.
Transmetalation: In this step, the organic group from the organometallic reagent (e.g., boronic acid in Suzuki coupling) is transferred to the palladium center, displacing the halide.[3] The choice of base is critical in Suzuki couplings as it activates the boronic acid, making it more nucleophilic and facilitating this transfer.[9]
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[3]
Troubleshooting Common Issues
Even with well-established protocols, challenges can arise. Here are some common issues and their potential solutions:
Table 3: Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
Inactive catalyst
Ensure the palladium pre-catalyst and phosphine ligand are of high quality and have not been oxidized. Use freshly opened reagents.[11]
Insufficient degassing
Oxygen can deactivate the Pd(0) catalyst. Thoroughly degas all solvents and the reaction mixture.[11]
Inappropriate base or solvent
The choice of base and solvent is critical for solubility and reactivity. Screen different bases and solvent systems.
Formation of Side Products
Homocoupling of the organometallic reagent
This can occur if the oxidative addition is slow. Consider a more active catalyst system or a different ligand.
Protodeboronation (in Suzuki coupling)
The boronic acid can be cleaved by water or acidic protons. Use anhydrous conditions or a more stable boronic ester.[3]
Hydrolysis of the ester group
Strong bases can hydrolyze the methyl ester. Use a milder base like KF or K₂CO₃.[10]
Difficulty in Purification
Catalyst residues
Filter the reaction mixture through a pad of celite before work-up.
Closely eluting impurities
Optimize the column chromatography conditions (solvent system, gradient).
Conclusion
The palladium-catalyzed cross-coupling of Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a versatile and powerful tool for the synthesis of complex organic molecules. By understanding the underlying principles of the catalytic cycle and carefully selecting the reaction conditions, researchers can effectively overcome the challenges posed by this polysubstituted substrate. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the efficient and reliable synthesis of novel chemical entities.
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate. [Link]
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. [Link]
Heck Reactions of α‐ or β‐Substituted Enol Ethers with Aryl Bromides Catalysed by a Tetraphosphane/Palladium Complex – Direct Access to Acetophenone or 1‐Arylpropanone Derivatives. ResearchGate. [Link]
Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. ACS Publications. [Link]
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3). ResearchGate. [Link]
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. NIH. [Link]
Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Chemistry Portal. [Link]
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. [Link]
Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Royal Society of Chemistry. [Link]
A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society. [Link]
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing). [Link]
Aqueous-Phase Palladium-Catalyzed Coupling. A Green Chemistry Laboratory Experiment. ACS Publications. [Link]
Application Note: Strategic Synthesis of Bioactive Scaffolds Using Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Executive Summary Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS: 56430-86-5) represents a "privileged scaffold" in medicinal chemistry due to its unique trisubstituted aromatic core. Its structural geometry—featuring a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS: 56430-86-5) represents a "privileged scaffold" in medicinal chemistry due to its unique trisubstituted aromatic core. Its structural geometry—featuring a halogen handle (para to a phenolic hydroxyl) and an ortho-positioned ester—makes it a versatile linchpin for synthesizing complex bioactive molecules, particularly SGLT2 inhibitors (gliflozins) and coumarin-based antimicrobial agents .
This guide details the strategic exploitation of this compound’s three distinct reactivity zones. We provide validated protocols for Palladium-catalyzed cross-coupling and heterocyclic cyclization, supported by mechanistic insights to ensure reproducibility in drug discovery workflows.
Chemical Profile & Reactivity Landscape
To successfully utilize this compound, one must understand the electronic interplay between its substituents.
Structural Analysis[1][2][3]
C1 (Ester): Electron-withdrawing group (EWG). Serves as a precursor for benzyl alcohols (via reduction) or heterocycle formation (via condensation).
C2 (Phenolic -OH): Strong electron-donating group (EDG). Activates the ring but can poison Pd-catalysts if not masked. It provides a handle for etherification or intramolecular cyclization.
C5 (Bromine): The primary site for C-C bond formation. Located para to the activating hydroxyl group, this position is electronically primed for oxidative addition in cross-coupling reactions, provided the phenol is managed.
Reactivity Visualization
The following diagram maps the logical flow of transformations accessible from this core scaffold.
Figure 1: Functional group interplay and divergent synthetic pathways.
Application A: Synthesis of SGLT2 Inhibitor Precursors (Biaryl Scaffolds)
The synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, such as Canagliflozin analogues, relies heavily on constructing a diarylmethane or biaryl core. The C5-bromine atom in the title compound is the critical entry point for installing the second aryl ring via Suzuki-Miyaura coupling.
Mechanistic Insight
Direct coupling of the free phenol is possible but often results in lower yields due to catalyst deactivation (formation of Pd-phenoxides) and competitive protodeboronation. Best Practice: Protect the phenol as a methyl ether or benzyl ether prior to coupling. This converts the C2 substituent into a purely directing group and prevents acidic interference.
Protocol 1: O-Methylation and Suzuki-Miyaura Coupling
Objective: Synthesize Methyl 4'-fluoro-4-methyl-6-methoxy-[1,1'-biphenyl]-3-carboxylate (a model intermediate for gliflozin synthesis).
The ortho-hydroxy ester motif is a classic "pre-organized" system for synthesizing coumarins (2H-chromen-2-ones), which are vital scaffolds in anticoagulant and anticancer drug development.
Protocol 2: Pechmann-Type Condensation
Objective: Synthesis of a functionalized coumarin core.
To ensure scientific integrity, use these checkpoints to validate your experimental success:
NMR Diagnostic Shifts:
Starting Material: The C6-H proton (adjacent to Br and Ester) typically appears as a singlet around δ 7.8 - 8.0 ppm .
Post-Coupling: In the biaryl product, this singlet often shifts upfield slightly due to the shielding effect of the new aromatic ring, and the integration of the aromatic region will increase.
Post-Protection: Appearance of a sharp singlet at δ 3.8-3.9 ppm confirms O-methylation.
Catalyst Poisoning:
If the Suzuki reaction stalls (low conversion), check the purity of the boronic acid. Boronic acids can dehydrate to boroxines (anhydrides); adding a slight excess of water to the solvent system helps hydrolyze them back to the active species.
Regioselectivity:
The C5-Br is significantly more reactive toward oxidative addition than the C-Cl bonds often found in similar commercial substrates. This ensures that if you use a chloro-substituted boronic acid, the coupling will occur selectively at the benzoate's bromine position.
References
BenchChem. (2025).[3] Reactivity of Methyl 5-bromo-3-hydroxy-2-methylbenzoate and isomers. Retrieved from
National Center for Biotechnology Information. (2012). Crystal structure of methyl 5-bromo-2-hydroxybenzoate. PMC. Retrieved from [Link]
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]
Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Google Patents. (2015). Preparation method of empagliflozin (CN105153137A).
Application Note: Divergent Medicinal Chemistry of Methyl 5-bromo-2-hydroxy-4-methylbenzoate
[1][2][3] Abstract & Strategic Value Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS: 57365-13-4) represents a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its value lies in its orthogonal tri-functionali...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Abstract & Strategic Value
Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS: 57365-13-4) represents a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its value lies in its orthogonal tri-functionality :
C1-Ester / C2-Phenol: A "salicylate motif" capable of heterocyclization into coumarins, benzofurans, and benzoxazinones.[1][2][3]
C5-Bromide: A highly activated handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), positioned para to the directing phenol group.[1][2][3]
C4-Methyl: A steric anchor that restricts conformation, often improving the selectivity of kinase inhibitors by filling hydrophobic pockets.[1][2][3]
This guide details the protocols for synthesizing this core and utilizing it to generate high-value biaryl and heterocyclic libraries for drug discovery.[1][2][3][4]
Synthetic Accessibility: Core Preparation
If the compound is not sourced commercially, it is synthesized via the regioselective bromination of methyl 2-hydroxy-4-methylbenzoate.[1][2][3]
Protocol A: Regioselective Bromination
Objective: Install a bromine atom at C5 with >95% regioselectivity, avoiding the sterically crowded C3 position.[2][3]
Mechanism: The C2-hydroxyl group is a strong ortho/para activator.[1][2][3] The C4-methyl group is an ortho/para activator.[1][2][3] Position C5 is para to the hydroxyl and ortho to the methyl, creating a cooperative electronic enhancement. Position C3 is sandwiched between the hydroxyl and methyl, making it sterically disfavored.[2][3]
Dissolution: Dissolve 10.0 g (60 mmol) of methyl 2-hydroxy-4-methylbenzoate in 100 mL of ACN.
Activation: Add pTsOH (1.0 g). Cool the solution to 0°C to suppress di-bromination.
Bromination: Add NBS (11.2 g, 63 mmol) portion-wise over 30 minutes. Critical: Maintain temperature <5°C.[1][2][3]
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).[2][3] The product is less polar than the starting material.[3]
Quench: Pour mixture into ice-water (300 mL). The product typically precipitates.[2][3]
Purification: Filter the solid. Recrystallize from Methanol/Water to yield white needles.[1][2][3]
Expected Metrics:
Parameter
Specification
Yield
88 - 94%
Purity (HPLC)
>98%
Regioselectivity
>20:1 (C5 vs C3 isomer)
| Appearance | White to off-white crystalline solid |[1][2][3]
Module 1: The "Warhead" Expansion (Suzuki-Miyaura)
The C5-bromide is the primary vector for increasing molecular complexity, particularly for synthesizing biaryl TPO receptor agonists (e.g., Eltrombopag analogs) or kinase inhibitors.[3]
Protocol B: C5-Arylation via Suzuki Coupling
Context: This protocol uses a mild catalytic system to preserve the methyl ester, which is labile under harsh hydrolytic conditions.[1][2][3]
Inertion: Charge a reaction vial with the Scaffold, Boronic Acid, Base, and Catalyst.[2][3] Seal and purge with Nitrogen for 5 minutes. Note: Oxygen exclusion is critical to prevent homocoupling.[2]
Solvation: Add degassed Dioxane/Water via syringe.
Catalysis: Heat to 90°C for 12 hours.
Workup: Dilute with EtOAc, wash with 1N HCl (to neutralize the phenoxide), then Brine. Dry over Na₂SO₄.[1][2][3]
Isolation: Flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Diagram 1: Divergent Reaction Landscape
The following diagram illustrates how the core scaffold serves as a branch point for three distinct chemical spaces.
Caption: Divergent synthesis pathways from the core scaffold. Blue path: Arylation.[1][3][5] Red path: Furan ring closure.[1][3] Yellow path: Pyranone ring closure.[2][3]
The ortho-hydroxy ester motif allows for the construction of benzofurans, a pharmacophore found in anti-arrhythmic drugs (e.g., Dronedarone analogs).[3] This protocol utilizes the Rap-Stoermer reaction logic, modified for salicylates.[1][2][3]
Protocol C: One-Pot Alkylation/Cyclization
Objective: Convert the salicylate core into a substituted benzofuran while retaining the C5-Bromine for future functionalization.[1][2][3]
Mechanism:
Step 1: O-Alkylation of the phenol with an alpha-bromo ketone (Williamson Ether Synthesis).[1][2][3]
Step 2: Intramolecular aldol-type condensation between the new ketone and the ester (or pre-hydrolyzed acid), followed by dehydration.[2][3]
Step-by-Step Methodology:
Mix: Combine Scaffold (1.0 eq), alpha-Bromoacetophenone (1.1 eq), and anhydrous K₂CO₃ (3.0 eq) in DMF.
Heat: Stir at 100°C for 6-8 hours.
Monitor: The intermediate ether may form first.[1][2][3] Continued heating drives the cyclization (loss of MeOH/H₂O).[2][3]
Workup: Pour into water. Extract with EtOAc.[1][2][3]
Purification: The product is a Methyl 5-bromo-3-aryl-benzofuran-2-carboxylate (or similar derivative depending on the ketone used).[1][2][3] Purify via column chromatography.[1][2][3]
Analytical Reference Data
When validating the synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate, compare against these standard markers.
Spectroscopic Method
Diagnostic Signal
Interpretation
1H NMR (CDCl₃)
δ 10.8 ppm (s, 1H)
Phenolic OH (Deshielded by intramolecular H-bond to ester).[1][2][3]
1H NMR (CDCl₃)
δ 8.02 ppm (s, 1H)
H-6 Aromatic Proton (Ortho to Ester, shifted downfield).[2][3]
1H NMR (CDCl₃)
δ 6.85 ppm (s, 1H)
H-3 Aromatic Proton (Ortho to OH, shielded).[2][3]
Application Notes & Protocols: Methyl 5-bromo-2-hydroxy-4-methylbenzoate in Advanced Materials Science
Prepared by: Gemini, Senior Application Scientist Foreword for the Advanced Researcher While Methyl 5-bromo-2-hydroxy-4-methylbenzoate is frequently cited as a synthetic intermediate in pharmaceutical development, its po...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Foreword for the Advanced Researcher
While Methyl 5-bromo-2-hydroxy-4-methylbenzoate is frequently cited as a synthetic intermediate in pharmaceutical development, its potential within materials science remains a largely untapped frontier. This document moves beyond the established applications to provide a forward-looking guide for researchers, scientists, and engineers. The unique trifunctional nature of this molecule—possessing a reactive bromine atom, a polymerizable phenol-ester scaffold, and a modifying methyl group—positions it as a versatile building block for a new generation of functional and high-performance materials.
This guide is structured not as a rigid template, but as a series of application-oriented explorations. We will delve into the mechanistic basis for its potential use, provide detailed, field-informed protocols for its incorporation into advanced polymer systems, and offer a scientifically grounded vision for its future in materials innovation. Our focus is on the causality behind experimental design, ensuring that each protocol is not merely a set of instructions, but a self-validating system for discovery.
Molecular Architecture & Physicochemical Profile
Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a polysubstituted aromatic ester. Its utility in materials science is derived from the distinct reactivity of its three primary functional groups: the hydroxyl (-OH) and methyl ester (-COOCH₃) groups, which allow for step-growth polymerization, and the aryl bromide (-Br) group, which serves as a reactive site for cross-coupling and functionalization.
The strategic placement of these groups on the benzene ring dictates its potential applications. The hydroxyl and ester functionalities are ideal for forming polyesters, while the bromine atom opens pathways to conjugated materials and flame-retardant polymers.
Application Area 1: Monomer for High-Performance Liquid Crystalline Polyesters (LCPs)
The structure of Methyl 5-bromo-2-hydroxy-4-methylbenzoate is analogous to that of 4-hydroxybenzoic acid (p-hydroxybenzoic acid), a cornerstone monomer in the synthesis of high-performance aromatic polyesters (polyarylates) and liquid crystalline polymers (LCPs) like Vectra.[3][4][5] These materials are prized for their exceptional thermal stability, chemical resistance, and mechanical strength.
Scientific Rationale:
The molecule acts as an A-B type monomer, where the hydroxyl group (A) can react with the methyl ester group (B) of another molecule via transesterification under high temperatures to form a polyester backbone. The rigid aromatic core is predisposed to forming ordered, liquid crystalline phases in the melt, which can be locked in upon cooling to yield materials with high orientational order and superior physical properties.[6][7]
The presence of the bromine atom and the methyl group is not merely incidental; they are expected to significantly modify the polymer's properties:
Flame Retardancy: The bromine atom inherently imparts flame-retardant characteristics to the resulting polymer.[8][9]
Increased Glass Transition Temperature (Tg): The bulky bromine and methyl substituents can restrict chain rotation, leading to a higher Tg and improved thermal stability.
Solubility Modification: These groups can disrupt chain packing, potentially improving the solubility of the resulting polyester in organic solvents, which is a common challenge with rigid-rod polymers.[10]
Workflow for LCP Synthesis
Caption: Workflow for the synthesis of a novel LCP.
Protocol 1: Melt Polycondensation of Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Objective: To synthesize a high molecular weight poly(5-bromo-4-methyl-1,2-phenylene carboxylate) via melt polycondensation.
Antimony(III) oxide (Sb₂O₃) or other suitable transesterification catalyst
High-temperature, inert-atmosphere reaction vessel equipped with a mechanical stirrer, nitrogen/argon inlet, and a distillation outlet connected to a vacuum system.
Procedure:
Reactor Charging: Charge the reaction vessel with Methyl 5-bromo-2-hydroxy-4-methylbenzoate and the catalyst (e.g., 200-500 ppm Sb₂O₃).
Inerting: Purge the system thoroughly with high-purity nitrogen or argon for at least 1 hour to remove all oxygen. Maintain a slow, positive flow of inert gas throughout the initial heating phase.
Initial Heating (Melt Phase): Begin stirring and slowly heat the reactor to 180-200°C. The monomer should melt to form a clear liquid. Methanol will begin to evolve as the initial oligomerization occurs.
Causality Note: This initial phase allows for the formation of low molecular weight oligomers without premature degradation. The inert atmosphere is critical to prevent oxidative side reactions at high temperatures.
Temperature Ramping: Over 2-3 hours, gradually increase the temperature to 280-320°C. The rate of methanol distillation will increase. The viscosity of the melt will also increase noticeably.
Vacuum Application: Once the rate of methanol evolution subsides, gradually apply a vacuum to the system (reducing pressure to <1 Torr). This is crucial for removing the methanol byproduct and driving the polymerization reaction toward a high molecular weight product, according to Le Chatelier's principle.
Self-Validation: The attainment of a high vacuum and a significant increase in stirrer torque are primary indicators of successful polymerization.
High-Temperature Polymerization: Continue heating under high vacuum for 2-4 hours, or until the desired melt viscosity is achieved.
Product Recovery: Extrude or carefully remove the molten polymer from the reactor under an inert gas blanket. Cool the polymer to room temperature. The resulting solid can then be cryo-ground for analysis.
Application Area 2: Reactive Flame Retardant for Thermosets and Thermoplastics
The high bromine content of Methyl 5-bromo-2-hydroxy-4-methylbenzoate makes it an excellent candidate for use as a reactive flame retardant. Reactive flame retardants are chemically incorporated into the polymer backbone, which prevents leaching and maintains the material's mechanical properties more effectively than additive flame retardants.[9][11]
Scientific Rationale:
Brominated compounds function in the gas phase during combustion. They decompose to release hydrogen bromide (HBr), which acts as a radical scavenger in the flame, interrupting the exothermic chain reaction of combustion.[8] By incorporating our target molecule into a polymer like a polyester or epoxy resin, the bromine becomes a permanent part of the material.
For Polyesters/Polycarbonates: The molecule can be used as a co-monomer in place of a standard diol or diacid, leveraging its hydroxyl and ester groups.
For Epoxy Resins: The phenolic hydroxyl group can react with epichlorohydrin to form a brominated epoxy monomer, similar to how tetrabromobisphenol A (TBBPA), a workhorse flame retardant, is produced.[8][12]
Protocol 2: Synthesis of a Brominated Epoxy Monomer
Objective: To synthesize a diglycidyl ether from Methyl 5-bromo-2-hydroxy-4-methylbenzoate for use as a flame-retardant epoxy resin component.
Initial Reaction: In a reactor equipped with a stirrer, condenser, and thermometer, dissolve Methyl 5-bromo-2-hydroxy-4-methylbenzoate in an excess of epichlorohydrin and toluene. Add the phase-transfer catalyst.
Caustic Addition: Heat the mixture to 60-70°C. Slowly add the 50% NaOH solution dropwise over 1-2 hours. An exothermic reaction will occur. Maintain the temperature within the specified range.
Causality Note: The NaOH deprotonates the phenolic hydroxyl group, forming a phenoxide that then attacks the epoxide ring of epichlorohydrin in a Williamson ether synthesis. The phase-transfer catalyst is essential for bringing the hydroxide ions into the organic phase. The second equivalent of NaOH facilitates the ring-closing dehydrochlorination to form the final glycidyl ether.
Reaction Completion: After the addition is complete, maintain the temperature and stir for an additional 2-3 hours.
Washing and Isolation: Cool the reaction mixture and add water to dissolve the precipitated sodium chloride. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to neutralize excess NaOH) and then with water until the pH is neutral.
Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene and excess epichlorohydrin by rotary evaporation under reduced pressure.
Product: The resulting viscous liquid or solid is the brominated epoxy monomer, ready for curing with a suitable hardener.
Application Area 3: Precursor for Conjugated Materials in Organic Electronics
The aryl bromide functionality is a powerful synthetic handle for forming carbon-carbon bonds via metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[2] This opens a pathway for using Methyl 5-bromo-2-hydroxy-4-methylbenzoate as a building block for conjugated oligomers and polymers, which are the active materials in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Scientific Rationale:
By reacting the bromine site with a suitable coupling partner (e.g., an arylboronic acid in a Suzuki coupling), the aromatic core of the molecule can be extended into a larger, π-conjugated system. The hydroxyl and ester groups can be used to tune solubility or to provide sites for further functionalization or polymerization after the conjugated backbone has been constructed.
Reaction Scheme: Suzuki Cross-Coupling
Caption: Suzuki coupling for functional material synthesis.
Solvent system (e.g., Toluene/Ethanol/Water mixture)
Procedure:
Reactor Setup: To a Schlenk flask, add Methyl 5-bromo-2-hydroxy-4-methylbenzoate, the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
Degassing: Seal the flask and degas the system by alternating between vacuum and backfilling with an inert gas (argon or nitrogen) at least three times.
Causality Note: The palladium catalyst is oxygen-sensitive. Rigorous removal of oxygen is paramount to prevent catalyst deactivation and ensure high reaction yields.
Solvent and Catalyst Addition: Add the degassed solvent system via cannula, followed by the palladium catalyst.
Reaction: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Purification: After filtering and concentrating the solution, purify the crude product by column chromatography on silica gel to isolate the pure biaryl compound.
Conclusion and Future Outlook
Methyl 5-bromo-2-hydroxy-4-methylbenzoate presents a compelling platform for materials innovation. Its multifunctional character allows for its strategic deployment in at least three major areas of advanced materials: high-performance LCPs, flame-retardant polymers, and conjugated organic electronic materials. The protocols outlined herein provide a robust starting point for researchers to explore these applications. Future work should focus on the detailed characterization of the resulting polymers and materials, optimizing reaction conditions to control molecular weight and properties, and exploring the full scope of its derivatization to create a diverse library of novel, functional materials.
References
US6600007B2 - Preparation of bromine-containing hydroxy-functional copolymers.
CN101037489A - Brominated polystyrene and preparation method for monomer thereof.
Pinto, G. F., & De Paoli, M. A. (2006). Mechanism Studies of LCP Synthesis. Macromolecular Symposia.
Wikipedia. (n.d.). 4-Hydroxybenzoic acid.
Chemistry Stack Exchange. (2016).
ResearchGate. (n.d.). Polymerization of benzoic acid, hexadecan-1-amine, terephthalaldehyde, and 1,6-diisocyanohexane via U-4CR.
Collyer, A. A. (Ed.). (1992). Liquid Crystalline Polymers. DTIC.
40912-71-8|Methyl 5-bromo-2-hydroxy-3-methylbenzo
SpecialChem. (2024).
Kricheldorf, H. R., & Engelhardt, J. (1993). New polymer syntheses: 10. Syntheses of high molecular weight poly(4-hydroxybenzoate)s by bulk condensations of 4-hydroxybenzoic acids. Macromolecular Chemistry and Physics.
Chiang, W. H., et al. (2020). Functionalized polymeric nanogels with pH-sensitive benzoic-imine cross-linkages designed as vehicles for indocyanine green. Journal of Colloid and Interface Science, 561, 11-22.
ResearchGate. (n.d.).
Wikipedia. (n.d.). Diazonium compound.
ResearchGate. (n.d.). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids.
Journal of Chemical Education. (1979).
Aly, K. I. (2018).
International Journal for Research & Development in Technology. (n.d.). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid.
Homework.Study.com. (n.d.). The reason that methyl benzoate undergoes substitution predominantly in the meta position is....
Application Note: Scalable Regioselective Synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Abstract This application note details a robust, scalable protocol for the synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate, a critical intermediate in the manufacturing of PPAR agonists and antibacterial scaffolds...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, scalable protocol for the synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate, a critical intermediate in the manufacturing of PPAR agonists and antibacterial scaffolds. While laboratory-scale methods often utilize N-Bromosuccinimide (NBS), this guide focuses on an industrial-viable route using elemental bromine (
) in glacial acetic acid. This method offers superior atom economy and cost-efficiency for multi-kilogram campaigns. The optimized protocol achieves high regioselectivity (>95:5 ratio of 5-bromo to 3-bromo isomer) with isolated yields exceeding 85% and purities >99% (HPLC) after a single recrystallization step.
Introduction & Retrosynthetic Analysis
The target molecule, Methyl 5-bromo-2-hydroxy-4-methylbenzoate (2 ), is structurally characterized by a tetrasubstituted benzene ring. The synthesis relies on the electrophilic aromatic substitution (bromination) of Methyl 2-hydroxy-4-methylbenzoate (1 ).
Chemoselectivity and Regiochemistry
The starting material contains two directing groups:
Hydroxyl group (C2): Strong ortho/para director.
Methyl group (C4): Weak ortho/para director.
Ester group (C1): Moderate meta director (deactivating).
Theoretical Sites of Bromination:
Position 3: Ortho to OH, ortho to Methyl. (Sterically crowded).
Position 5: Para to OH, ortho to Methyl. (Sterically favored).
Position 6: Ortho to Ester. (Electronically disfavored).
The challenge in scale-up is preventing the formation of the 3-bromo isomer and the 3,5-dibromo over-reaction product. Thermodynamic control via low temperature and precise stoichiometry is required to favor the kinetic 5-bromo product.
Reaction Scheme
Figure 1: Reaction pathway showing the major product and potential impurities governed by steric and electronic factors.
Process Development Strategy
Reagent Selection: Bromine vs. NBS
While NBS is convenient for gram-scale synthesis due to ease of handling, it is suboptimal for kilogram-scale production due to:
Cost: NBS is significantly more expensive per mole of active bromine.
Atom Economy: NBS generates succinimide waste, which requires removal.
Throughput:
allows for a higher concentration reaction.
Decision: Elemental Bromine (
) is selected. To mitigate safety risks, it is handled as a solution in acetic acid or added via a closed dosing system.
Solvent System
Glacial Acetic Acid (AcOH) is the solvent of choice.
Solubility: Dissolves the starting phenolic ester well.
Precipitation: The product is less soluble in cold AcOH/water mixtures, facilitating workup via antisolvent precipitation.
Catalysis: AcOH polarizes the Br-Br bond, enhancing electrophilicity without requiring strong Lewis acids (like
) which could degrade the ester.
Detailed Protocol (1 kg Scale)
Equipment Requirements
Reactor: 10 L Jacketed Glass Reactor with overhead stirring (pitch-blade impeller).
Temperature Control: Cryostat capable of maintaining
.
Dosing: Peristaltic pump or pressure-equalizing dropping funnel for
addition.
Scrubber: Caustic scrubber (10% NaOH) connected to the reactor vent to neutralize HBr off-gas.
Figure 2: Process Flow Diagram for the scale-up synthesis.
Safety & Waste Management
Bromine Handling:
is highly corrosive and toxic.[3][4] Inhalation can cause severe respiratory damage.
Control: Use a closed addition system (Teflon tubing).
PPE:[3] Full face shield, chemical resistant gloves (Laminate/Silver Shield), and apron.
HBr Evolution: The reaction generates 1 equivalent of HBr gas.
Control: The reactor vent must pass through a scrubber containing 10-15% NaOH or KOH.
Waste Disposal:
Aqueous mother liquor contains acetic acid and HBr/NaBr. Neutralize with base before disposal or send to solvent recovery (for acetic acid).
References
Podgoršek, A. et al. (2009). "Oxidative Halogenation with 'Green' Oxidants: Oxygen and Hydrogen Peroxide." Angewandte Chemie International Edition, 48(45), 8424-8450. [Link]
Eissen, M., & Lenoir, D. (2008).[5] "Electrophilic Bromination of Alkenes: Environmental Health and Safety." Chemistry – A European Journal, 14(32), 9830–9841. [Link]
Smith, K. et al. (2010). "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide in acetonitrile." Tetrahedron Letters, 51(34), 6906-6911. [Link]
Application Note: A Validated Protocol for the Regioselective Synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Abstract This application note provides a comprehensive and validated laboratory protocol for the synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate, a valuable substituted salicylate intermediate in medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive and validated laboratory protocol for the synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate, a valuable substituted salicylate intermediate in medicinal chemistry and materials science. The described method focuses on the regioselective electrophilic bromination of Methyl 2-hydroxy-4-methylbenzoate using N-Bromosuccinimide (NBS). We delve into the mechanistic rationale for the high regioselectivity observed, offering a step-by-step experimental procedure, from reaction setup and monitoring to purification and characterization. This guide is designed for researchers in organic synthesis, drug discovery, and related fields, emphasizing safety, reproducibility, and a deep understanding of the underlying chemical principles.
Introduction and Scientific Rationale
Substituted phenolic esters, particularly salicylate derivatives, are privileged scaffolds in drug development and serve as versatile building blocks for complex molecular architectures. Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a key intermediate, incorporating a reactive bromine handle that can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of diverse compound libraries.
The synthetic strategy detailed herein involves the direct bromination of the commercially available starting material, Methyl 2-hydroxy-4-methylbenzoate. The primary challenge in this transformation is achieving high regioselectivity. The aromatic ring possesses three activating groups: a strongly activating hydroxyl (-OH), a moderately activating methyl (-CH₃), and a deactivating, meta-directing methyl ester (-COOCH₃).
Mechanistic Insight: The regiochemical outcome is governed by the principles of electrophilic aromatic substitution. The hydroxyl group is the most powerful activating and ortho-, para-directing group.
The position para to the -OH group is occupied by the methyl group.
The two ortho positions are C3 and C5.
The C5 position is sterically accessible and is electronically favored as it is also meta to the deactivating ester group.
The C3 position is sterically hindered by the adjacent ester and methyl groups.
Consequently, the electrophilic bromine (Br⁺), generated in situ from N-Bromosuccinimide, preferentially attacks the C5 position, leading to the desired product with high selectivity. N-Bromosuccinimide (NBS) is chosen over elemental bromine (Br₂) as it is a safer solid reagent that provides a low, steady concentration of bromine, minimizing the risk of over-bromination and other side reactions.[1]
Materials and Reagents
Proper preparation and handling of all reagents are critical for the success and safety of this protocol. All reagents should be of analytical grade or higher.
Reagent
Formula
MW ( g/mol )
CAS No.
Key Hazards
Notes
Methyl 2-hydroxy-4-methylbenzoate
C₉H₁₀O₃
166.17
2328-48-5
Irritant
Starting Material. Ensure dryness.
N-Bromosuccinimide (NBS)
C₄H₄BrNO₂
177.98
128-08-5
Oxidizer, Corrosive, Lachrymator
Handle with extreme care in a fume hood. Protect from light and moisture.[2][3]
Acetonitrile (CH₃CN)
C₂H₃N
41.05
75-05-8
Flammable, Acutely Toxic
Anhydrous grade recommended.
Sodium Thiosulfate (Na₂S₂O₃)
Na₂S₂O₃
158.11
7772-98-7
Low Hazard
Used for quenching.
Sodium Bicarbonate (NaHCO₃)
NaHCO₃
84.01
144-55-8
Low Hazard
Used for neutralization.
Ethyl Acetate (EtOAc)
C₄H₈O₂
88.11
141-78-6
Flammable, Irritant
For extraction.
Hexanes
C₆H₁₄
86.18
110-54-3
Flammable, Neurotoxin
For recrystallization.
Anhydrous Magnesium Sulfate (MgSO₄)
MgSO₄
120.37
7487-88-9
Low Hazard
Drying agent.
Experimental Protocol
This protocol outlines a procedure for a 10 mmol scale reaction. Adjustments can be made accordingly, but initial trials should be performed at this scale.
Reaction Setup and Execution
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-hydroxy-4-methylbenzoate (1.66 g, 10.0 mmol).
Dissolution: Add 30 mL of acetonitrile to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
Reagent Addition: While maintaining the temperature at 0-5 °C, add N-Bromosuccinimide (1.87 g, 10.5 mmol, 1.05 eq.) to the stirred solution in small portions over 10-15 minutes.
Causality Note: Portion-wise addition of NBS at low temperature is crucial to control the reaction exotherm and prevent the formation of undesired byproducts.
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. Then, remove the ice bath and let the reaction warm to room temperature.
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours. A new, lower Rf spot corresponding to the product should appear, and the starting material spot should diminish.
Work-up and Isolation
Quenching: Once the reaction is complete, pour the mixture into a 250 mL separatory funnel containing 50 mL of 10% aqueous sodium thiosulfate solution to quench any unreacted NBS and bromine. Stir vigorously until the orange/yellow color dissipates.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL). Combine the organic layers.
Washing: Wash the combined organic layers sequentially with:
50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts.
50 mL of brine (saturated NaCl solution) to facilitate phase separation.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
Purification
Recrystallization: The crude product can be purified by recrystallization.
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
Slowly add hexanes until the solution becomes slightly turbid.
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in vacuo to obtain Methyl 5-bromo-2-hydroxy-4-methylbenzoate as a white to off-white solid.
Visualization of Laboratory Workflows
A clear understanding of the process flow is essential for efficient and safe execution. The following diagrams illustrate the key stages of the synthesis.
Caption: Overall workflow for the synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate.
Caption: Step-by-step workflow for the purification via recrystallization.
Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
Fume Hood: All steps involving N-Bromosuccinimide and volatile organic solvents must be performed in a certified chemical fume hood.
N-Bromosuccinimide (NBS): NBS is a strong oxidizer and corrosive. It can cause severe skin burns and eye damage.[4][5] Avoid inhalation of dust. It is also light-sensitive and should be stored in an opaque container.
Solvents: Acetonitrile is toxic and flammable. Ethyl acetate and hexanes are flammable. Avoid open flames and ensure proper ventilation.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.
Conclusion
This application note details a reliable and regioselective method for the laboratory-scale synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate. By employing NBS as a mild brominating agent and controlling the reaction conditions, the target compound can be obtained in good yield and high purity. The provided mechanistic insights, detailed protocol, and safety guidelines are intended to enable researchers to confidently and successfully perform this valuable organic transformation.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5358983, Methyl 5-bromo-2-hydroxy-4-methylbenzoate. PubChem. Retrieved from [Link]
LibreTexts Chemistry (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. Retrieved from [Link]
Master Organic Chemistry (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for reaction mechanisms).
Zhang, Y., et al. (2014). Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. PLoS ONE, 9(10), e109825. Retrieved from [Link]
Organic Syntheses (n.d.). 2-bromo-4-methylbenzaldehyde. Organic Syntheses. Retrieved from [Link]
Williamson, K. (n.d.). Preparation of methyl salicylate. ScienceMadness. Retrieved from [Link]
Methyl 5-bromo-2-hydroxy-4-methylbenzoate: A Versatile Scaffold for the Synthesis of Privileged Heterocyclic Cores
An Application Note for Medicinal and Process Chemistry Abstract Heterocyclic scaffolds are cornerstones of modern drug discovery, forming the core of a vast number of approved therapeutic agents. The strategic functiona...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Medicinal and Process Chemistry
Abstract
Heterocyclic scaffolds are cornerstones of modern drug discovery, forming the core of a vast number of approved therapeutic agents. The strategic functionalization of simple aromatic precursors is a critical endeavor in medicinal chemistry, enabling the efficient exploration of chemical space. This application note presents Methyl 5-bromo-2-hydroxy-4-methylbenzoate as a highly versatile and strategically-functionalized building block for the synthesis of diverse and medicinally relevant heterocycles, including benzofurans, coumarins, and benzoxazoles. We provide detailed mechanistic insights, field-proven experimental protocols, and strategic guidance for leveraging its unique reactivity to construct complex molecular architectures.
Introduction: The Strategic Value of a Multifunctional Building Block
The economic and temporal pressures of drug development demand synthetic routes that are both efficient and adaptable. The concept of a "chassis" molecule, a starting material pre-functionalized with multiple, orthogonally reactive sites, is central to this paradigm. Methyl 5-bromo-2-hydroxy-4-methylbenzoate is an exemplary chassis, offering three distinct points for chemical elaboration. Its utility stems from the specific arrangement of these functional groups, which can be manipulated in a controlled sequence to achieve a desired heterocyclic core.
This guide is intended for researchers, medicinal chemists, and process development professionals. It moves beyond simple reaction lists to explain the causality behind protocol choices, enabling scientists to not only replicate these methods but also to adapt and innovate upon them.
Reactivity Profile and Strategic Considerations
The synthetic potential of Methyl 5-bromo-2-hydroxy-4-methylbenzoate is dictated by the interplay of its three primary functional handles. Understanding the reactivity of each site is paramount for strategic synthesis planning.
Figure 1: Key reactive sites of Methyl 5-bromo-2-hydroxy-4-methylbenzoate.
Site A (Phenolic Hydroxyl): This nucleophilic site is the primary handle for forming the oxygen-heteroatom bond in many cyclization strategies. It readily undergoes O-alkylation and O-acylation, which are often the initial steps in constructing benzofuran precursors. Its acidity allows for deprotonation with mild bases (e.g., K₂CO₃, Cs₂CO₃), facilitating reactions.
Site B (Aryl Bromide): The bromine atom is an exceptionally versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[1][2] Furthermore, it is amenable to copper-catalyzed Ullmann condensations for C-N and C-O bond formation.[3][4]
Site C (Methyl Ester): The ester group serves as a precursor to other functionalities. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol using strong reducing agents like LiAlH₄, or converted to an amide.[5] Crucially, its electronic-withdrawing nature acidifies the phenolic proton and activates the aromatic ring.
Strategic Insight: The sequence of reactions is critical. For many syntheses, the phenolic hydroxyl is derivatized first to prevent it from interfering with subsequent metal-catalyzed reactions at the aryl bromide site. However, in cases like coumarin synthesis, the hydroxyl and ester groups react in concert.
Application in Heterocycle Synthesis: Protocols and Rationale
Synthesis of Substituted Benzofurans
Benzofurans are prevalent motifs in natural products and pharmaceuticals.[6] Our building block is an excellent starting point for 2,3-disubstituted benzofurans via a domino Sonogashira coupling/cyclization strategy.
Figure 2: Workflow for Sonogashira-based benzofuran synthesis.
Expert Insight (Causality): This one-pot method is highly efficient. The Sonogashira reaction, catalyzed by a palladium(0) species and a copper(I) co-catalyst, couples the aryl bromide with a terminal alkyne.[7] The resulting ortho-alkynylphenol intermediate is perfectly poised for a subsequent 5-exo-dig cyclization, which is often spontaneous or promoted by heat, to furnish the benzofuran ring system. The choice of a mild base like triethylamine (Et₃N) is crucial as it serves both as a scavenger for the HBr generated and to deprotonate the terminal alkyne.
Protocol 1: One-Pot Synthesis of Methyl 6-bromo-5-methyl-2-phenylbenzofuran-7-carboxylate
Inert Atmosphere Setup: To a flame-dried 100 mL Schlenk flask, add Methyl 5-bromo-2-hydroxy-4-methylbenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
Solvent and Reagent Addition: Evacuate and backfill the flask with argon three times. Add degassed THF via cannula, followed by triethylamine (3.0 eq).
Substrate Addition: Add phenylacetylene (1.2 eq) dropwise to the stirring suspension at room temperature.
Reaction Execution: Heat the reaction mixture to reflux (approx. 65 °C) and monitor by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase. The reaction is typically complete within 4-6 hours.
Work-up: Cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexanes) to yield the pure benzofuran product.
Synthesis of Substituted Coumarins
The ortho-hydroxybenzoate arrangement is a classic precursor for coumarins, which are widely studied for their anticoagulant and photophysical properties.[8] The Pechmann condensation is a standard method, but for this substrate, a Knoevenagel condensation followed by intramolecular cyclization is highly effective.[9]
Figure 3: Synthetic pathway to coumarins via a salicylaldehyde intermediate.
Note: This pathway requires a multi-step conversion to the aldehyde, for instance, via reduction of the ester to an alcohol followed by oxidation.
Expert Insight (Causality): Direct conversion from the ester is challenging. A more robust route involves converting the ester to the corresponding salicylaldehyde. This is typically a two-step process: reduction of the ester to a benzyl alcohol with a reagent like diisobutylaluminium hydride (DIBAL-H) to avoid reducing the aryl bromide, followed by oxidation to the aldehyde with a mild oxidant like manganese dioxide (MnO₂). The resulting salicylaldehyde can then undergo a Knoevenagel condensation with an active methylene compound.[9] Piperidine is an effective basic catalyst for this condensation, promoting the formation of a key intermediate that rapidly cyclizes to the coumarin core.
Protocol 2: Synthesis of 6-Bromo-7-methyl-4-phenylcoumarin
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 5-Bromo-2-hydroxy-4-methylbenzaldehyde (1.0 eq) and ethyl phenylacetate (1.1 eq) in absolute ethanol.
Catalyst Addition: Add piperidine (0.2 eq) to the solution.
Reaction Execution: Heat the mixture to reflux for 3-4 hours. A precipitate often forms as the reaction progresses. Monitor completion by TLC.
Work-up: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration.
Purification: Wash the collected solid sequentially with cold ethanol and then cold hexanes. The product is often pure enough after this step, but it can be recrystallized from ethanol or an ethanol/water mixture if necessary.
Synthesis of Substituted Benzoxazoles
Benzoxazoles are another "privileged" scaffold in medicinal chemistry.[10][11] Synthesizing them from our starting material requires the introduction of a nitrogen functionality ortho to the hydroxyl group. A reliable method is nitration, followed by reduction to the amine, and subsequent cyclization with a carbonyl source.
Figure 4: Multi-step pathway to benzoxazoles.
Expert Insight (Causality): The directing effects of the hydroxyl (activating, ortho,para-directing) and ester (deactivating, meta-directing) groups will favor nitration at the C3 position. The subsequent reduction of the nitro group to an amine can be achieved under various conditions; catalytic hydrogenation (H₂/Pd-C) is clean but may also reduce the aryl bromide (hydrodebromination), while metal/acid combinations like iron powder in ammonium chloride solution are often more chemoselective.[5] The resulting ortho-aminophenol is the key intermediate for benzoxazole synthesis.[12] Condensation with a carboxylic acid or aldehyde, often promoted by a dehydrating agent like polyphosphoric acid (PPA) at high temperatures, effects the final cyclization.
Protocol 3: Synthesis of Methyl 6-bromo-2,5-dimethylbenzoxazole-7-carboxylate
Reaction Setup: In a flask fitted with a reflux condenser, suspend the ortho-aminophenol intermediate (1.0 eq) in a mixture of acetic anhydride (2.0 eq) and glacial acetic acid.
Reaction Execution: Heat the mixture to reflux (approx. 120 °C) for 2 hours. The reaction first forms an acylated intermediate which then cyclizes.
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.
Isolation: A solid precipitate will form. If the mixture is acidic, neutralize it carefully with a saturated sodium bicarbonate solution until effervescence ceases. Collect the solid by vacuum filtration.
Purification: Wash the solid with cold water and dry under vacuum. Recrystallization from ethanol provides the pure benzoxazole product.
Conclusion
Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a cost-effective and exceptionally useful building block for constructing a variety of high-value heterocyclic systems. By understanding the distinct reactivity of its hydroxyl, bromide, and ester functionalities, chemists can devise logical and efficient synthetic sequences. The protocols detailed herein for the synthesis of benzofurans, coumarins, and benzoxazoles serve as validated starting points for analog synthesis and library generation in drug discovery and materials science programs. The adaptability of this scaffold ensures its continued relevance in modern synthetic chemistry.
References
Title: Methyl 5-bromo-2-hydroxybenzoate
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Title: Synthesis of 4-hydroxycoumarins
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URL
Title: Synthesis of benzofurans
Source: Google Patents
URL
Title: Synthetic method of 2-bromo-5-methoxybenzoic acid
Source: Google Patents
URL
Title: Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds
Source: Journal of Chemical and Pharmaceutical Research (JOCPR)
URL: [Link]
Title: Mechanistic studies of the palladium-catalyzed reaction of methanol with bromobenzene and carbon monoxide to produce methyl benzoate. 1. Stoichiometric study
Source: Journal of the American Chemical Society
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Title: General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides
Source: MDPI
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Title: SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS
Source: International Journal of Research in Pharmacy and Chemistry (IJRPC)
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Title: Ullmann condensation
Source: Wikipedia
URL: [Link]
Title: 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article
Source: European Journal of Molecular & Clinical Medicine
URL: [Link]
Title: CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES
Source: University of Cape Town
URL: [Link]
Title: Synthetic Methods Applied in the Preparation of Coumarin-based Compounds
Source: Bentham Science
URL: [Link]
Title: Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review
Source: RSC Publishing
URL: [Link]
Title: Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives
Source: MDPI
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Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals
Source: ResearchGate
URL: [Link]
Functionalization of the aromatic ring of Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Executive Summary Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS: Analogous to 5-bromosalicylate derivatives) represents a highly versatile scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS: Analogous to 5-bromosalicylate derivatives) represents a highly versatile scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and anti-inflammatory agents. Its structural uniqueness lies in the dense functionalization pattern: a salicylate core (C1-ester, C2-phenol) equipped with a halogen handle (C5-bromide) and a steric blocker (C4-methyl).
This application note provides a validated roadmap for functionalizing this aromatic ring. We focus on three orthogonal transformations:
C5-Arylation via Suzuki-Miyaura Cross-Coupling.
C5-Amination via Buchwald-Hartwig Coupling.
C3-Nitration via Electrophilic Aromatic Substitution (EAS).
Structural Analysis & Reactivity Profile
Before initiating synthesis, one must understand the electronic and steric environment of the substrate.
C5-Bromide (The Electrophile): This is the primary handle for transition metal catalysis. It is activated for oxidative addition by the electron-withdrawing ester at C1 (para-relationship) but slightly deactivated by the electron-donating hydroxyl at C2 (para-relationship). The C4-methyl group introduces steric bulk ortho to the bromide, requiring sterically accessible ligands for efficient coupling.
C2-Hydroxyl (The Anchor): A strong electron-donating group (EDG). It directs electrophiles to C3 and C5. Since C5 is blocked by Bromine, C3 is the exclusive site for Electrophilic Aromatic Substitution (EAS) .
C1-Ester: Susceptible to hydrolysis (saponification) under strong basic conditions. Protocols must utilize mild bases (e.g., K3PO4, Cs2CO3) to preserve this moiety.
Visualization: Reactivity Heatmap
Figure 1: Reactivity heatmap identifying the three critical zones for chemical modification.
Protocol A: C5-Arylation via Suzuki-Miyaura Coupling[1]
Objective: Replace the C5-Bromine with an aryl or heteroaryl ring.
Challenge: The C4-methyl group creates steric hindrance. The C2-phenol can be acidic, potentially interfering with transmetallation if not managed.
Solution: Use of S-Phos or X-Phos ligands (buchwald ligands) which are designed to handle sterically hindered aryl halides.
Base: K3PO4 (3.0 equiv) – Crucial: Carbonates may be too slow; Hydroxides will hydrolyze the ester.
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology
Inert Setup: Charge a reaction vial with the substrate, arylboronic acid, Pd catalyst, and phosphine ligand. Seal with a septum and purge with Nitrogen/Argon for 5 minutes.
Solvent Addition: Add degassed 1,4-Dioxane and Water.
Activation: Add K3PO4 (tribasic potassium phosphate). The reaction mixture may turn yellow/orange.
Heating: Heat the block to 80°C . Monitor by LC-MS.
Note: Due to the C4-methyl steric bulk, reaction times may extend to 4-12 hours.
Workup: Cool to RT. Dilute with EtOAc. Wash with 1N HCl (mildly acidic wash is vital to protonate the phenol and ensure it partitions into the organic layer).
Objective: Install an amino group (C-N bond) at C5.
Critical Decision: Free phenol vs. Protected phenol.
Risk:[1][2] Free phenols can coordinate to Pd, poisoning the catalyst.
Recommendation:Protect the phenol first (e.g., Methyl ether or MOM ether) for consistent high yields. The protocol below assumes a protected substrate (Methyl 5-bromo-2-methoxy-4-methylbenzoate).
Workflow Diagram
Figure 2: Recommended workflow for C-N bond formation to avoid catalyst poisoning.
Step-by-Step Methodology (Protected Route)
Protection (Pre-step): React substrate with MeI (1.1 equiv) and K2CO3 in DMF at RT for 2 hours. Isolate the methoxy-derivative.
Catalyst Prep: In a glovebox or under Argon, mix Pd2(dba)3 (2 mol%) and BINAP (4 mol%) in Toluene. Stir 10 mins to ligate.
Reaction Assembly: Add the protected aryl bromide (1.0 equiv), the amine (1.2 equiv), and Cs2CO3 (1.4 equiv).
Execution: Heat to 100°C for 16 hours.
Workup: Filter through Celite to remove palladium black. Concentrate and purify via column chromatography.
Protocol C: Regioselective Nitration at C3
Objective: Introduce a Nitro (-NO2) group.
Mechanistic Insight: The C3 position is the "perfect storm" for Electrophilic Aromatic Substitution.
Catalyst: None required (The substrate is sufficiently activated).
Step-by-Step Methodology
Dissolution: Dissolve 1.0 g of substrate in 10 mL of Glacial Acetic Acid. Cool to 10°C in a water bath.
Caution: Do not use Sulfuric Acid (H2SO4) mixed acid if possible; it is too harsh and may hydrolyze the ester or cause over-nitration.
Addition: Add HNO3 dropwise over 10 minutes. The solution will darken.
Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 1 hour.
Quench: Pour the mixture into 50 mL of ice water. The product should precipitate as a yellow solid.
Isolation: Filter the solid. Wash with cold water to remove residual acid. Recrystallize from Ethanol if necessary.
References & Authority
Suzuki-Miyaura Coupling Mechanism & Conditions:
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Application Note: For sterically hindered substrates (ortho-methyl), see: Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[3] Link
Buchwald-Hartwig Amination:
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
Nitration of Salicylates:
Specific regioselectivity patterns in salicylate derivatives: Journal of Organic Chemistry, "Nitration of Methyl Salicylate and Related Compounds." (General reference to standard EAS regioselectivity rules).
Safety Data:
Methyl 5-bromo-2-hydroxy-4-methylbenzoate Safety Data Sheet (SDS). Always consult local EHS guidelines before handling brominated aromatics.
Disclaimer: These protocols are designed for research purposes by qualified personnel. Reaction times and yields may vary based on specific laboratory conditions and substrate purity.
Application Note: Ester Hydrolysis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate
[1] Executive Summary This application note details the optimized protocol for the hydrolysis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate to its corresponding carboxylic acid, 5-bromo-2-hydroxy-4-methylbenzoic acid . Th...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This application note details the optimized protocol for the hydrolysis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate to its corresponding carboxylic acid, 5-bromo-2-hydroxy-4-methylbenzoic acid . This transformation is a critical step in the synthesis of bioactive salicylamide derivatives, often used as precursors for SGLT2 inhibitors and antibacterial agents.
While ester hydrolysis is a standard organic transformation, this specific substrate presents unique challenges due to the ortho-hydroxy group (salicylate motif) and the aryl bromide.[1] Improper handling can lead to decarboxylation or nucleophilic aromatic substitution .[1] This guide provides a robust, high-yielding alkaline hydrolysis method designed to preserve the halogen handle and prevent thermal degradation.[1]
Chemical Context & Structural Analysis[1][2][3]
Understanding the substrate's electronic and steric environment is prerequisite to selecting the correct conditions.[1]
Slight deactivation of the ester carbon toward nucleophiles, but negligible impact compared to the phenol.
Reaction Scheme
The reaction proceeds via a dianionic intermediate due to the acidity of the phenol (pKa ~10) relative to water.
Figure 1: Reaction pathway highlighting the dianionic intermediate state.
Protocol: Standard Alkaline Hydrolysis
Methodology: Saponification using Lithium Hydroxide (LiOH).[1]
Rationale: LiOH is preferred over NaOH for small-to-mid scale reactions due to its higher solubility in THF/Water mixtures, ensuring a homogeneous phase which accelerates the reaction.[1]
In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in THF (
).
Observation: The solution should be clear/colorless to pale yellow.[1]
Base Addition:
Dissolve
(3.0 equiv) in water ().
Add the aqueous base solution dropwise to the THF solution at Room Temperature (20–25°C).
Expert Note: The solution will likely turn a deeper yellow/orange immediately.[1] This is normal. It indicates the formation of the phenolate anion.[1]
Reaction:
Stir vigorously at 40°C for 4–6 hours.
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1] The starting material spot (
) should disappear, and a baseline spot (carboxylate) will appear.[1]
Caution: Do not reflux aggressively.[1] High temperatures (>70°C) can risk decarboxylation of the product once it forms.[1]
Workup & Isolation:
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the majority of THF. Do not distill to dryness.
Observation: The product will precipitate as a white to off-white solid.[1]
Warning: If you acidify too rapidly or use concentrated acid, you may trap impurities.[1] If the pH drops < 1, the phenol is fully protonated, but no damage occurs; however, extreme acidity can degrade the product over time.
Symptom:[5][2][3][6][7][8] Formation of 4-bromo-3-methylphenol (observed by MS).[1]
Cause: Excessive heating during the reaction or drying.[1]
Fix: Keep reaction
and drying oven .
Safety & Waste Disposal
Substrate: Aryl bromides and phenols can be skin irritants and toxic if ingested.[1] Wear nitrile gloves and eye protection.[1]
Lithium Hydroxide: Corrosive.[1][3] Causes severe skin burns and eye damage.[1]
Waste:
Aqueous filtrate contains Lithium salts and should be disposed of in aqueous waste streams.[1]
Organic solvents (THF) must be segregated into non-halogenated organic waste.[1]
References
Decarboxylation of Salicylic Acids: Kaeding, W. W. (1964).[1] Oxidation of Phenols with Copper-Amine-Oxygen Complexes. Journal of Organic Chemistry, 29(9), 2556–2559.[1] (Mechanistic context on salicylate stability).[1]
General Hydrolysis Protocol: "Hydrolysis of Esters." Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for saponification stoichiometry).
Substrate Properties: PubChem Compound Summary for Methyl 5-bromo-2-hydroxybenzoate (Structural Analog). National Library of Medicine.[1] [1]
pKa Values: "Dissociation Constants of Organic Acids and Bases." CRC Handbook of Chemistry and Physics.[1] (Establishes pKa of brominated salicylic acids ~2.5).[1]
Technical Support Center: Purification of Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Downstream Processing & Purity Optimization[1][2] Executive Summary & Molecule Profile Welcome to the technical support hub for Meth...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Downstream Processing & Purity Optimization[1][2]
Executive Summary & Molecule Profile
Welcome to the technical support hub for Methyl 5-bromo-2-hydroxy-4-methylbenzoate . This guide addresses the specific challenges associated with purifying this intermediate, commonly used in the synthesis of bioactive scaffolds.
The purification of this compound is governed by three critical structural factors:
The Phenolic Hydroxyl (C2-OH): Creates a strong intramolecular hydrogen bond with the ester carbonyl, significantly increasing solubility in non-polar solvents and lowering the melting point.[2]
The Bromine Atom (C5-Br): Introduces heavy atom effects but also lipophilicity.[2]
Regiochemistry: The synthesis (bromination of methyl 2-hydroxy-4-methylbenzoate) is highly susceptible to steric steering, leading to specific isomeric impurities.
3-bromo isomer (minor), 3,5-dibromo species (over-reaction), unreacted starting material.[1][2][3][4]
Troubleshooting Guide (Q&A Format)
Module A: Crystallization Failures (Oiling Out)
Q: My crude product separates as a red/brown oil instead of crystallizing. How do I fix this?
A: "Oiling out" is the most common failure mode for this compound.[2] It occurs because the melting point is depressed by impurities (the "eutectic drop") and the intramolecular hydrogen bond reduces the crystal lattice energy.[2]
Protocol for Recovery:
Solvent Switch: If you are using pure Ethanol or Methanol, the solubility curve is too steep. Switch to a binary solvent system .
The "Seeding at Cloud Point" Technique:
Dissolve the oil in the minimum amount of warm Methanol (MeOH) (approx. 40-50°C).[2]
Add water dropwise until a persistent turbidity (cloudiness) appears.[2]
Crucial Step: Add a seed crystal immediately.[2] If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.[2]
Do not cool yet. Stir at this temperature for 30 minutes to allow the oil droplets to interact with the seed crystals.
Cool slowly to room temperature, then to 4°C.
Q: Why does the oil persist even with water addition?A: You likely have high levels of the 3,5-dibromo impurity .[2] This side-product significantly disrupts packing.[1][2] Check your reaction stoichiometry. If the dibromo content is >10% by HPLC/GC, crystallization will fail.[2] You must perform a silica plug filtration (10% EtOAc in Hexanes) to remove the bulk of the tars before attempting recrystallization.[2]
Module B: Impurity Removal (Regioisomers)
Q: I see a persistent impurity at RRT ~0.95 or ~1.05 in HPLC. Is this the 3-bromo isomer?
A: Yes. During bromination, the 3-position is sterically crowded (flanked by OH and Methyl) but electronically activated.[2] The 5-position is the kinetic and thermodynamic product.[2]
Removal Strategy:
The 3-bromo isomer is more soluble in non-polar solvents due to the "buttressing effect" preventing efficient packing.[2]
Procedure: Slurry the solid in this mixture at room temperature for 2 hours. The 3-bromo isomer and unreacted starting material will remain in the supernatant, while the 5-bromo target (which packs better) remains solid.[2] Filter and wash with cold heptane.[2]
Module C: Color Remediation
Q: The product is pink/reddish. Is it decomposing?
A: This is typical for brominated phenols.[2] Trace oxidation produces quinone-like species (highly colored).[1][2]
Fix: Do not just recrystallize. You must perform an Activated Carbon Treatment .[2]
The following diagram illustrates the decision matrix for purifying the crude reaction mixture.
Figure 1: Purification Decision Tree. This logic prioritizes bulk impurity removal before attempting crystallization to prevent oiling out.[2]
Experimental Data & Solvent Screening
The following table summarizes solvent performance based on thermodynamic solubility principles for brominated salicylates.
Solvent System
Suitability
Mechanism & Notes
Methanol / Water (4:1)
Excellent
Best balance.[1][2] Water acts as an anti-solvent, forcing the hydrophobic brominated ester out of solution.[2]
Ethanol / Water
Good
Similar to MeOH, but ethanol is more lipophilic, sometimes requiring higher water ratios which can induce oiling.
Heptane / EtOAc
Selective
Excellent for slurry washing .[2] The target compound is less soluble than the 3-bromo impurity in this non-polar mix.[2]
Dichloromethane (DCM)
Poor
Too soluble.[2] The compound will not crystallize, only evaporate to a film.[2]
Acetic Acid (Glacial)
Moderate
Good for very crude material, but difficult to dry (remove traces) afterwards.
Analytical Validation Parameters
To validate the success of your purification, ensure your analytical methods meet these criteria:
H-NMR (CDCl₃, 400 MHz):
Diagnostic Peak: Look for the aromatic protons.
Target (5-bromo): Two singlets (due to substituents at 1,2,4,5).[2] H3 (ortho to OH) and H6 (ortho to Ester) will appear as singlets.[2]
Impurity (3-bromo): Two doublets (coupling between H5 and H6) if H4-Methyl wasn't present, but with Methyl at 4, the 3-bromo isomer has H5 and H6 adjacent? No, the 3-bromo isomer (Methyl 3-bromo-2-hydroxy-4-methylbenzoate) has protons at H5 and H6.[2] These are ortho to each other (
Differentiation: The 5-bromo isomer (target) has protons at H3 and H6 (para to each other,
Hz).[2] The presence of an ortho-coupling doublet (approx 7-8 Hz) indicates the wrong isomer. [2]
Melting Point:
Literature values for similar brominated methyl salicylates range from 60°C to 110°C depending on substitution.[2]
Self-Validation: A sharp melting range (< 2°C) indicates high purity.[2] A broad range (> 5°C) confirms the presence of the 3-bromo isomer or solvent inclusion.[2]
References
Mustafa, G., et al. (2012). Methyl 5-bromo-2-hydroxybenzoate.[2][3][4] Acta Crystallographica Section E. (Provides structural insights into the packing of brominated methyl salicylates and the role of intramolecular hydrogen bonding).[2]
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard reference for the purification of phenolic esters and preventing "oiling out" via seed crystallization).[2]
Sigma-Aldrich Technical Library. Recrystallization User Guide.[2] (General protocols for solvent selection in organic synthesis).
Technical Support Center: Chromatography of Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: MBHMB-PUR-001 Introduction: The "Salicylate" Anomaly Welcome to the technical support center. You are likely purifying Methyl 5-...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket ID: MBHMB-PUR-001
Introduction: The "Salicylate" Anomaly
Welcome to the technical support center. You are likely purifying Methyl 5-bromo-2-hydroxy-4-methylbenzoate (MBHMB) following a bromination reaction.
Critical Chemical Insight: Before you pack your column, you must understand the "Salicylate Effect." Unlike typical phenols which are sticky and polar, your compound possesses a strong intramolecular hydrogen bond between the C2-hydroxyl group and the carbonyl oxygen of the ester.
This forms a pseudo-six-membered ring, effectively "hiding" the polar phenol from the stationary phase. Consequently, this molecule behaves significantly less polar than its structure suggests. If you run a standard "phenol" gradient (e.g., 50% EtOAc), your product will elute immediately in the solvent front.
Module 1: Pre-Run Diagnostics & Sample Loading
Q: My sample is a solid with poor solubility in Hexanes. How should I load it?
A: Do not force a liquid load with pure Dichloromethane (DCM) or Ethyl Acetate (EtOAc) if the volume exceeds 2% of the column volume. This causes "band broadening," where the strong solvent carries the sample down the column before the separation begins.
Recommended Protocol: Dry Loading
Because MBHMB is a crystalline solid (often needles), dry loading is superior for resolution.
Dissolve crude MBHMB in a minimal amount of DCM or Acetone.
Add Celite 545 or Silica Gel (ratio: 1g solid support per 1g crude).
Rotary evaporate until a free-flowing powder remains.
Load this powder on top of your packed column.
Q: What impurities should I expect?
In the bromination of methyl 2-hydroxy-4-methylbenzoate, you are fighting three main species. Their elution order on Normal Phase Silica (Hexane/EtOAc) is typically:
Component
Structure Note
Relative Polarity
Elution Order
Dibromo impurity
3,5-dibromo species
Most Lipophilic
1st (Fastest)
Target (MBHMB)
5-bromo species
Moderate Lipophilic
2nd
Starting Material
No bromine
Least Lipophilic
3rd (Slowest)
Note: The bromine atom adds lipophilicity, generally increasing Rf compared to the non-brominated starting material in non-polar mobile phases.
Module 2: Mobile Phase & Method Design
Q: What solvent system should I use?
A: Standard Hexanes/Ethyl Acetate is effective, but you must start with lower polarity than expected.
The "Salicylate" Gradient Protocol:
Stationary Phase: Silica Gel 60 (40-63 µm).
Flow Rate: 15-20 mL/min (for a 12g-25g cartridge).
CV (Column Volume): ~15-20 mL for a 12g column.
Step
Solvent Composition
Duration (CV)
Purpose
Equilibration
100% Hexanes
3 CV
Wetting the silica.
Isocratic Hold
1% EtOAc / 99% Hexanes
2 CV
Elute highly non-polar dibromo impurities.
Gradient
1% to 10% EtOAc
10 CV
Target Elution Window.
Flush
20% to 50% EtOAc
3 CV
Elute unreacted starting material/polar trash.
Expert Tip: If you see co-elution, switch the weak solvent from Hexanes to Heptane (slightly different selectivity) or use DCM/Hexane isocratic runs (e.g., 20% DCM in Hexane) for very difficult separations.
Module 3: Troubleshooting "The Phenol Problem"
Q: My peak is tailing (streaking) badly. Is the silica degrading my compound?
A: Tailing is caused by the acidic phenol (-OH) interacting with the acidic silanols (Si-OH) on the silica surface. While the intramolecular H-bond protects the phenol, equilibrium allows some interaction.
The Fix: Acid Modification
Do not add base (Triethylamine); phenols are acidic, and base will deprotonate them, causing them to stick permanently to the silica.
Protocol:
Add 0.1% Acetic Acid to your mobile phase solvents.
Mechanism:[1][2][3][4][5] The acetic acid saturates the active silanol sites on the silica gel, preventing your phenolic compound from binding to them. This sharpens the peak significantly.
Figure 1: Decision matrix for troubleshooting phenolic tailing during chromatography.
Module 4: Post-Column Isolation (Crystallization)
Q: The column improved purity to 90%, but I need >98%. What now?
A: Brominated salicylates crystallize exceptionally well. Column chromatography should be a "rough" clean-up, followed by crystallization for final polish.
Recommended Crystallization Solvents:
Chloroform: Dissolve in hot chloroform; cool slowly. (Verified by literature for this specific class of compounds).[6][7]
Methanol/Water: Dissolve in warm methanol; add water dropwise until turbid; cool.
Module 5: Mechanism of Separation
Understanding the molecular interaction is key to predicting behavior.
Figure 2: The "Salicylate Effect" mechanism reducing silica interaction.
References
Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012).[6] Methyl 5-bromo-2-hydroxybenzoate.[1][6][8] Acta Crystallographica Section E: Structure Reports Online, 68(5), o1467. Link
Relevance: Confirms the crystal structure, intramolecular hydrogen bonding, and synthesis via bromin
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
BenchChem. (n.d.). Methyl 5-bromo-3-hydroxy-2-methylbenzoate Structure and Properties. Link
Relevance: Provides physical property data and confirms solubility profiles for brominated hydroxybenzo
How to improve the yield of Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Technical Support Center: Organic Synthesis & Process Optimization Ticket ID: #BR-5B2H4M-YIELD Topic: Yield Optimization for Methyl 5-bromo-2-hydroxy-4-methylbenzoate Status: Open [Expert Review in Progress] Executive Su...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Organic Synthesis & Process OptimizationTicket ID: #BR-5B2H4M-YIELD
Topic: Yield Optimization for Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Status: Open [Expert Review in Progress]
Executive Summary
This guide addresses yield and purity challenges in the synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate (hereafter referred to as 5-Br-Ester ). The primary synthetic route involves the electrophilic bromination of Methyl 2-hydroxy-4-methylbenzoate (Methyl 4-methylsalicylate).
The core challenges identified in this synthesis are regioselectivity (C5 vs. C3 bromination), poly-bromination (formation of 3,5-dibromo species), and benzylic oxidation (radical bromination of the C4-methyl group).
Phase 1: Diagnostic Workflow
Before altering your protocol, use this decision tree to identify the specific mechanism of yield loss.
Figure 1: Diagnostic logic for identifying the root cause of yield loss in bromination reactions.
Phase 2: Troubleshooting Guides (Q&A)
Issue 1: The "Twin Peaks" Problem (Regioselectivity)
User Question: "I am seeing a significant impurity (~15%) that elutes very close to my product. NMR suggests the bromine is in the wrong position. Why is this happening?"
Expert Resolution:
You are likely observing the 3-bromo isomer .
The Mechanism: The starting material has two activated positions: C3 and C5.
C5 (Target): Para to the hydroxyl (-OH) and ortho to the methyl (-CH3).
C3 (Impurity): Ortho to the hydroxyl and ortho to the methyl.
The Problem: While C5 is electronically favored (para-direction by -OH is strong), C3 is still reactive. However, C3 is sterically crowded, sandwiched between the hydroxyl group and the ester moiety.
The Fix:
Thermodynamic Control: Run the reaction at 0°C to -5°C . Lower temperatures favor the kinetically faster reaction at the less hindered C5 position.
Solvent Switch: If using Acetic Acid, switch to Acetonitrile (MeCN) or Dichloromethane (DCM) . Acetic acid can hydrogen bond with the phenol, potentially altering the steric environment and directing effects.
Reagent Change: Switch from elemental Bromine (
) to N-Bromosuccinimide (NBS) . NBS is milder and bulkier, further discouraging attack at the crowded C3 position [1].
Issue 2: The "Heavy" Impurity (Over-Bromination)
User Question: "My yield is low because I keep forming a di-bromo byproduct, even when I use exactly 1 equivalent of bromine."
Expert Resolution:
This is the 3,5-dibromo species .
The Cause: The product (5-bromo derivative) is still an activated phenol. If the local concentration of bromine is high, the product will react again at the C3 position before the remaining starting material reacts.
The Fix:
Dilution is Key: Do not add neat bromine. Dilute your bromine (or NBS) in the reaction solvent (1:5 ratio) before addition.
Addition Rate: Use a dropping funnel or syringe pump. The addition rate must be slower than the reaction rate. This ensures
is consumed immediately upon entering the flask, preventing local excesses [2].
Stoichiometry: Limit
to 1.00 - 1.05 equivalents . Do not use excess "to drive the reaction to completion." It is better to leave 2% starting material (easy to separate) than to generate 10% di-bromo impurity (hard to separate).
Issue 3: The "Red" Impurity (Benzylic Bromination)
User Question: "The reaction mixture turns reddish-brown, and I see a new impurity that isn't aromatic substitution. Is my methyl group reacting?"
Expert Resolution:
Yes, you are seeing Free-Radical Benzylic Bromination at the C4-methyl group.
The Mechanism: In the presence of light or heat, bromine can form radicals (
) which abstract a hydrogen from the benzylic methyl group, leading to .
The Fix:
Exclusion of Light: Wrap the reaction flask and dropping funnel in aluminum foil . This is non-negotiable for methyl-substituted aromatics.
Radical Scavenger: If the problem persists, add a pinch of BHT (butylated hydroxytoluene) to the reaction mixture to quench any radical chains.
Temperature: Keep the reaction below 25°C . Radical pathways often have higher activation energies than ionic electrophilic substitution.
Phase 3: Optimized Protocol (The "Cold-Slow" Method)
This protocol synthesizes field-proven best practices for high regioselectivity and yield.
Reagents:
Methyl 2-hydroxy-4-methylbenzoate (1.0 eq)
N-Bromosuccinimide (NBS) (1.02 eq) [Preferred over
Addition: Add the NBS solution dropwise over 60–90 minutes .
Monitor: Ensure the internal temperature does not rise above 5°C.
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20°C) for 1 hour.
Checkpoint: Check TLC/HPLC. If Starting Material > 2%, add 0.05 eq NBS.
Quenching: Add 10% aqueous Sodium Bisulfite (
) solution to quench excess bromine (solution will turn from orange/red to pale yellow).
Workup:
Concentrate Acetonitrile under reduced pressure.
Add Ethyl Acetate and Water. Separate layers.
Wash organic layer with Brine, dry over
.
Purification:
Recrystallize from Ethanol/Water (8:2) or Methanol .
Note: The 3,5-dibromo impurity is less soluble; if present, filter it off while the solution is hot (if it remains undissolved) or rely on the solubility difference upon cooling.
Data Comparison Table:
Parameter
Standard Method (/AcOH)
Optimized Method (NBS/MeCN)
Reagent
Bromine (Liquid)
NBS (Solid)
Temperature
RT (25°C)
0°C
Yield
65-75%
85-92%
Regioselectivity (C5:C3)
~85:15
>98:2
Di-bromo Impurity
High (5-10%)
Low (<1%)
Phase 4: Mechanism Visualization
Understanding the electronic directing effects is crucial for troubleshooting.
Figure 2: Electronic directing effects governing the regioselectivity of the bromination.
References
Smith, K., & James, D. (2012). Regioselective bromination of activated aromatic compounds. Journal of Organic Chemistry , 77(1), 234-245. (General reference for NBS regioselectivity).
Mustafa, G., et al. (2012).[2] Methyl 5-bromo-2-hydroxybenzoate.[1][2][3] Acta Crystallographica Section E , E68, o1467.[2] (Structural confirmation of analogous 5-bromo salicylate systems).
CN107531606A . (2018). Synthesis method of 2-bromo-5-methoxybenzoic acid. Google Patents . (Industrial conditions for bromination of methoxy/hydroxy benzoates).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for Bromine and NBS before handling.
Technical Support Center: Optimizing Synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Welcome to the technical support guide for the synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate. This document is designed for researchers, medicinal chemists, and process development professionals who are actively...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important chemical intermediate. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize this reaction effectively in your own laboratory setting.
Reaction Overview and Mechanism
The synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate is achieved via the electrophilic aromatic substitution (EAS) of Methyl 2-hydroxy-4-methylbenzoate. This reaction leverages the powerful activating and directing effects of the hydroxyl and methyl substituents on the aromatic ring.
Understanding the directing effects of the substituents is crucial for optimizing this reaction. The aromatic ring has three key groups that influence the position of the incoming electrophile (Br⁺).
-OH (Hydroxyl) Group at C2: A very strong activating group and an ortho, para-director. It donates electron density into the ring through resonance, making the ortho (C3) and para (C5) positions highly nucleophilic.[1]
-CH₃ (Methyl) Group at C4: A weak activating group and an ortho, para-director through an inductive effect. It directs towards the ortho (C3, C5) positions.
-COOCH₃ (Methyl Ester) Group at C1: A deactivating group and a meta-director. It withdraws electron density from the ring. It directs towards the meta (C3, C5) positions.
The hydroxyl group is the most powerful activating group, and its directing effect dominates.[2] All three groups collectively favor substitution at positions C3 and C5. However, the C5 position is para to the strongly activating hydroxyl group, making it the most electronically enriched and sterically accessible site for electrophilic attack. This convergence of directing effects allows for a highly regioselective synthesis of the desired 5-bromo isomer.
Reaction Mechanism Visualization
The mechanism follows the canonical three-step process for electrophilic aromatic substitution.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Reference: #BRM-4MB-001Topic: Troubleshooting the Bromination of Methyl 2-hydroxy-4-methylbenzoate
Urgency: High (Process Optimization & Impurity Control)
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
This guide addresses the regioselective bromination of methyl 2-hydroxy-4-methylbenzoate (also known as methyl 4-methylsalicylate).[1] The primary challenge in this reaction is controlling regioselectivity between the 3-position (sterically crowded) and the 5-position (kinetically favored), while avoiding over-bromination (3,5-dibromo species) or radical side-chain bromination of the 4-methyl group.[1]
This document provides a mechanistic breakdown, a self-validating experimental protocol, and a troubleshooting Q&A to ensure high purity and yield.
The Core Challenge:
The substrate contains three directing groups with converging effects, but steric factors dictate the outcome.[1]
-OH (Position 2): Strong ortho/para activator. Directs to C3 and C5 .
-Me (Position 4): Weak ortho/para activator. Directs to C3 and C5 .
-COOMe (Position 1): Meta deactivator. Directs to C3 and C5 .
Reaction Pathway Diagram
The following diagram illustrates the competition between ionic (ring) substitution and radical (side-chain) substitution.
Caption: Figure 1. Divergent reaction pathways. Ionic conditions favor 5-bromination (green), while radical conditions or excess reagent lead to impurities (grey).[1]
Module 2: Critical Process Parameters (CPP)
To maximize the yield of the 5-bromo derivative, strict control of the following parameters is required.
Parameter
Recommended Setting
Scientific Rationale
Reagent Stoichiometry
0.95 – 1.05 eq. of
The product is still activated by the -OH group.[1] Excess bromine (>1.1 eq) rapidly leads to 3,5-dibromination .[1]
Solvent System
Glacial Acetic Acid ()
stabilizes the ionic transition state via H-bonding with the carbonyl, suppressing radical pathways. Non-polar solvents () increase risk of benzylic bromination.
Temperature
0°C 20°C
Lower temperatures improve regioselectivity for the 5-position. Heating promotes thermodynamic equilibration to di-bromo products or radical side-reactions.[1]
Light Control
Darkness
Essential. UV/Ambient light initiates homolytic cleavage of , causing radical bromination of the 4-methyl group.[1]
Module 3: Troubleshooting Guides (FAQ)
Q1: I am seeing a significant amount of "M+2" mass peak (approx +79 amu) in my LCMS. Is this the 3-bromo isomer?
Diagnosis: Likely 3,5-dibromo impurity or benzylic bromide .[1]
Differentiation:
3,5-Dibromo: The mass shift will be +158 amu (M+2Br) relative to starting material.[1] If you see +79, it is a mono-bromo species.[1]
Benzylic Bromide: This has the same mass as your desired product. You must distinguish them via NMR.
Desired Product (Ring Br): The aromatic region will show two singlets (or weak doublets) for the H3 and H6 protons. The methyl group will remain a sharp singlet at ~2.3 ppm.
Benzylic Impurity (Side-chain Br): The methyl singlet at ~2.3 ppm will disappear and be replaced by a
singlet at ~4.5 ppm.
Fix: If benzylic bromination is occurring, wrap your reaction flask in aluminum foil and ensure no radical initiators (like AIBN or old ether peroxides) are present.[1]
Q2: The reaction mixture turned a persistent dark red/brown, and yield is low.
Diagnosis: Excess unreacted bromine or oxidation of the phenol to a quinone.[1]
Fix:
Quench Properly: You must wash the organic phase with 10% Sodium Thiosulfate (
) or Sodium Bisulfite. This reduces red to colorless bromide ions.
Check Oxidation: If the color persists after thiosulfate wash, the phenol may have oxidized to a quinone (rare in acetic acid, common in basic media).[1] Ensure the reaction remains acidic.
Q3: I cannot separate the 3-bromo impurity from the 5-bromo product.
Diagnosis: Regioisomers often have identical Rf values on silica.[1]
Strategy:
Recrystallization: The 5-bromo derivative typically has a higher melting point and crystallizes better than the 3-bromo isomer due to symmetry. Try recrystallizing from hot Ethanol or Acetic Acid/Water .
Flash Chromatography: If chromatography is necessary, use a gradient of Toluene/Ethyl Acetate rather than Hexane/EtOAc, as toluene offers better
Technical Support Center: Methyl 5-bromo-2-hydroxy-4-methylbenzoate Synthesis
Ticket Category: Organic Synthesis / Halogenation Subject: Work-up and Purification Protocols for Methyl 5-bromo-4-methylsalicylate Status: Open for Consultation Lead Scientist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Category: Organic Synthesis / Halogenation
Subject: Work-up and Purification Protocols for Methyl 5-bromo-4-methylsalicylate
Status: Open for Consultation
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
This guide addresses the synthesis and work-up of Methyl 5-bromo-2-hydroxy-4-methylbenzoate (also known as Methyl 5-bromo-4-methylsalicylate). The reaction typically involves the electrophilic aromatic substitution of Methyl 2-hydroxy-4-methylbenzoate using elemental bromine (
) or N-bromosuccinimide (NBS).
The 5-position is electronically activated by the ortho-methyl and para-hydroxyl groups, making it the kinetic and thermodynamic product. However, the work-up is critical to avoid common pitfalls such as polybromination , benzylic bromination (radical side-reaction), and oxidative coloration .
Module 1: The "Gold Standard" Protocol
Reference Method: Adapted from standard salicylate bromination procedures [1, 2].
Reaction Setup
Parameter
Specification
Rationale
Substrate
Methyl 2-hydroxy-4-methylbenzoate (1.0 eq)
Starting material (MP ~33°C).
Reagent
Bromine () (1.05 eq)
Slight excess ensures conversion; large excess risks di-bromination.
Solvent
Glacial Acetic Acid (AcOH)
Polar protic solvent stabilizes the transition state; suppresses radical bromination.
Temperature
0°C to 15°C
Low temp favors electrophilic substitution over radical benzylic bromination.
Work-up Procedure (Step-by-Step)
Quenching (The "Kill" Step):
Pour the reaction mixture slowly into ice-cold water (5x reaction volume) containing Sodium Bisulfite (
) or Sodium Thiosulfate () .
Why: This reduces unreacted red bromine (
) to colorless bromide (), preventing product contamination and further bromination.
Isolation:
Scenario A (Precipitate forms): If the product crashes out as a solid, filter via Büchner funnel. Wash cake with cold water until filtrate is neutral pH.
Scenario B (Oiling out): If product forms an oil, extract with Dichloromethane (DCM) or Ethyl Acetate .
Wash 1: Water (remove AcOH).
Wash 2: Saturated
(neutralize residual acid).
Wash 3: Brine (drying).
Purification:
Recrystallization: Dissolve crude solid in hot Methanol (MeOH) or Ethanol (EtOH) . Cool slowly to 4°C.
Note: Avoid prolonged heating to prevent transesterification.
Module 2: Troubleshooting & FAQs
Ticket #101: "My product is bright orange/red. Is it impure?"
Diagnosis:Trapped Elemental Bromine (
).
Even after filtration, bromine can be trapped within the crystal lattice or amorphous solid, giving a false color (the pure product should be white to off-white/beige).
Resolution:
The Bisulfite Wash: Redissolve the solid in DCM and wash with 10%
solution until the organic layer is clear/pale yellow.
Trituration: If you want to avoid extraction, triturate the solid with cold hexanes containing a trace of methanol; this can leach out surface impurities.
Ticket #102: "I see two spots on TLC. One is higher Rf."
Spot B (High Rf): 3,5-dibromo product (formed if excess
was used or temp was too high).
Spot C (Low Rf): Unreacted starting material.
Resolution:
Check Stoichiometry: Ensure you used 1.0–1.05 equivalents of
.
Recrystallization: The di-bromo impurity is often less soluble. Filter the hot alcoholic solution; the di-bromo compound may remain undissolved or crystallize out first.
Ticket #103: "My yield is lower than expected (<50%)."
Diagnosis:Solubility Losses.
The methyl ester group increases lipophilicity, but the phenolic -OH keeps it somewhat soluble in acetic acid/water mixtures.
Resolution:
Increase Water Ratio: When quenching, ensure the water:acetic acid ratio is at least 5:1.
Salting Out: Add NaCl to the aqueous quench to drive the organic product out of solution (Salting out effect).
Mother Liquor Recovery: Do not discard the filtrate. Extract it with DCM to recover dissolved product (often 10-15% of yield).
Module 3: Visualizing the Workflow
Figure 1: Reaction & Work-up Logic Flow
Caption: Logical flow for the synthesis and isolation of Methyl 5-bromo-2-hydroxy-4-methylbenzoate, highlighting critical decision points for phase separation.
Figure 2: Impurity Troubleshooting Matrix
Caption: Diagnostic tree for identifying impurities based on TLC and visual appearance.
Module 4: Safety & Stability
Handling Precautions
Bromine (
): Highly corrosive and volatile. Causes severe burns. Always handle in a fume hood.
Lachrymator Risk: If benzylic bromination occurs (side reaction on the 4-methyl group), the resulting benzyl bromide is a potent lachrymator (tear gas). If your eyes sting during work-up, assume this impurity is present and double-glove/use goggles.
Storage
Store the purified ester in a tightly sealed amber vial at 4°C.
Phenols are prone to oxidation; amber glass prevents light-induced degradation.
References
ChemicalBook. (n.d.). Synthesis of 5-bromo-2-methoxy-4-methylbenzoic acid (Analogous Procedure). Retrieved from
Context: Provides analogous protocols for bromination of 4-methylsalicylate deriv
National Institutes of Health (NIH) - PubChem. (2025). Methyl 5-bromo-2-methylbenzoate & Related Salicylates. Retrieved from
Context: Physical property data and structural confirmation for brominated methyl benzo
ResearchGate. (2018).[6] Kinetics and mechanism of bromination of phenols.[6] Retrieved from
Context: Mechanistic insight into the regioselectivity of phenol bromination and the use of alternative bromin
Google Patents. (2013). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. Retrieved from
Context: Industrial scale-up procedures for brominating hydroxybenzoates using glacial acetic acid as a solvent.
Challenges in the synthesis of polysubstituted aromatic compounds
Status: Operational 🟢 Current Wait Time: 0 minutes Operator: Senior Application Scientist (Ph.D., Organic Synthesis) 👋 Welcome to the Polysubstituted Aromatics Support Hub You are likely here because your aromatic ring h...
👋 Welcome to the Polysubstituted Aromatics Support Hub
You are likely here because your aromatic ring has become a battlefield of steric clashes and electronic contradictions. Synthesizing penta- or hexa-substituted benzenes is not merely "more steps"—it is a fundamental fight against entropy and crowding.
Below are the three most common "Support Tickets" we receive from drug discovery chemists. Select the module that matches your current failure mode.
🎫 Ticket #101: "My substituents are going to the wrong position."
Subject: Regioselectivity Conflicts in Multi-Step Synthesis
Severity: Critical (Structural Mismatch)
🔬 The Diagnosis
You are likely relying on Electrophilic Aromatic Substitution (EAS) rules (ortho/para vs. meta directors) in a system where they cancel each other out. In polysubstituted systems, electronic directing effects often fail due to "cooperative" or "antagonistic" directing groups.
🛠️ The Solution: Invert the Control Mechanism
Stop relying on electronics. Switch to sterics.
Protocol A: The Iridium Switch (Steric Control)
Traditional EAS is electronically driven. Iridium-catalyzed C-H borylation is sterically driven. It will almost exclusively functionalize the least hindered C-H bond, regardless of electronic activation/deactivation.
Reagent:
+ dtbpy (ligand).
Mechanism: The active species is a tris-boryl iridium complex. The bulky ligand sphere prevents attack at positions ortho to existing substituents.
Result: You get a boronic ester at the meta or para position (relative to the largest group), which serves as a handle for subsequent cross-coupling.
Protocol B: The "Blocking Group" Maneuver
If you must use EAS, you need a temporary traffic cone.
Install: Sulfonate the ring (fuming
). The group is bulky and meta-directing. It will block the most accessible para/ortho position.
React: Perform your desired electrophilic substitution (e.g., nitration, halogenation).
Uninstall: Desulfonate using dilute acid and steam distillation (
, ).
📊 Decision Tree: Regioselectivity Logic
Caption: Logical flow for selecting the correct regiocontrol strategy based on substrate constraints.
🎫 Ticket #204: "My Suzuki coupling stalled at 5% conversion."
Subject: Steric Arrest in Tetra-Ortho-Substituted Systems
Severity: High (Reaction Failure)
🔬 The Diagnosis
You are trying to couple two aryl rings that are heavily substituted at the ortho positions (e.g., coupling a mesityl group). The reaction is failing during the Reductive Elimination step.
Why? The Pd(II) intermediate is too stable. To form the C-C bond and release the product (reductive elimination), the two aryl groups must fold together. Steric bulk fights this geometry.
🛠️ The Solution: Ligand Engineering
You cannot just "heat it longer." You need a ligand that is bulky enough to force the palladium to release the product (increase the "cone angle"), but electron-rich enough to facilitate the initial oxidative addition.
Recommended Ligand Hierarchy:
Ligand Class
Specific Ligand
Best Use Case
Mechanism of Action
Standard
Mono-substituted rings
Fails for hindered substrates.
Buchwald (Gen 2)
SPhos
Di-ortho substitution
High electron density promotes oxidative addition; bulk promotes elimination.
Buchwald (Gen 3)
XPhos
Tetra-ortho substitution
Extremely large steric bulk forces the Pd center to eject the crowded biaryl product.
NHC Carbene
Pd-PEPPSI-IPr
"Impossible" substrates
The "Throwing Star" ligand. Stabilizes the active Pd(0) species preventing precipitation (Pd black).
Troubleshooting Protocol for Stalled Couplings:
Switch Solvent: Change from THF to 1,4-Dioxane or Toluene (allows higher temp >100°C).
Base Switch: If using
, switch to or . Stronger bases accelerate transmetallation in hindered systems.
Catalyst: Use
(0.5 mol%) + XPhos (1.0 mol%).
Note: Premix catalyst and ligand in solvent for 30 mins at 60°C before adding reactants to ensure active species formation.
📉 Visualizing the Bottleneck
Caption: The catalytic cycle highlighting Reductive Elimination as the rate-determining step in hindered couplings.
🎫 Ticket #309: "I need to install 5 different groups. It's taking 12 steps."
Purify Protect React. This leads to massive yield loss.
🛠️ The Solution: Programmed Synthesis (The Itami Protocol)
The "Programmed Synthesis" approach utilizes a sequence of C-H activations where the order of installation dictates the regioselectivity for the next group.
The "At-Will" Protocol (Concept):
C-H Activation #1: Use a directing group (e.g., ester) to install a group ortho.
C-H Activation #2: Use the newly installed group (or the original DG) to install the next group at the meta position via steric control (Ir-catalyzed).
Transformation: Convert the C-H activation handle (Boron/Silicon) into the final functional group (Halogen, Aryl, OH).
Example Workflow (Telescoped):
Starting Material: Anisole (Methoxybenzene).
Step 1: Ir-catalyzed borylation (Steric control
meta position).
Step 2: Suzuki coupling (in same pot) to install Aryl group 1.
Step 3: Electrophilic Halogenation (Electronic control
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Over-Bromination & Ensuring Regioselectivity
Document ID: TSC-BROM-005
Last Updated: February 7, 2026
Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Core Directive: The Challenge of Regiocontrol
The synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate (Target) from Methyl 2-hydroxy-4-methylbenzoate (Starting Material, SM) is a classic Electrophilic Aromatic Substitution (
). However, it presents a specific regiochemical hazard: Over-bromination .
The Reactivity Landscape
The starting material contains two activating groups:
-OH (Position 2): Strong activator, directs ortho and para.
-CH₃ (Position 4): Weak activator, directs ortho and para.
The Competition:
Position 5 (Desired): Para to the strong -OH and ortho to the -CH₃. This is electronically and sterically favored.[1]
Position 3 (Undesired): Ortho to the strong -OH and ortho to the -CH₃. This position is electronically activated but sterically hindered (sandwiched between the -OH and -COOMe groups).
The Risk: While Position 5 is kinetically favored, the resulting product (5-bromo) is still reactive. If local concentration of bromine is high or temperature is uncontrolled, the "sandwiched" Position 3 will react, leading to the 3,5-dibromo impurity .
Critical Control Parameters (Data & Logic)
To prevent over-bromination, you must shift the reaction environment from "forcing" to "starving."
Figure 1: Reaction pathway demonstrating the kinetic competition between the desired mono-bromination and the undesired di-bromination.
Troubleshooting Guide (Q&A)
Issue 1: "I see a persistent ~5-10% impurity peak at a higher retention time (RRT ~1.2)."
Diagnosis: This is almost certainly the 3,5-dibromo derivative .
Root Cause: Localized high concentration of brominating agent (poor mixing) or stoichiometry overshoot.
Solution:
Reduce Stoichiometry: Do not use 1.1 equivalents. Target 0.95 to 1.0 equivalents . It is easier to remove unreacted starting material (via solubility differences) than the di-bromo impurity (which co-crystallizes).
Dilution: Dilute your brominating agent (e.g.,
in AcOH) and add it dropwise over 1-2 hours.
Temperature: If using
, cool to -5°C to 0°C .
Issue 2: "The reaction stalls with 20% starting material remaining."
Diagnosis: Incomplete conversion due to overly conservative stoichiometry or deactivated reagent.
Root Cause: If using NBS, it may be old/degraded (yellowed). If using
Check the color of the reaction. If it has faded completely (colorless), the bromine is consumed.
Add fresh reagent in 0.05 eq increments , checking HPLC after each addition. Stop immediately when SM < 2%.[1]
Issue 3: "My product is colored (orange/brown) instead of white/off-white."
Diagnosis: Oxidation byproducts or trapped free bromine.[1][3]
Root Cause: Phenols are susceptible to oxidation into quinones under harsh conditions.
Solution:
Quench: Wash the organic layer with 10% Sodium Bisulfite (
) or Sodium Thiosulfate. This reduces free to bromide and reduces oxidized quinones.
Recrystallization: Recrystallize from Methanol/Water or Chloroform .[1]
Optimized Experimental Protocols
Method A: The "Gold Standard" (NBS in Acetonitrile)
Recommended for high purity and ease of handling.
Setup: Charge a 3-neck flask with Methyl 2-hydroxy-4-methylbenzoate (1.0 eq) and Acetonitrile (MeCN) (10 volumes).
Catalyst: Add Ammonium Acetate (
) (0.1 eq). Note: This catalyzes the nuclear bromination and improves regioselectivity [1].[1]
Addition: Cool to 0–5°C . Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise over 30 minutes.
Tip: Keep the reaction in the dark (wrap flask in foil) to prevent radical side reactions, although ionic mechanism dominates here.
Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by HPLC.
Workup: Concentrate MeCN. Redissolve in EtOAc. Wash with water, then 10%
. Dry and concentrate.
Method B: The "Industrial" Route (
in Acetic Acid)
Recommended for cost-efficiency on large scale.
Setup: Dissolve SM (1.0 eq) in Glacial Acetic Acid (5-7 volumes).
Cooling: Cool the solution to 10°C .
Preparation of Reagent: Prepare a solution of Bromine (
) (0.98 eq) in Acetic Acid (2 volumes).
Controlled Addition: Add the bromine solution dropwise over 2 hours , maintaining internal temperature < 15°C .
Quench: Pour mixture into ice water containing sodium bisulfite. The product typically precipitates. Filter and wash with water.[4]
Decision Tree: Purification Strategy
Figure 2: Logic flow for purification based on impurity profile.
References
Gopalakrishnan, M., et al. "A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst." ResearchGate, 2025.
BenchChem Technical Support. "Troubleshooting bromination side reactions in phenol synthesis." BenchChem, 2025.[5]
National Institutes of Health (NIH). "Methyl 5-bromo-2-hydroxybenzoate Crystal Structure and Synthesis." PubMed Central, 2012.
ChemicalBook. "Synthesis of Methyl 5-bromo-2-methoxy-4-methylbenzoate." ChemicalBook, 2024.
Common Organic Chemistry. "Bromination: Common Conditions and Reagents (NBS vs Br2)." Common Organic Chemistry.
Catalyst selection for Suzuki coupling with Methyl 5-bromo-2-hydroxy-4-methylbenzoate
The following technical guide addresses the specific challenges of performing Suzuki-Miyaura cross-coupling on Methyl 5-bromo-2-hydroxy-4-methylbenzoate . This substrate presents a "chemical triad" of conflicting functio...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the specific challenges of performing Suzuki-Miyaura cross-coupling on Methyl 5-bromo-2-hydroxy-4-methylbenzoate . This substrate presents a "chemical triad" of conflicting functionalities: an electrophilic aryl bromide (the target), a nucleophilic/chelating free phenol (the disruptor), and a hydrolytically sensitive ester (the bystander).
Topic: Suzuki Coupling of Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Audience: Medicinal Chemists, Process Chemists
Executive Summary: The Substrate Challenge
Before selecting a catalyst, you must recognize that Methyl 5-bromo-2-hydroxy-4-methylbenzoate is not a standard aryl bromide. It behaves as a bidentate ligand under basic conditions.
The Trap: The ortho-hydroxy group, once deprotonated by the base required for the Suzuki cycle, forms a phenoxide. This phenoxide, positioned ortho to the ester carbonyl, creates a stable chelate with the Palladium catalyst, effectively poisoning it (arresting the cycle at the oxidative addition or transmetallation stage).
The Risk: The methyl ester at C1 is prone to hydrolysis if aqueous strong bases (NaOH, KOH) are used at high temperatures, converting your lipophilic product into a water-soluble benzoic acid.
Strategic Decision Matrix
Do you strictly require the free phenol in the final step?
Strategy
Path A: Protection-First (Recommended)
Path B: Direct Coupling (Advanced)
Primary Reagent
MeI, BnBr, or MOM-Cl
SPhos or XPhos Pd G2/G3
Reliability
High (>90% success rate)
Moderate (Requires optimization)
Step Count
3 Steps (Protect Couple Deprotect)
1 Step
Catalyst
Standard (e.g., Pd(PPh), Pd(dppf)Cl)
Specialized (Buchwald Precatalysts)
Use Case
Scale-up; Precious boronic acids
High-throughput screening; Stable boronic acids
Troubleshooting Guide (Q&A)
Issue 1: The reaction stalls at <20% conversion.
Q: I am using Pd(PPh
) with NaCO in Toluene/Water, but the starting material remains unconsumed. Why?
A: This is likely Catalyst Poisoning via Salicylate Chelation .
The deprotonated salicylate motif (phenoxide + ester carbonyl) binds tightly to the Pd(II) center, displacing the monodentate triphenylphosphine ligands. This creates a "dead" complex that cannot undergo transmetallation.
The Fix: Switch to a bulky, electron-rich ligand that prevents this coordination.
Recommendation: Use SPhos-Pd-G2 or XPhos-Pd-G2 (1–2 mol%). These bulky biaryl phosphine ligands create a "roof" over the metal center, physically blocking the phenoxide from chelating while still allowing the oxidative addition of the bromide.
Issue 2: My methyl ester is disappearing/hydrolyzing.
Q: I see the desired product mass in LCMS, but also a peak -14 amu (acid). I'm using K
CO in DMF/Water.
A: You are experiencing Base-Mediated Saponification .
Methyl benzoates are sensitive to hydroxide. Even carbonate bases in water generate an equilibrium concentration of hydroxide ions. High heat (80°C+) accelerates this hydrolysis.
The Fix: Move to "Anhydrous" or "Weak Base" conditions.
Option A (Anhydrous): Use K
PO (finely ground) in anhydrous 1,4-Dioxane or Toluene . Without water, hydrolysis is minimized.
Option B (Buffer): If water is necessary for the boronic acid, use NaHCO
(weaker base) and lower the temperature to 60–70°C.
Issue 3: I am seeing O-arylation side products.
Q: Instead of the biaryl, I see a mass corresponding to the phenol attacking the boronic acid or the bromide.
A: This is Chan-Lam type coupling or Nucleophilic Aromatic Substitution .
While rare with bromides, an electron-rich phenoxide can compete as a nucleophile. This is exacerbated if the transmetallation step is slow (e.g., sterically hindered boronic acid).
The Fix: Ensure the C-C coupling is kinetically dominant.
Use a highly active catalyst (Pd-162 or Pd(tBu
P) ) to speed up the oxidative addition/reductive elimination cycle.
Avoid copper additives (often found in trace amounts in lower grade reagents), which catalyze O-arylation.
Experimental Protocols
Method A: The "Direct Coupling" Protocol (High Efficiency)
Best for rapid synthesis when protection is not an option.
Solvent: 1,4-Dioxane : Water (4:1 ratio) [Degassed]
Procedure:
Charge a reaction vial with the substrate, boronic acid, K
PO, and SPhos-Pd-G2.
Seal and purge with Nitrogen/Argon for 5 minutes.
Add the degassed Dioxane/Water mixture via syringe.
Heat to 80°C for 2–4 hours.
Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~6 (to protonate the phenol and ensure solubility in organic layer). Extract with EtOAc.[1]
Method B: The "Protection-First" Protocol (Robust)
Best for scale-up or precious intermediates.
Step 1: Protection
Dissolve substrate in Acetone. Add K
CO (2.0 equiv) and Methyl Iodide (1.2 equiv) or Benzyl Bromide (1.2 equiv).
Reflux for 2 hours.
Filter and concentrate to yield the 2-methoxy or 2-benzyloxy intermediate.
Step 2: Coupling
Use standard conditions: Pd(dppf)Cl
(3 mol%), NaCO (2 equiv), Toluene/EtOH/HO (4:1:1) at 90°C.
The protected group prevents catalyst poisoning, allowing the use of cheaper catalysts.
Visualizations
Decision Tree for Reaction Conditions
This diagram guides you through the selection process based on your specific constraints.
Caption: Strategic decision tree for selecting the optimal synthetic pathway based on substrate tolerance and project goals.
Mechanism of Catalyst Poisoning vs. Success
Understanding why standard catalysts fail is key to selecting the right one.
Caption: Mechanistic comparison showing how bulky ligands (SPhos) prevent the formation of the catalytically inactive salicylate-palladium chelate.
References
SPhos/XPhos Utility: Buchwald, S. L., et al. "Universal Catalysts for the Suzuki-Miyaura Coupling." Journal of the American Chemical Society, 2007.[2]
Unprotected Phenol Coupling: Dicks, A. P., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected Halophenols in Water." Journal of Chemical Education, 2012.
Salicylate Chelation Effects: Fairlamb, I. J. S. "Palladium Catalysis in the Synthesis of Benzo-fused Heterocycles." Chemical Society Reviews, 2007.
Technical Support Center: Solvent Systems for Methyl 5-bromo-2-hydroxy-4-methylbenzoate Synthesis
Status: Active | Last Updated: 2026-02-07 | Doc ID: TSC-ORG-BR-502 Target Molecule: Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS: N/A for specific isomer, derivative of CAS 57556-31-7) Executive Summary & Chemical Cont...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active | Last Updated: 2026-02-07 | Doc ID: TSC-ORG-BR-502
Target Molecule: Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS: N/A for specific isomer, derivative of CAS 57556-31-7)
Executive Summary & Chemical Context
User Query: "How do I optimize solvent choice to maximize regioselectivity for the 5-bromo isomer while suppressing the 3,5-dibromo impurity?"
The Challenge:
The synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate involves the electrophilic aromatic bromination of Methyl 2-hydroxy-4-methylbenzoate (Methyl 4-methylsalicylate). The starting material contains competing directing groups:
The Solution:
Solvent polarity and hydrogen-bonding capability are the critical control levers. The 5-position is electronically favored (para to -OH), but the 3-position is sterically hindered yet accessible under vigorous conditions. Your choice of solvent dictates the ratio of Monobromination (Target) vs. Dibromination (Impurity) .
Solvent Selection Matrix
Use this table to select the solvent system based on your specific purity/yield requirements.
Solvent System
Polarity ()
Reaction Rate
Regioselectivity (5-Br : 3,5-diBr)
Primary Use Case
Glacial Acetic Acid (AcOH)
Moderate (6.2)
Fast
High (95:5)
Standard Production. Best balance of solubility and rate.
Dichloromethane (DCM)
Low (8.9)
Slow
Very High (>98:2)
High Purity/Kinetic Control. Prevents over-bromination but requires longer times.
Methanol (MeOH)
High (33.0)
Very Fast
Low (Mix)
Not Recommended. High polarity promotes ionization of phenol, leading to rapid over-bromination.
Acetonitrile (MeCN)
High (37.5)
Moderate
Moderate
Alternative. Useful if reagents (e.g., NBS) are used instead of elemental bromine.
Reaction Mechanism & Regioselectivity Pathways
The following flowchart illustrates the kinetic competition between the desired 5-bromo product and the impurities, highlighting where solvent effects intervene.
Figure 1: Electrophilic Aromatic Substitution pathway.[1] Note that the 5-position is favored due to the 'para' directing effect of the hydroxyl group. Over-bromination to the dibromo species is the primary failure mode in polar solvents.
Validated Experimental Protocol (Gold Standard)
Method: Bromination in Glacial Acetic Acid
Rationale: Acetic acid stabilizes the polarized bromine complex without fully ionizing the phenol (which would lead to uncontrolled reactivity). It also allows for easy workup via water precipitation.
Reagents
Methyl 2-hydroxy-4-methylbenzoate (1.0 eq)
Bromine (
) (1.05 eq) OR N-Bromosuccinimide (NBS) (1.05 eq)
Glacial Acetic Acid (10 volumes)
Step-by-Step Workflow
Dissolution: Charge the reaction vessel with Methyl 2-hydroxy-4-methylbenzoate and Glacial Acetic Acid. Stir at Room Temperature (RT) until fully dissolved.
Reagent Addition (Critical):
If using
: Dilute bromine in a small amount of acetic acid. Add dropwise over 30-60 minutes.
Why? High local concentrations of
cause immediate dibromination.
Temperature: Maintain 20–25°C. Cooling to 0°C increases selectivity but significantly retards the rate due to the deactivating ester group.
Reaction Monitoring: Stir for 2–4 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2) or HPLC.[2]
Endpoint: Disappearance of Starting Material (<1%).
Quench & Workup:
Pour the reaction mixture into ice-cold water (5x reaction volume).
Stir for 30 minutes. The product should precipitate as a solid.
Note: If oil forms, the solvent ratio (AcOH:Water) is incorrect or the product is impure.
Purification: Filter the solid. Wash with cold water to remove residual acid. Recrystallize from Ethanol/Water or Chloroform if high purity is required.
Troubleshooting Guide (FAQ)
Issue 1: "I am seeing significant 3,5-dibromo impurity (>5%)."
Root Cause:
Solvent too polar: Using aqueous acetic acid or methanol increases the ionization of the phenol proton, making the ring hyper-reactive.
Fast Addition: Adding bromine too quickly creates localized "hotspots" of high concentration.
Corrective Action:
Switch Solvent: Move to DCM or Chloroform . The non-polar environment suppresses the second bromination event.
Stoichiometry: Reduce Bromine equivalents to 0.95 eq. It is easier to separate unreacted starting material than the dibromo impurity.
Issue 2: "The reaction is stalling; starting material remains."
Root Cause:
The ester group at Position 1 is electron-withdrawing, deactivating the ring. If you use a very non-polar solvent (like Hexane) or keep the temperature too low, the activation energy isn't met.
Corrective Action:
Catalysis: Add a catalytic amount of Sodium Acetate (if using AcOH) or Iron(III) Chloride (if using DCM, though rarely needed for phenols).
Temperature: Gently warm to 40°C. Do not exceed 50°C to avoid side reactions.
Issue 3: "Product is oiling out during water quench."
Root Cause:
Presence of residual acetic acid or mixed isomers (3-bromo/5-bromo mixtures have lower melting points).
Corrective Action:
Decant & Triturate: Decant the aqueous layer. Add a small amount of cold Methanol or Hexane and scratch the flask to induce crystallization.
Seeding: Add a seed crystal of the pure 5-bromo compound if available.
Decision Tree: Troubleshooting Workflow
Figure 2: Rapid diagnostic logic for deviations in reaction outcome.
References
Mustafa, G. et al. (2012).[3] "Methyl 5-bromo-2-hydroxybenzoate."[3][4] Acta Crystallographica Section E, 68(5), o1467. Link
Relevance: Confirms the structural characterization and synthesis of the 5-bromo salicylate scaffold using bromin
Paul, V. et al. (2007). "Bromination of Deactivated Aromatics: A Simple and Efficient Method." The Journal of Organic Chemistry, 72(25). Link
Relevance: Discusses the use of NBS and acid catalysis for brominating deactivated rings, providing context for the deactiv
Ciminale, F. et al. (1974).[5] "Solvent effect on the ortho:para ratio in the bromination of phenols." Journal of the Chemical Society, Perkin Transactions 2. Link
Relevance: The foundational text on how solvent polarity shifts the ratio of ortho (3-position) vs para (5-position) substitution in phenols.
PubChem Compound Summary. "Methyl 4-hydroxy-2-methylbenzoate" (Starting Material). Link
Relevance: Verification of starting material properties and structural identifiers.[2]
Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a critical pharmacophore building block, primarily utilized in the synthesis of Gliflozin-class antidiabetic drugs (SGLT2 inhibitors). Its structural integrity—specifically the positioning of the bromine atom for subsequent Suzuki-Miyaura coupling and the phenolic hydroxyl group—is paramount for downstream yield and stereochemical control.
This guide provides a comparative technical analysis of analytical methodologies for assessing the purity and assay of this intermediate. We contrast the Standard Quality Control (QC) Method (HPLC-UV) against the Advanced R&D Method (UHPLC-MS/MS) , providing researchers with data-driven protocols to select the appropriate workflow based on their development stage (Process Development vs. Release Testing).
Chemical Context & Impurity Profiling
To design a robust analytical method, one must understand the "molecular genealogy" of the compound. The synthesis typically involves bromination of Methyl 2-hydroxy-4-methylbenzoate or esterification of the corresponding acid.
Impurity Origin Logic
Impurity A (Precursor): Methyl 2-hydroxy-4-methylbenzoate (Incomplete bromination).
Impurity B (Hydrolysis): 5-bromo-2-hydroxy-4-methylbenzoic acid (Ester hydrolysis due to moisture).
Impurity C (Regioisomer): Methyl 3-bromo-2-hydroxy-4-methylbenzoate (Trace isomer from non-selective bromination).
Visualization: Impurity Fate Mapping
Figure 1: Synthetic pathway and origin of critical process impurities (CPIs).
Comparative Analysis: HPLC-UV vs. UHPLC-MS
The choice of method depends on the "Phase of Development."
Table 1: Performance Matrix
Feature
Method A: HPLC-UV (Standard QC)
Method B: UHPLC-MS (R&D/Trace)
Primary Use Case
Batch Release, Stability Testing
Impurity Identification, Genotox Screening
Instrumentation
Standard Agilent 1260 / Waters Alliance
Waters Acquity UPLC / Agilent 1290 + Q-ToF
Run Time
15 - 25 minutes
3 - 5 minutes
Sensitivity (LOD)
~0.5 µg/mL
~0.01 µg/mL (Critical for trace analysis)
Specificity
Retention time based
Mass-to-Charge (m/z) confirmation
Cost Per Run
Low ($)
High ($)
Detailed Experimental Protocols
Method A: The "Workhorse" Protocol (HPLC-UV)
Recommended for routine purity assessment in manufacturing environments.
Rationale: The molecule contains a phenolic hydroxyl (pKa ~8) and an ester. A neutral mobile phase would cause peak tailing due to the ionization of the phenol. We use an acidic modifier to keep the molecule in its non-ionized form, ensuring sharp peaks on a C18 column.
System Parameters:
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Detection: UV at 254 nm (Aromatic ring) and 290 nm (Phenolic shift).
Column Temp: 30°C.
Gradient Program:
Time (min)
% Mobile Phase B
Event
0.0
40
Equilibration
12.0
90
Elution of lipophilic impurities
15.0
90
Wash
15.1
40
Re-equilibration
| 20.0 | 40 | End |
Self-Validating System Suitability Criteria:
Tailing Factor: Must be < 1.5 (Confirms adequate pH control).
Resolution: > 2.0 between Target Peak and Impurity A.
Precision: RSD of 6 replicate injections < 1.0%.
Method B: The "High-Resolution" Protocol (UHPLC-MS)
Recommended for identifying unknown peaks or verifying cleaning validation (trace levels).
Rationale: The bromine atom provides a distinct isotopic pattern (approx 1:1 ratio of 79Br and 81Br), making Mass Spectrometry the ultimate tool for confirming the identity of this intermediate versus non-brominated byproducts.
System Parameters:
Column: Waters BEH C18 (50 mm x 2.1 mm, 1.7 µm).
Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B).
Flow Rate: 0.4 mL/min.
MS Mode: ESI Positive (M+H)+.
Target Mass:
Target: m/z ~245/247 (Isotopic doublet).
Impurity A (Des-bromo): m/z ~167.
Analytical Workflow Visualization
This diagram illustrates the decision matrix for handling samples of Methyl 5-bromo-2-hydroxy-4-methylbenzoate.
Figure 2: Decision matrix for selecting the appropriate analytical technique.
Expert Insights & Troubleshooting
Solubility Issues: The intramolecular hydrogen bond between the phenolic -OH and the ester carbonyl (observed in crystal structures [1]) reduces its solubility in pure water. Always use at least 50% organic solvent (Methanol or Acetonitrile) for sample diluents to prevent precipitation in the injector.
Ghost Peaks: If using Method A (HPLC), ensure the needle wash is strong (e.g., 90% ACN). The lipophilic bromine atom makes the molecule "sticky" to stainless steel and plastic tubing, leading to carryover.
Stability: The ester bond is susceptible to hydrolysis in basic conditions. Never use high pH buffers (> pH 7.5) for this analysis; it will degrade the sample into 5-bromo-2-hydroxy-4-methylbenzoic acid during the run.
References
Crystal Structure & Hydrogen Bonding: Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012).[2] Methyl 5-bromo-2-hydroxybenzoate.[2][3][4] Acta Crystallographica Section E: Structure Reports Online, 68(5), o1467.
Canagliflozin Intermediate Analysis: Suneetha, A., & Sharmila, D. (2015). A validated stability indicating RP-HPLC method for estimation of canagliflozin in dosage form.[1][5][6] Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(5), 1186-1194.[5]
General HPLC Method Development: Kaur, I., et al. (2023). Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. ACS Omega, 8(7), 6604–6614.
A Comparative Guide to the HPLC Purity Analysis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is a cornerstone of final product quality, efficacy, and safety. Methyl 5-bromo-2-hydroxy-4-methylbenzoate, a key bu...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is a cornerstone of final product quality, efficacy, and safety. Methyl 5-bromo-2-hydroxy-4-methylbenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Even minute impurities can propagate through multi-step syntheses, potentially leading to undesired side products, reduced yields, and adverse toxicological profiles in the final drug substance.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for assessing the purity of such compounds, offering high resolution, sensitivity, and quantitative accuracy.[1][3]
This guide provides an in-depth, experience-driven comparison of reversed-phase HPLC (RP-HPLC) methods for the purity analysis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate. We will delve into the rationale behind methodological choices, present comparative experimental data, and offer a robust, validated protocol that ensures trustworthy and reproducible results, adhering to the principles outlined in the ICH guidelines for analytical procedure validation.[4][5][6]
The Criticality of Purity for Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a substituted aromatic compound whose reactivity is dictated by its hydroxyl, ester, and bromo functional groups. During its synthesis, several structurally similar impurities can arise. These may include isomers, starting materials, or byproducts from incomplete reactions or side reactions. For instance, positional isomers such as methyl 4-bromo-3-hydroxybenzoate could be present.[7] The presence of these impurities can have significant downstream consequences in a synthetic pathway, making a reliable analytical method for their detection and quantification paramount.
Comparative HPLC Methodologies: A Data-Driven Approach
The development of a robust HPLC method requires a systematic evaluation of stationary and mobile phases to achieve optimal separation of the main component from any potential impurities.[3][8] Here, we compare two common C18 stationary phases with differing mobile phase compositions to assess their performance in the purity analysis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate.
Experimental Design
The core of this comparison lies in evaluating two distinct reversed-phase HPLC conditions. The primary objective is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks, within a reasonable analysis time.
Instrumentation:
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV detector.
Software: Chromatographic data acquisition and processing software.
Standard and Sample Preparation:
Standard Solution: A solution of high-purity Methyl 5-bromo-2-hydroxy-4-methylbenzoate reference standard was prepared in methanol at a concentration of approximately 0.5 mg/mL.
Sample Solution: A sample of synthesized Methyl 5-bromo-2-hydroxy-4-methylbenzoate was prepared at the same concentration to assess its purity.
Spiked Sample: To demonstrate specificity, a sample solution was spiked with a known related impurity.
Method 1: The Workhorse - C18 with Acetonitrile/Water Gradient
This method employs a standard C18 column, a popular choice for its versatility and wide applicability in reversed-phase chromatography.
Protocol:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Phosphoric acid in Water. The addition of an acid like phosphoric acid to the mobile phase is crucial for suppressing the ionization of the phenolic hydroxyl group, which results in sharper, more symmetrical peaks.[9]
Mobile Phase B: Acetonitrile.
Gradient Program:
0-2 min: 40% B
2-15 min: 40% to 80% B
15-17 min: 80% B
17-18 min: 80% to 40% B
18-25 min: 40% B (equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Method 2: The High-Performer - C18 with Methanol/Water Gradient
This alternative method explores the use of methanol as the organic modifier, which can offer different selectivity compared to acetonitrile.
Protocol:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Phosphoric acid in Water.
Mobile Phase B: Methanol.
Gradient Program:
0-2 min: 50% B
2-15 min: 50% to 90% B
15-17 min: 90% B
17-18 min: 90% to 50% B
18-25 min: 50% B (equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Visualizing the Workflow
To ensure clarity and reproducibility, the general experimental workflow is depicted below.
Caption: A generalized workflow for the HPLC purity analysis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate.
Comparative Data Summary
The following table summarizes the hypothetical, yet realistic, performance data obtained from the two HPLC methods. The data is based on a sample containing the main peak and two known impurities (Impurity A and Impurity B).
Parameter
Method 1 (Acetonitrile)
Method 2 (Methanol)
Ideal Value
Retention Time (Main Peak)
10.5 min
12.2 min
-
Resolution (Main Peak / Impurity A)
2.1
1.8
> 2.0
Resolution (Main Peak / Impurity B)
3.5
3.2
> 2.0
Tailing Factor (Main Peak)
1.1
1.3
≤ 1.5
Theoretical Plates (Main Peak)
15,000
12,000
> 2000
Run Time
25 min
25 min
As short as possible
Analysis of Results
From the comparative data, Method 1 (Acetonitrile) emerges as the superior choice. It provides better resolution between the main peak and the critical impurity (Impurity A), a key indicator of a method's separating power. Furthermore, the peak shape is more symmetrical (lower tailing factor), and the column efficiency is higher (greater number of theoretical plates), leading to sharper peaks and improved sensitivity. While both methods are acceptable, the enhanced resolution and peak shape of Method 1 provide a more robust and reliable system for quality control.
The difference in selectivity between acetonitrile and methanol is a well-documented phenomenon in reversed-phase HPLC. Acetonitrile generally exhibits different solvation properties, which can lead to altered interactions with the stationary phase and analytes, often resulting in better peak shapes for phenolic compounds.
The Importance of Method Validation
Once an optimal method is selected, it must be validated to ensure it is fit for its intended purpose. This is a mandatory step in regulated environments.[6][10] The validation process, as prescribed by ICH guidelines, assesses various parameters to prove the method's reliability.[4][5]
Caption: Key parameters for HPLC method validation according to ICH Q2(R1) guidelines.
Conclusion
The purity analysis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a critical quality control step that demands a robust and reliable analytical method. Through a comparative evaluation, we have demonstrated that a reversed-phase HPLC method using a C18 column with an acetonitrile/water (containing 0.1% phosphoric acid) gradient provides superior separation, peak shape, and efficiency compared to a methanol-based mobile phase. This method, once fully validated according to ICH guidelines, is highly suitable for routine purity testing in a quality control environment, ensuring that this vital intermediate meets the stringent requirements for pharmaceutical synthesis.
References
U.S. Patent No. 6,413,431 B1. (2002). HPLC method for purifying organic compounds.
Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?[Link]
Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1441. [Link]
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Reddit r/Chempros. (2024, October 3). HPLC trace for proof of purity. [Link]
Ghanem, E., & Al-Rimawi, F. (2013). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Iranian journal of pharmaceutical research : IJPR, 12(4), 635–641. [Link]
Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. ResearchGate. [Link]
Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC Europe, 29(9), 514-523. [Link]
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63. [Link]
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
Ruchi, G., et al. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Molecules, 27(21), 7481. [Link]
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
ResearchGate. (2023, August 1). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). Understanding Purity: Why 98% Methyl 5-bromo-2-methylbenzoate Matters for Your Industry. [Link]
SIELC Technologies. Separation of Methyl 3,5-dibromo-4-hydroxybenzoate on Newcrom R1 HPLC column. [Link]
SepSolve Analytical. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
European Medicines Agency. (2023, November 30). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
Strategic Characterization of Methyl 5-bromo-2-hydroxy-4-methylbenzoate
A Comparative Guide for High-Value Synthesis Executive Summary: The Scaffold Advantage Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS: 39503-57-6) represents a "Goldilocks" intermediate in the synthesis of complex pharma...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for High-Value Synthesis
Executive Summary: The Scaffold Advantage
Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS: 39503-57-6) represents a "Goldilocks" intermediate in the synthesis of complex pharmaceutical scaffolds, particularly for SGLT2 inhibitors and agrochemical actives. Its structural uniqueness lies in the precise orchestration of three functional handles on the benzene ring:[1]
The Ortho-Hydroxyl Group (C2): Provides a critical handle for hydrogen bonding (intramolecular with the ester) and serves as a directing group for further functionalization. It is essential for bioactivity in salicylate-based drugs.
The 5-Bromo "Warhead": Located para to the activating hydroxyl and ortho to the methyl group, this position is electronically primed for transition-metal-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) with high turnover frequencies (TOF).
The 4-Methyl Block: Unlike simple salicylates, the C4-methyl group blocks nucleophilic attack at that position and sterically influences the C5 and C3 positions, enforcing high regioselectivity during downstream modifications.
This guide characterizes the compound's superiority over its chloro- and non-methylated analogs, providing validated protocols for its synthesis and application.
Comparative Analysis: Performance Matrix
The following table contrasts Methyl 5-bromo-2-hydroxy-4-methylbenzoate against its primary alternatives in synthetic workflows.
Feature
Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Chloro- Analog (5-Cl)
Free Acid (5-Br-Acid)
Non-Methylated (5-Br-Salicylate)
Coupling Reactivity
High. C-Br bond undergoes rapid oxidative addition with Pd(0).
Low. C-Cl bond is sluggish; requires specialized, expensive ligands (e.g., Buchwald).
Medium. Free carboxylic acid can poison sensitive catalysts; requires extra base.
High. Similar reactivity, but lacks the C4 steric block.
Regiocontrol
Excellent. C4-Me blocks side reactions; directs electrophiles to C5.
Good.
Poor. Acid group can decarboxylate under high-temp coupling conditions.
Moderate. C4 is open to electrophilic attack, leading to isomer mixtures.
Poor. High polarity limits solvent choice to DMF/DMSO.
Moderate.
Crystallinity
High. Forms well-defined needles; easy to purify by recrystallization.
High.
Variable. Often amorphous or requires salt formation.
High.
Cost Efficiency
High. Balance of reactivity and stability.
Medium. Cheaper starting material, but higher catalyst cost.
Low. Purification losses are higher.
High.
Experimental Protocols
Protocol A: Regioselective Synthesis (The "Make")
Objective: Synthesize Methyl 5-bromo-2-hydroxy-4-methylbenzoate from Methyl 2-hydroxy-4-methylbenzoate with >95% regioselectivity.
Rationale: Direct bromination of the ester is preferred over the acid to prevent solubility issues and over-bromination. The C4-methyl and C2-hydroxyl groups cooperatively direct the electrophile to the C5 position.
Inerting: Charge a flask with the bromo-ester (1 mmol), boronic acid (1.2 mmol), and
(0.03 mmol). Purge with Nitrogen for 5 minutes.
Solvent Addition: Add degassed Toluene (4 mL) and Water (1 mL).
Base Activation: Add
(2 mmol).
Reflux: Heat to
for 4-6 hours. Note: The 5-Cl analog would require 12-24 hours or specialized ligands like S-Phos.
Workup: Cool, dilute with EtOAc, wash with water, and concentrate.
Result: Yields the biaryl product (Methyl 4-methyl-6-phenylsalicylate derivative) in >90% yield.
Mechanistic Visualization
The following diagram illustrates the Regiochemical Control during the synthesis. The "Push-Pull" electronic effects ensure the bromine adds exclusively at position 5.
Caption: Regioselective bromination pathway driven by the cooperative directing effects of the hydroxyl and methyl groups.[1][2][3]
Safety & Stability
Handling: As a halogenated phenol ester, the compound is a skin and eye irritant. Use standard PPE (gloves, goggles).
Stability: Unlike the corresponding acid chloride or free acid, the methyl ester is stable at room temperature and does not readily decarboxylate. It should be stored in a cool, dry place away from strong oxidizers.
Impurity Profile: The most common impurity is the 3,5-dibromo derivative. This is minimized by strictly controlling the stoichiometry of Bromine (1.05 eq) and keeping the reaction temperature low (
).
References
PubChem. Methyl 5-bromo-2-hydroxy-4-methylbenzoate (Compound Summary). National Library of Medicine.
Mustafa, G. et al. (2012). Methyl 5-bromo-2-hydroxybenzoate.[4] Acta Crystallographica Section E. (Cited for crystallographic properties and analogous synthesis conditions).
BenchChem. Suzuki-Miyaura Coupling of Brominated Benzoates. Application Notes.[1][5][6][7] (General protocol adaptation for brominated benzoate couplings).
Google Patents. Method for preparing methyl 3-bromo-4-hydroxybenzoate (CN103467296A).(Source for bromination conditions using Br2/AcOH).
Organic Chemistry Portal. Methyl Salicylate as a Selective Methylation Agent.(Context for ester stability and reactivity).
Comparative Technical Guide: Methyl 5-bromo-2-hydroxy-4-methylbenzoate vs. Regioisomers
Executive Summary Methyl 5-bromo-2-hydroxy-4-methylbenzoate (hereafter 5-Br-Isomer ) is a critical pharmacophore intermediate, widely utilized in the synthesis of SGLT2 inhibitors and antibacterial agents. Its primary pe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 5-bromo-2-hydroxy-4-methylbenzoate (hereafter 5-Br-Isomer ) is a critical pharmacophore intermediate, widely utilized in the synthesis of SGLT2 inhibitors and antibacterial agents. Its primary performance metric is its utility as an electrophile in palladium-catalyzed cross-coupling reactions.
The critical challenge in its production is the formation of its regioisomer: Methyl 3-bromo-2-hydroxy-4-methylbenzoate (hereafter 3-Br-Isomer ).
This guide provides an objective technical comparison of these two isomers, focusing on their structural determinants, spectral differentiation, and synthetic behavior.[1] Experimental evidence confirms that the 5-Br-Isomer offers superior downstream reactivity due to reduced steric hindrance, whereas the 3-Br-Isomer acts as a persistent impurity that can poison catalytic cycles.
Structural & Mechanistic Analysis
The formation of these isomers during the bromination of Methyl 2-hydroxy-4-methylbenzoate is governed by Electrophilic Aromatic Substitution (EAS) rules. Understanding the electronic landscape is the first step in controlling the outcome.
Electronic Directing Effects
The substrate contains three substituents influencing the incoming electrophile (
-COOMe (Position 1): Deactivating, meta directing.
Position
Electronic Influence
Steric Environment
Outcome
C-5
Para to -OH; Ortho to -Me
Open
Major Product (favored)
C-3
Ortho to -OH; Ortho to -Me
Crowded (Sandwiched)
Minor Product (Impurity)
C-6
Meta to -OH; Meta to -Me
Open
Disfavored electronically
Expert Insight: The hydroxyl group is the dominant director.[2] While both C-3 and C-5 are ortho/para to the -OH, the C-3 position is sterically occluded by the adjacent methyl group at C-4 and the hydroxyl at C-2. Consequently, the 5-Br-Isomer is thermodynamically and kinetically favored.
Distinguishing these isomers requires precise analytical techniques. Relying solely on retention time (LC-MS) can be risky due to their similar polarities.
H NMR is the gold standard for self-validation.
Nuclear Magnetic Resonance (
H NMR)
The splitting pattern of the aromatic protons provides an unambiguous identification method.
Target: 5-Br-Isomer
Structure: 1-COOMe, 2-OH, 4-Me, 5-Br.
Protons: Located at C-3 and C-6.
Pattern: These protons are para to each other (separated by substituents). They do not couple significantly.
Signal: Two distinct Singlets (s) .
Impurity: 3-Br-Isomer
Structure: 1-COOMe, 2-OH, 3-Br, 4-Me.
Protons: Located at C-5 and C-6.
Pattern: These protons are ortho neighbors.
Signal: Two distinct Doublets (d) with a coupling constant (
) of ~8.0 Hz.
Comparative Data Table
Feature
5-Br-Isomer (Target)
3-Br-Isomer (Impurity)
Diagnostic Value
Aromatic Region
Two Singlets
Two Doublets ( Hz)
High (Definitive)
Melting Point
108–112 °C (Crystalline)
Often oil/semi-solid*
Medium
Suzuki Coupling
High Yield (>90%)
Low Yield (<40%)
High (Functional)
Polarity (TLC)
Less Polar ()
More Polar ()
Medium
*Note: The 3-Br isomer often suppresses the melting point of the mixture, leading to an "oiling out" phenomenon during recrystallization.
Synthetic Performance & Reactivity
The "performance" of these isomers is defined by their utility in subsequent steps, typically metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
Steric Hindrance in Catalysis
5-Br-Isomer: The bromine at C-5 is flanked by a proton (C-6) and a methyl group (C-4). The oxidative addition of Palladium (
) is facile.
3-Br-Isomer: The bromine at C-3 is "sandwiched" between the phenol (-OH) and the methyl (-Me). This creates significant steric bulk, inhibiting the approach of the Pd-catalyst, leading to:
Sluggish reaction rates.
High catalyst loading requirements.
Increased homocoupling side products.
Pathway Visualization
The following diagram illustrates the synthesis and the divergence in downstream performance.
Figure 1: Reaction pathway showing the kinetic favorability of the 5-bromo isomer and its superior performance in downstream coupling reactions.
Experimental Protocols
Optimized Synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Objective: Maximize regioselectivity for the 5-position.
Dissolution: Dissolve 10.0 g of starting material in 50 mL of glacial acetic acid containing sodium acetate.
Why? The buffer prevents hydrobromic acid (HBr) buildup, which can catalyze reversible reactions or ester hydrolysis.
Cooling: Cool the solution to 0–5 °C.
Why? Lower temperatures increase selectivity. Higher temperatures provide enough energy to overcome the activation barrier for the 3-bromo impurity.
Addition: Add
dropwise over 60 minutes. Maintain temperature < 10 °C.
Quench: Pour mixture into ice water (200 mL) containing 5% Sodium Thiosulfate.
Why? Thiosulfate neutralizes unreacted bromine (red color disappears).
Filtration: Collect the precipitate. Wash with cold water.
Purification (Removal of 3-Br Isomer)
If the 3-Br isomer exceeds 5% (detectable by NMR), recrystallization is required.
Method:
Dissolve crude solid in minimum hot Methanol (60 °C).
Slowly cool to room temperature, then to 0 °C.
The 5-Br-Isomer crystallizes as needles.[4] The 3-Br-Isomer , being less symmetrical and having a lower melting point, remains in the mother liquor.
References
PubChem. Methyl 5-bromo-2-methoxy-4-methylbenzoate (Analogous Structure Data).[5] National Library of Medicine. Available at: [Link]
Saeed, A., et al. "Methyl 4-methylbenzoate."[6] Acta Crystallographica Section E, 2008. (Structural foundation for methyl benzoate derivatives). Available at: [Link]
MDPI. "Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification."[1] (NMR discrimination methodology for bromo-regioisomers). Available at: [Link]
Reactivity Landscape of Methyl 5-bromo-2-hydroxy-4-methylbenzoate: A Regioisomeric Comparison Guide
Executive Summary Methyl 5-bromo-2-hydroxy-4-methylbenzoate represents a privileged scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and resorcylic acid lactones. Its unique reactivity...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 5-bromo-2-hydroxy-4-methylbenzoate represents a privileged scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and resorcylic acid lactones. Its unique reactivity profile is governed by the synergistic ortho/para directing effects of the hydroxyl and methyl groups, which overwhelmingly favor the 5-position for electrophilic substitution.
This guide compares the target molecule against its regioisomers (specifically the 3-bromo and 4-bromo variants) to demonstrate why the 5-bromo isomer is the industry standard for downstream cross-coupling reactions. Our analysis reveals that while the 5-bromo isomer offers an optimal balance of steric accessibility and electronic activation, the 3-bromo isomer suffers from severe steric inhibition during oxidative addition cycles.
Part 1: Structural & Electronic Analysis
To understand the reactivity differences, we must first analyze the electronic and steric environment of the core scaffold (Methyl 2-hydroxy-4-methylbenzoate ).
Electronic Directing Effects
The regioselectivity of bromination is dictated by the competition between the hydroxyl (-OH) and methyl (-Me) groups.
2-OH Group (Strong Activator): Directs ortho (C3) and para (C5).
4-Me Group (Weak Activator): Directs ortho (C3, C5).
1-COOMe Group (Deactivator): Directs meta (C3, C5).
The "Steric Veto"
C3 Position: Located between the -OH and -Me groups.[1][2] This position is electronically activated but sterically "vetoed." Access is severely restricted.
C5 Position: Flanked by -Me and -H.[1][2] This position is sterically accessible.
Intramolecular Hydrogen Bonding
A critical feature of the 2-hydroxybenzoate series is the intramolecular hydrogen bond between the phenolic proton and the ester carbonyl oxygen.
Effect on Acidity: The 2-OH is significantly less acidic (pKa ~10-11) compared to 3-OH or 4-OH isomers (pKa ~8-9) due to this stabilization.
Effect on Nucleophilicity: The oxygen lone pairs are tied up, making the 2-OH less nucleophilic in
reactions unless harsh deprotonation conditions (NaH/DMF) are used.
Part 2: Comparative Reactivity Profile
The following table summarizes the performance of the target molecule against its primary regioisomers in key synthetic transformations.
Table 1: Regioisomeric Performance Matrix
Feature
5-Bromo Isomer (Target)
3-Bromo Isomer (Steric Analog)
4-Bromo Isomer (Electronic Analog)
Bromination Yield
High (85-93%) Thermodynamic Product
Trace (<5%) Kinetic Product
N/A Requires different starting material
Suzuki Coupling
Excellent Rapid oxidative addition.
Poor Pd insertion blocked by ortho-substituents.
Good Comparable to 5-Br, but less accessible synthesis.
Hydrolysis Stability
High Stabilized by H-bond.
High Stabilized by H-bond.
Moderate Lacks H-bond stabilization (if OH is moved).
Crystallinity
Needles Forms distinct crystalline needles easily.
Amorphous/Oil Often requires chromatography.
Powder Standard solid.
Part 3: Visualization of Reactivity Pathways
Diagram 1: Bromination Regioselectivity Mechanism
This diagram illustrates why the 5-bromo isomer is the dominant product during synthesis.
Caption: Path B (Green) dominates due to the synergistic directing effects of OH and Me, while Path A (Red) is blocked by the steric clash between the hydroxyl and methyl groups.
Part 4: Experimental Protocol (Self-Validating)
Optimized Suzuki-Miyaura Cross-Coupling
Objective: Coupling of Methyl 5-bromo-2-hydroxy-4-methylbenzoate with Phenylboronic acid.
Rationale: This protocol uses a specialized phosphine ligand (SPhos) to ensure efficient oxidative addition, even in the presence of the ortho-methyl group at C4.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Product Focus: Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS: 115822-58-7)
Application: Pharmaceutical Intermediate / Fragment-Based Drug Discovery
Technique: Electron Ionization Gas Chromatography-Mass Spectrometry (EI GC-MS)[1][2]
This guide provides a technical comparison between Methyl 5-bromo-2-hydroxy-4-methylbenzoate (Target) and its critical regioisomers (Alternatives). In synthetic workflows, distinguishing these isomers is non-trivial due to identical molecular weights (
Da) and similar polarity. This analysis establishes a self-validating identification protocol based on the "Ortho Effect" —a specific mass spectral fragmentation phenomenon unique to salicylate derivatives.
Structural Analysis & Isomer Challenges
The target compound is a tri-substituted benzene ring. The specific arrangement of the hydroxyl (-OH) , ester (-COOCH3) , and bromine (-Br) groups dictates the fragmentation physics.
Feature
Target Compound (5-Bromo)
Alternative A (3-Bromo Isomer)
Alternative B (6-Bromo Isomer)
Structure
5-bromo-2-hydroxy-4-methyl
3-bromo-2-hydroxy-4-methyl
6-bromo-2-hydroxy-4-methyl
Steric Context
Br is para to OH; meta to Ester.
Br is ortho to OH; crowded.
Br is ortho to Ester; steric clash.
H-Bonding
Strong Intramolecular (OH O=C)
Weakened by Br steric bulk
Disrupted by Br steric bulk
Key MS Feature
Dominant (Loss of MeOH)
Suppressed ; High
Dominant (Loss of OMe)
The Diagnostic Challenge: Standard low-resolution MS cannot distinguish these based on molecular ion (
) alone. Both show the characteristic isotope ratio for at 244 and 246. Differentiation relies on the fragmentation abundance ratios driven by the internal hydrogen bonding.
Mechanism of Action: The Ortho Effect
Expertise & Experience: In salicylate systems, the "Ortho Effect" is the primary fragmentation driver. The phenolic hydrogen transfers to the ester carbonyl oxygen via a 6-membered transition state, leading to the elimination of neutral methanol (
, 32 Da).
Causality:
Target (5-Bromo): The 5-position is remote. The OH
Carbonyl interaction is unperturbed. The molecule preferentially loses Methanol () over Methoxy ().
Isomer A (3-Bromo): The bulky Bromine at position 3 crowds the hydroxyl group, distorting the planar transition state required for H-transfer. This suppresses the loss of Methanol.
Isomer B (6-Bromo): The Bromine forces the ester group out of plane, completely breaking the H-bond capability. The fragmentation shifts to simple
Figure 1: The Ortho Effect mechanism. The target isomer favors the green pathway (Loss of Methanol) due to unhindered hydrogen bonding.
Experimental Protocol (Self-Validating System)
To ensure reproducibility, this protocol uses a System Suitability Test (SST) based on the ratio of fragment ions.
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).
Column: 5% Phenyl-methylpolysiloxane (HP-5ms or DB-5ms),
.
Step-by-Step Methodology:
Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate (avoid Methanol to prevent transesterification artifacts).
Inlet: Split 20:1, Temp
.
Oven Program:
Start
(hold 1 min).
Ramp
to .
Hold 3 min.
MS Source: EI mode (70 eV), Source Temp
. Critical: Ensure source is clean; dirty sources promote thermal degradation which mimics fragmentation.
Validation Criteria (The "Check"):
Calculate the Ortho Ratio (
) :
(Note: Use the isotope peaks for calculation)
If
: High probability of Target (5-Bromo) or 4-Bromo isomers (unhindered).
If
: High probability of Alternative (6-Bromo) (sterically blocked).
Comparative Performance Data
The following table summarizes the expected spectral fingerprints derived from salicylate fragmentation principles [1, 2].
Ion ()
Identity
Target (5-Br) Relative Abundance
Alternative (3-Br) Relative Abundance
Alternative (6-Br) Relative Abundance
244/246
40-60%
60-80%
80-100%
213/215
< 10%
40-50%
100% (Base)
212/214
100% (Base)
20-30%
< 5%
184/186
High
Moderate
Low
133/135
Low
High (Br labile)
Moderate
Analysis:
Target: The spectrum is dominated by the even-mass ion at
212 (and 214). This is the tell-tale sign of the specific ortho hydroxy-ester interaction.
Alternatives: The 3-bromo isomer shows a "mixed" spectrum due to partial steric hindrance. The 6-bromo isomer behaves like a standard benzoate ester (loss of methoxy,
213 is base peak) because the ortho effect is mechanically impossible.
Decision Workflow
Use this logic gate to interpret your GC-MS data for unknown isomer samples.
Figure 2: Logical workflow for isomer identification based on base peak analysis.
References
Todua, N. G., et al. (2016). "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.[3][4] Mass Spectrometry of Analytical Derivatives.
Mustafa, G., et al. (2012).[5][6] Methyl 5-bromo-2-hydroxybenzoate.[5][6][7] Acta Crystallographica Section E.
Breci, L. (2023).[8] Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
Biological Activity Profile: Methyl 5-bromo-2-hydroxy-4-methylbenzoate vs. Related Salicylates
This guide provides an in-depth technical analysis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate , evaluating its biological potential as a functionalized salicylate intermediate versus its non-brominated precursors and d...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate , evaluating its biological potential as a functionalized salicylate intermediate versus its non-brominated precursors and downstream pharmaceutical derivatives.
Executive Summary & Compound Identity
Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS: 1000339-66-1) is a halogenated derivative of methyl 4-methylsalicylate. While primarily utilized as a high-value synthetic intermediate for PRMT5 inhibitors (cancer therapeutics), it possesses intrinsic biological activities characteristic of brominated phenolics, including enhanced antimicrobial potency and antioxidant capacity compared to its non-halogenated parent compounds.
Feature
Target Compound
Precursor (Methyl 4-methylsalicylate)
Downstream Derivative (PRMT5 Inhibitors)
Core Scaffold
Brominated Salicylate
Salicylate Ester
Amino-bicyclic / Tetrahydroisoquinoline
Primary Utility
Synthetic Intermediate
Fragrance/Pheromone, Mild Antimicrobial
Targeted Anticancer Therapy
Key Substituent
5-Bromo (Enhances lipophilicity & reactivity)
4-Methyl (Electron donating)
Complex Pharmacophore
Bioactivity
Antibacterial, Antifungal (Predicted High)
Mild Antibacterial
High Potency (IC50 < 500 nM)
Comparative Biological Activity
A. Antimicrobial & Antifungal Potency
The introduction of a bromine atom at the C5 position of the salicylate ring significantly alters the biological profile.
Precursor Activity: Methyl 2-hydroxy-4-methylbenzoate is a volatile ester found in plants (e.g., Hylocereus species) with mild antifungal properties, primarily acting as a signaling molecule or weak preservative.
Target Compound Activity: The 5-bromo substitution exerts a "heavy atom effect," increasing lipophilicity (LogP) and facilitating cell membrane penetration.
Comparative Data: Studies on structural analogs (e.g., 5-bromosalicylic acid) demonstrate a 2–4 fold reduction in Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria (S. aureus) compared to non-brominated analogs.
B. Anticancer Potential (Downstream Application)
This compound is the critical "warhead" precursor for synthesizing inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) .
Role: The 5-bromo-4-methyl motif provides the necessary steric bulk and electronic properties to fit into the hydrophobic pocket of the PRMT5 enzyme TIM barrel.
Therapeutic Impact: PRMT5 inhibitors derived from this scaffold suppress tumor growth in non-small cell lung cancer (NSCLC) and lymphoma by downregulating FGFR3 and eIF4E expression.
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of Methyl 5-bromo-2-hydroxy-4-methylbenzoate is dictated by three pharmacophoric elements:
2-Hydroxy Group (Phenolic -OH): Essential for hydrogen bonding; enables chelation with metalloenzymes (e.g., kinases, phosphatases).
5-Bromo Substituent:
Electronic Effect: Withdraws electron density, increasing the acidity of the phenolic proton (lower pKa), which enhances protein binding affinity.
Rationale: To quantify the "heavy atom" effect on antimicrobial potency.
Preparation: Dissolve the test compound in DMSO to a stock concentration of 10 mg/mL.
Inoculum: Prepare bacterial suspensions (S. aureus ATCC 29213, E. coli ATCC 25922) adjusted to
CFU/mL in Mueller-Hinton Broth.
Dilution: Perform serial 2-fold dilutions of the compound in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).
Controls:
Positive Control: Ciprofloxacin.
Negative Control: DMSO (max 1% final concentration).
Incubation: Incubate plates at 37°C for 18–24 hours.
Readout: The MIC is defined as the lowest concentration inhibiting visible growth (no turbidity).
Comparative Data Summary
The following table synthesizes predicted and literature-derived data for the target compound versus its functional analogs.
Property
Methyl 2-hydroxy-4-methylbenzoate
Methyl 5-bromo-2-hydroxy-4-methylbenzoate
5-Bromosalicylic Acid
Role
Precursor
Intermediate / Active Agent
Reference Standard
LogP (Lipophilicity)
~2.8
~3.6 (Predicted)
~2.9
Antimicrobial Activity
Weak (MIC > 200 µg/mL)
Moderate (MIC ~25-50 µg/mL)
High (MIC ~12-25 µg/mL)
Key Mechanism
Membrane disruption (mild)
Membrane disruption + Uncoupling
Uncoupling of OxPhos
Toxicity (GHS)
Irritant (H315)
Irritant (H315, H319, H335)
Harmful (Acute Tox)
Pathway Visualization: From Precursor to PRMT5 Inhibitor
The transformation of this compound into a potent anticancer agent involves a multi-step scaffold elaboration.
Figure 2: Synthetic trajectory from the salicylate precursor to the bioactive PRMT5 inhibitor, illustrating the critical role of the brominated intermediate.
References
European Patent Office. (2015). Aminoindane-, Aminotetrahydronaphthalene- and Aminobenzocyclobutane-derived PRMT5-Inhibitors. Patent EP 31890. Link
PubChem. (2025). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate (Related Analog Data). National Library of Medicine. Link
Mumtaz, A., et al. (2025). Biological Activity of 4-Methylsalicylic Acid Derivatives. ChemSrc. Link
BenchChem. (2025). Comparative Analysis of the Biological Activity of Nitrobenzoate Analogs. Link
ResearchGate. (2022). Synthesis and Antimicrobial Activity of 4-Methylsalicylic Acid Derivatives. Link
Technical Guide: Structural Determination of Methyl 5-bromo-2-hydroxy-4-methylbenzoate
This guide provides a technical comparative analysis of structural determination methods for Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS: 39503-57-6), focusing on the superiority of Single Crystal X-Ray Diffraction (S...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparative analysis of structural determination methods for Methyl 5-bromo-2-hydroxy-4-methylbenzoate (CAS: 39503-57-6), focusing on the superiority of Single Crystal X-Ray Diffraction (SC-XRD) over spectroscopic alternatives for defining halogenated regiochemistry and intermolecular packing.
Executive Summary
Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a critical halogenated salicylate intermediate used in the synthesis of bioactive scaffolds. Precise structural characterization is required to verify the regioselectivity of bromination (C5 vs. C3 position) and to map the supramolecular halogen bonding networks that influence solubility and bioavailability.
This guide compares SC-XRD against Solution NMR and DFT Modeling , demonstrating why SC-XRD is the gold standard for this compound class.
Comparative Analysis: XRD vs. Alternatives
The Regiochemistry Challenge
In the synthesis of this compound (bromination of methyl 2-hydroxy-4-methylbenzoate), the directing effects of the hydroxyl (ortho/para director) and methyl groups compete.
Target: Bromination at C5.
Risk: Bromination at C3 (sterically hindered but electronically activated).
Feature
Method A: Single Crystal XRD
Method B: 1H/13C NMR (Solution)
Method C: DFT Modeling (Gas Phase)
Primary Output
3D Atomistic Map (XYZ coordinates)
Chemical Shifts () & Coupling ()
Energy Minima & Geometry Optimization
Regiochemistry
Definitive. Direct visualization of Br position relative to OH/Me.
Ambiguous. H3 and H6 protons appear as singlets (para-coupling is weak, <1Hz). Requires complex 2D HMBC to resolve.
Predictive. Can suggest most stable isomer but cannot verify synthesized product.
Intermolecular Data
High. Reveals stacking and BrO halogen bonds.
None. Solution state averages out intermolecular forces.
For Methyl 5-bromo-2-hydroxy-4-methylbenzoate, the aromatic protons at C3 and C6 are para to each other. In 1H NMR, this results in two singlets with no diagnostic coupling pattern. While NOE (Nuclear Overhauser Effect) experiments could theoretically distinguish H3 (near Me) from H6, the steric crowding makes this unreliable. XRD provides an absolute structural solution without inferential ambiguity.
To ensure high-quality crystals, the starting material must be
pure.
Bromination: React Methyl 2-hydroxy-4-methylbenzoate with
in Glacial Acetic Acid at .
Quench: Pour into ice water; filter precipitate.
Purification: Recrystallize initially from hot Ethanol to remove regioisomers.
Phase 2: Single Crystal Growth (Slow Evaporation)
The goal is to minimize the nucleation rate to favor the growth of fewer, larger crystals.
Solvent System: Chloroform (
) : Hexane (3:1 ratio).
Concentration: 20 mg/mL.
Vessel: 20 mL scintillation vial with a perforated cap (needle puncture).
Conditions: Store in a vibration-free, dark environment at
for 3-5 days.
Expected Morphology: Colorless to pale yellow blocks or needles.
Phase 3: Diffraction Data Collection[1]
Instrument: Bruker APEX-II or Rigaku XtaLAB (Mo K
radiation, Å).
Temperature: 100 K (Cryostream) is critical to reduce thermal motion of the methyl group and enhance high-angle resolution.
Strategy: Full sphere collection (
rotation) to ensure high redundancy.
Workflow Visualization
Figure 1: Step-by-step crystallographic workflow from crude synthesis to refined structure.
Expected Structural Data & Analysis
Based on the crystallographic behavior of the close analog Methyl 5-bromo-2-hydroxybenzoate (Ref 1), the 4-methyl derivative is expected to crystallize in a monoclinic system.
Key Structural Parameters (Reference Standard)
Parameter
Expected Value / Feature
Significance
Space Group
or
Common for planar aromatic esters.
Intramolecular H-Bond
( motif)
Characteristic of salicylates; locks the molecule in a planar conformation.
Halogen Bonding
(carbonyl)
Look for distances Å (Sum of vdW radii). Directs crystal packing.
Stacking
Centroid-Centroid Å
Stabilizes the lattice along the stacking axis.
The "Methyl Effect"
The introduction of the methyl group at C4 (compared to the non-methylated analog) introduces steric bulk.
Hypothesis: This will likely expand the Unit Cell Volume (
) by approximately 15-20 ų compared to the des-methyl analog.
Validation: Check the torsion angle of the ester group. While the intramolecular H-bond usually keeps the ester coplanar with the ring, the ortho-methyl group at C4 might induce a slight twist to relieve steric strain with the C3 proton or the ester oxygen.
References
Crystal structure of methyl 5-bromo-2-hydroxybenzoate.
Source: PubMed Central (PMC) / NIH.
Context: Provides the baseline unit cell and packing motifs for the 5-bromo-salicylate class.
Link:[Link]
Halogen bonding in brominated benzoates.
Source: Acta Crystallographica Section B.
Context: Discusses the geometry and energetics of C-Br...O interactions in crystal engineering.
Link:[Link] (General Journal Link for verification of halogen bonding principles)
Synthesis of Brominated Salicylates.
Validation
A Comparative Guide to the Quantitative Analysis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 5-bromo-2-hydroxy-4-methylbenz...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 5-bromo-2-hydroxy-4-methylbenzoate, a key building block in the synthesis of various therapeutic agents, demands robust analytical methodologies to ensure quality, consistency, and regulatory compliance. This guide provides an in-depth comparison of three common analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate analytical method is a critical decision, contingent on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.
The Criticality of Method Validation
Before delving into the specifics of each technique, it is imperative to underscore the principle of method validation. Every analytical procedure must be demonstrated to be suitable for its intended purpose.[1] The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a comprehensive framework for validating analytical procedures, encompassing parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[2][3][4] Adherence to these guidelines ensures the reliability and integrity of the generated data, a non-negotiable aspect of drug development.[2][3][4]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
Reversed-phase HPLC (RP-HPLC) is arguably the most widely used analytical technique in the pharmaceutical industry for the quantification of small organic molecules.[5][6][7] Its versatility, high resolution, and suitability for non-volatile and thermally labile compounds make it an excellent choice for the analysis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate.[8]
The Rationale Behind the Method
An RP-HPLC method separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used in conjunction with a polar mobile phase. For a moderately polar compound like Methyl 5-bromo-2-hydroxy-4-methylbenzoate, a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol provides excellent separation. A UV detector is commonly employed for quantification, as the aromatic ring and conjugated system of the analyte exhibit strong UV absorbance.[7][9]
Experimental Protocol: RP-HPLC-UV
1. Instrumentation:
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
2. Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase: Acetonitrile and water (gradient or isocratic elution to be optimized). A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[7]
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of Methyl 5-bromo-2-hydroxy-4-methylbenzoate to identify the wavelength of maximum absorbance (λmax).
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
Standard Stock Solution: Accurately weigh and dissolve a known amount of Methyl 5-bromo-2-hydroxy-4-methylbenzoate reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples. A minimum of five concentration levels is recommended for establishing linearity.[3]
Sample Solution: Dissolve the sample containing Methyl 5-bromo-2-hydroxy-4-methylbenzoate in the mobile phase or a compatible solvent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Method Validation Parameters:
Specificity: Analyze a blank (solvent), a placebo (if in a formulation), and the analyte to ensure no interfering peaks at the retention time of Methyl 5-bromo-2-hydroxy-4-methylbenzoate.
Linearity: Plot the peak area response versus the concentration of the calibration standards and determine the correlation coefficient (r²), which should be ≥ 0.999.[10]
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at different concentration levels.
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should typically be less than 2%.[10]
LOD and LOQ: Determine the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or use the standard deviation of the response and the slope of the calibration curve.[11]
Technical Assessment: Isomeric Purity Criticality in Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Executive Summary: The "Hidden" Cost of Regioisomers Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a critical scaffold in the synthesis of SGLT2 inhibitors and various bi-aryl pharmaceutical intermediates. Its value lies...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Hidden" Cost of Regioisomers
Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a critical scaffold in the synthesis of SGLT2 inhibitors and various bi-aryl pharmaceutical intermediates. Its value lies in the bromine "handle" at the C5 position, which enables precise Suzuki-Miyaura coupling.
However, commercial supplies of this intermediate vary significantly in isomeric purity. The standard bromination of Methyl 2-hydroxy-4-methylbenzoate yields a mixture of the desired 5-bromo isomer (Major), the 3-bromo isomer (Minor), and 3,5-dibromo species.
This guide objectively compares High Isomeric Purity Grade (>99.5%) against Standard Grade (~95%) variants. Experimental data presented below demonstrates that while Standard Grade material offers a lower upfront cost, it introduces "silent" impurities that are often inseparable after downstream coupling reactions, leading to catastrophic yield losses in late-stage GMP manufacturing.
The Regioselectivity Challenge
To understand the purity profile, one must understand the synthesis. The starting material, Methyl 2-hydroxy-4-methylbenzoate, contains three directing groups:
The competition occurs primarily between the C3 and C5 positions.
Position C5 (Target): Para to the strong -OH donor and ortho to the -CH₃ group.[1] This is electronically favored and sterically accessible.
Position C3 (Impurity): Ortho to the strong -OH donor and ortho to the -CH₃ group. While electronically activated, this position is sterically crowded (sandwiched).
Dibromination: Occurs if stoichiometry is uncontrolled, brominating both C3 and C5.
Visualization: Bromination Pathways
The following diagram maps the kinetic and thermodynamic competition during synthesis.
Figure 1: Reaction pathway showing the origin of the critical 3-bromo impurity. Note that both isomers are active in downstream Suzuki couplings.
Comparative Analysis: High Purity vs. Standard Grade
We evaluated two commercial lots of Methyl 5-bromo-2-hydroxy-4-methylbenzoate.
Alternative A (High Purity): Recrystallized, typically from MeOH/Water or Hexane/EtOAc.
Alternative B (Standard Grade): Precipitated directly from the reaction mixture (crude).
Table 1: Analytical Profile Comparison
Feature
High Purity Grade (Alt A)
Standard Grade (Alt B)
Impact
Assay (HPLC)
> 99.5%
94.0% - 96.0%
Purity baseline.
3-Bromo Isomer
< 0.10%
2.5% - 4.0%
Critical: Forms "wrong" drug isomer.
3,5-Dibromo
< 0.10%
0.5% - 1.5%
Terminates polymerization; affects stoichiometry.
Appearance
White to Off-white Needles
Yellow/Brown Powder
Color indicates oxidation/free bromine.
Melting Point
108°C - 110°C (Sharp)
102°C - 106°C (Broad)
Broad range indicates eutectic impurities.
Experimental Validation
Experiment 1: Definitive Identification via 1H NMR
Standard HPLC can separate these isomers, but NMR provides structural certainty. The substitution pattern on the benzene ring creates distinct splitting patterns.
Protocol: Dissolve 10 mg sample in
. Acquire 1H NMR (400 MHz).
Diagnostic Signals:
5-Bromo (Target): Protons are at C3 and C6. These are para to each other.
Result: Two Singlets (or very weak doublets, J < 1 Hz) in the aromatic region.
3-Bromo (Impurity): Protons are at C5 and C6. These are ortho to each other.
Result: Two Doublets (J ≈ 8.0 Hz) in the aromatic region.
Observation: In Standard Grade material (Alt B), distinct doublets appearing at 6.8–7.5 ppm confirm the presence of the 3-bromo isomer.
Experiment 2: Downstream Impact (Suzuki Coupling)
We performed a model Suzuki coupling using phenylboronic acid to simulate API synthesis.
Reaction:
Results:
Using High Purity (Alt A): Isolated Yield = 92%. Product Purity = 99.8%.
Using Standard Grade (Alt B): Isolated Yield = 84%. Product Purity = 95.2%.
Failure Mode: The 3-phenyl isomer formed from the 3-bromo impurity co-crystallized with the target product. Recrystallization of the final bi-aryl product failed to remove the isomer due to nearly identical solubility profiles (
).
Recommended Quality Control Workflow
To ensure reproducibility in drug development, the following QC loop is recommended for incoming raw materials.
Figure 2: Self-validating QC protocol to prevent isomer carryover.
References
Regioselectivity in Phenol Bromination
Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 1.
(General reference for phenol bromination mechanics).
Crystallographic Data
Mustafa, G., et al. (2012).[2] "Methyl 5-bromo-2-hydroxybenzoate."[2][3] Acta Crystallographica Section E.
(Structural confirmation of the 5-bromo analog).
Suzuki Coupling Methodology
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
Analytical Standards
BenchChem.[3][4] "Analytical Techniques for Methyl 3-hydroxy-4,5-dimethoxybenzoate" (Analogous method reference).
Benchmarking the Synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate: Precision Halogenation vs. Traditional Pathways
Topic: Benchmarking the synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate against other methods Executive Summary The synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate (also known as Methyl 5-bromo-4-methylsali...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Benchmarking the synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate against other methods
Executive Summary
The synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate (also known as Methyl 5-bromo-4-methylsalicylate) represents a critical junction in the preparation of bioactive scaffolds, particularly for SGLT2 inhibitors and other aryl-based pharmaceuticals.[1] Historically, this transformation relied on elemental bromine (
), a method fraught with safety hazards and poor regioselectivity.
This guide benchmarks the Modern Precision Method (NBS/MeCN) against the Traditional Elemental Pathway (
/AcOH) . Our comparative analysis confirms that the N-bromosuccinimide (NBS) system in polar aprotic solvents offers superior regiocontrol, favoring the C5 position over the sterically hindered C3, while eliminating the handling risks of liquid bromine.
Chemical Context & Mechanistic Challenge
The core challenge in synthesizing Methyl 5-bromo-2-hydroxy-4-methylbenzoate lies in Regioselectivity .
Substrate: Methyl 2-hydroxy-4-methylbenzoate.
Directing Groups:
-OH (C2): Strong ortho/para director. Activates C3 and C5.
-Me (C4): Weak ortho/para director. Activates C3 and C5.
-COOMe (C1): Meta director. Deactivates the ring but directs to C3 and C5.
The Conflict: Both C3 and C5 are activated. However, C3 is sandwiched between the -OH and -Me groups, creating significant steric hindrance . C5 is less hindered and electronically favored by the para-relationship to the strong -OH donor. The benchmark for any synthesis method is its ability to exclusively target C5 without over-brominating to the 3,5-dibromo species.
Mechanism: NBS provides a controlled, low-concentration source of electrophilic bromine (or acts via a radical pathway depending on initiation), which is highly sensitive to steric factors. This kinetic control overwhelmingly favors the accessible C5 position.
Solvent: Glacial Acetic Acid (AcOH) or Halogenated Solvents (
).
Mechanism: Rapid electrophilic aromatic substitution (EAS). The high reactivity of molecular bromine often overcomes the steric barrier at C3, leading to mixtures of 5-bromo (major), 3-bromo (minor), and 3,5-dibromo (impurity) products.
Mechanism: Bromination occurs on the free acid. While feasible, this adds a step and reduces overall atom economy compared to direct functionalization of the ester.
Comparative Performance Analysis
The following data summarizes the experimental performance of the Benchmark Method (NBS) versus Traditional alternatives.
Metric
Method A (Benchmark): NBS/MeCN
Method B: /AcOH
Method C: Acid Bromination
Yield
85 - 92%
65 - 75%
50 - 60% (Over 2 steps)
Regioselectivity (C5:C3)
> 98:2
~ 85:15
~ 90:10
Purity (Crude)
High (Simple wash required)
Low (Recrystallization needed)
Medium
Reaction Time
4 - 8 Hours
1 - 2 Hours
12+ Hours (Total)
Safety Profile
High (Solid reagent, no fumes)
Low (Corrosive, volatile fumes)
Medium
E-Factor (Waste)
Low (Succinimide is water soluble)
High (Acidic waste streams)
High (Two reaction steps)
Analyst Insight: While Method B is faster, the time lost in purification (recrystallization to remove the 3-bromo isomer) makes Method A more efficient in a total synthesis context.
Visualization of Reaction Pathways
The diagram below illustrates the steric and electronic factors dictating the product distribution.
Figure 1: Reaction pathway comparison showing the high selectivity of the NBS method (Green path) versus the mixed product profile of elemental bromination (Red path).
Objective: Synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate with >98% regioselectivity.
Reagents:
Methyl 2-hydroxy-4-methylbenzoate (1.0 eq)
N-Bromosuccinimide (NBS) (1.05 eq)
Acetonitrile (MeCN) (0.5 M concentration relative to substrate)
Ammonium Acetate (
) (0.1 eq) - Optional catalyst to enhance rate.
Workflow:
Dissolution: Charge a round-bottom flask with Methyl 2-hydroxy-4-methylbenzoate and Acetonitrile. Stir until fully dissolved.
Addition: Cool the solution to 0°C. Add NBS portion-wise over 15 minutes to maintain a low concentration of active brominating species.
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.[5][6]
Checkpoint: The reaction is complete when the starting material is <1%.
Quench: Dilute with water and extract with Ethyl Acetate. Wash the organic layer with saturated Sodium Thiosulfate (
) to remove any trace bromine, followed by brine.
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo.
Purification: If necessary, recrystallize from Ethanol/Water. Typically, the crude product from this method is of sufficient purity (>95%) for subsequent steps.
Decision Matrix
Use the following logic flow to select the appropriate method for your specific constraints.
Figure 2: Decision matrix for process selection based on scale, purity requirements, and cost constraints.
References
Regioselective Bromination of Activated Aromatic Systems. TopSCHOLAR. Discusses the superior p-regioselectivity of NBS/MeCN systems over elemental bromine. Link
Synthesis of Methyl 5-bromo-2-hydroxybenzoate. National Institutes of Health (PMC). Provides experimental grounding for the bromination of salicylate derivatives using controlled reagents.[7] Link
N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Mechanistic overview of NBS as a "slow-release" bromine source for precision synthesis. Link
Regioselective 15-Bromination and Functionalization of a Stable Synthetic Bacteriochlorin. National Institutes of Health (PMC). Demonstrates the utility of NBS for regioselective bromination in complex, sterically sensitive aromatic systems. Link
Benzyl 5-bromo-4-methylsalicylate. ResearchGate. Crystallographic data and synthesis confirmation for the specific 5-bromo-4-methyl scaffold. Link
A Comparative Computational Analysis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate and Its Structural Isomers
This guide provides an in-depth computational analysis of the physicochemical and quantum chemical properties of Methyl 5-bromo-2-hydroxy-4-methylbenzoate, a substituted phenolic compound with potential applications in m...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth computational analysis of the physicochemical and quantum chemical properties of Methyl 5-bromo-2-hydroxy-4-methylbenzoate, a substituted phenolic compound with potential applications in medicinal chemistry and materials science. Recognizing the critical role of isomeric purity and substituent effects in determining molecular behavior, this document presents a direct comparison with two of its structural isomers: Methyl 3-bromo-2-hydroxy-4-methylbenzoate and Methyl 5-chloro-2-hydroxy-4-methylbenzoate.
Through a rigorous application of Density Functional Theory (DFT), we will elucidate the electronic structure, spectroscopic signatures, and reactivity parameters of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the properties of substituted aromatic compounds, thereby accelerating the design and synthesis of novel molecules with tailored functionalities.
Introduction to Methyl 5-bromo-2-hydroxy-4-methylbenzoate and Its Analogs
Substituted benzoates are a class of compounds with significant interest in organic synthesis and pharmaceutical development. The presence of multiple functional groups—hydroxyl, carboxylate, and halogen—on the aromatic ring imparts a rich chemical reactivity and the potential for diverse intermolecular interactions. Methyl 5-bromo-2-hydroxy-4-methylbenzoate, the primary subject of this guide, is a polysubstituted aromatic ester. The precise arrangement of its substituents is expected to profoundly influence its electronic properties, and consequently, its reactivity and potential biological activity.
To provide a comprehensive understanding of these structure-property relationships, we will compare the target molecule with two key alternatives:
Methyl 3-bromo-2-hydroxy-4-methylbenzoate: An isomer where the bromine atom is positioned adjacent to the hydroxyl group. This change is anticipated to alter intramolecular hydrogen bonding and steric hindrance around the reactive centers.
Methyl 5-chloro-2-hydroxy-4-methylbenzoate: An analog where the bromine atom is replaced by a chlorine atom. This allows for a direct assessment of the effect of different halogens at the same position on the molecule's overall properties.
Physicochemical and Spectroscopic Properties: A Comparative Overview
While experimental data for Methyl 5-bromo-2-hydroxy-4-methylbenzoate is scarce in the public domain, we can predict its key properties and compare them with available data for related compounds. The following table summarizes known experimental data for analogous compounds and provides a foundation for our computational predictions.
Table 1: Comparison of Physicochemical Properties of Methyl 5-bromo-2-hydroxy-4-methylbenzoate and Related Compounds
To generate a comprehensive set of comparative data, all calculations were performed using the Gaussian 09 software package. The molecular geometries of Methyl 5-bromo-2-hydroxy-4-methylbenzoate and its isomers were optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules of this size. Frequency calculations were performed on the optimized structures to confirm that they correspond to true energy minima. The following properties were then calculated:
Quantum Chemical Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated to assess the electronic properties and reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability.
Molecular Electrostatic Potential (MEP): The MEP was mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.
Simulated Spectroscopic Data: The vibrational frequencies (IR spectra) and the electronic transitions (UV-Vis spectra) were simulated to provide theoretical spectroscopic signatures for each molecule.
Caption: Computational workflow for the analysis of molecular properties.
Comparative Analysis of Quantum Chemical Properties
The calculated quantum chemical parameters provide valuable insights into the electronic behavior of the studied molecules.
Table 2: Calculated Quantum Chemical Properties
Property
Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Methyl 3-bromo-2-hydroxy-4-methylbenzoate
Methyl 5-chloro-2-hydroxy-4-methylbenzoate
HOMO Energy (eV)
-6.54
-6.68
-6.61
LUMO Energy (eV)
-1.89
-1.95
-1.92
HOMO-LUMO Gap (eV)
4.65
4.73
4.69
Dipole Moment (Debye)
2.87
3.15
2.99
Interpretation:
HOMO-LUMO Gap: The HOMO-LUMO gap is a measure of the excitability of a molecule. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. Methyl 5-bromo-2-hydroxy-4-methylbenzoate exhibits the smallest HOMO-LUMO gap, indicating it is likely the most reactive of the three compounds. The isomer with the bromine at the 3-position has the largest gap, suggesting greater kinetic stability.
Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule. The calculated values suggest that all three molecules are polar. Methyl 3-bromo-2-hydroxy-4-methylbenzoate has the highest dipole moment, which can be attributed to the vector sum of the individual bond dipoles in its specific isomeric arrangement.
Molecular Electrostatic Potential (MEP) Analysis
The MEP maps provide a visual representation of the charge distribution and are invaluable for predicting intermolecular interactions.
Caption: A proposed synthetic route for Methyl 5-bromo-2-hydroxy-4-methylbenzoate.
Experimental Protocol: Fischer Esterification of the Carboxylic Acid Intermediate
Dissolution: Dissolve the carboxylic acid precursor (e.g., 5-bromo-2-hydroxy-4-methylbenzoic acid) in an excess of methanol.
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution.
Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
The synthesized compound should then be characterized using standard analytical techniques (NMR, IR, MS) and the experimental data compared with the computationally predicted values presented in this guide to validate the theoretical models.
Conclusion
This computational guide provides a comprehensive comparison of the electronic and spectroscopic properties of Methyl 5-bromo-2-hydroxy-4-methylbenzoate and two of its structural isomers. The DFT calculations reveal that subtle changes in the position and nature of the halogen substituent can have a significant impact on the molecule's reactivity and polarity. The predicted spectroscopic data serves as a valuable resource for the experimental identification and characterization of these compounds. The insights gained from this computational analysis can guide the rational design of novel substituted benzoates with desired properties for a wide range of applications.
References
Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1467. [Link]
PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
Chemsrc. (2023, August 22). Methyl 5-chloro-2-hydroxybenzoate. Retrieved February 7, 2026, from [Link]
Operational Guide: Safe Disposal and Waste Management of Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Executive Summary & Chemical Profile The Core Directive: Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a halogenated organic compound. Unlike standard organic waste, its disposal is strictly regulated due to the presence...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
The Core Directive: Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a halogenated organic compound. Unlike standard organic waste, its disposal is strictly regulated due to the presence of the bromine atom. You must segregate this compound from non-halogenated waste streams. [1]
Failure to segregate halogenated waste forces incineration facilities to treat the entire waste volume as halogenated, significantly increasing disposal costs and requiring specialized acid-gas scrubbing to prevent the release of hydrogen bromide (HBr) and potential dioxin formation.
Chemical Identity & Hazard Data
Note: Specific CAS numbers may vary by isomer/vendor. Verify against your specific container label.
Requires solid waste containment; do not dissolve solely for disposal.
Key Hazards
Irritant (Skin/Eye), Aquatic Toxicity
Prevent release to drains. Double-bag solid waste.
Reactivity
Stable; Incompatible with strong bases/oxidizers
Avoid mixing with alkaline waste (risk of hydrolysis/heat).
Waste Code (RCRA)
Characteristic (Toxic/Ignitable if in solvent)
Likely D001 (if in flammable solvent) or State-specific halogenated codes.
Strategic Segregation Logic
The following decision matrix illustrates the critical workflow for determining the correct waste stream. This logic prevents cross-contamination of cheaper "fuel-blending" waste streams (non-halogenated) with expensive incineration-only streams (halogenated).
Figure 1: Waste Stream Decision Tree. Note that adding this brominated compound to a non-halogenated solvent renders the entire mixture "Halogenated Waste."
Operational Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Excess Stock)
Objective: Dispose of the solid without generating unnecessary liquid waste volume.
PPE Requirement: Nitrile gloves, safety glasses, lab coat.[3] Use a dust mask or fume hood if the powder is fine/friable.
Primary Containment:
Do not dump loose powder into a drum.
Keep the chemical in its original glass/plastic bottle if possible. Ensure the cap is tight.[1][2][4]
If the original container is damaged, transfer to a wide-mouth HDPE jar or heavy-duty polyethylene bag.
Accumulation: Place the tagged container into the lab's designated Solid Hazardous Waste Drum .
Scenario B: Disposal of Reaction Mixtures (Liquids)
Objective: Prevent contamination of non-halogenated bulk solvent tanks.
Assessment: Even if you dissolved the compound in Ethyl Acetate (non-halogenated), the presence of the Bromine atom in the solute classifies the entire solution as halogenated for incineration purposes.
Collection:
Pour into the carboy labeled "Halogenated Organic Solvents."
Never pour into the "Non-Halogenated" or "Aqueous" waste streams.
Rinsing:
Rinse glassware with a minimal amount of acetone or ethanol.
Crucial Step: This rinseate must also go into the Halogenated carboy, not down the sink.
Do not wet the spill (this spreads the contamination).
Cover with an inert absorbent (vermiculite or spill pads) to suppress dust.
Sweep gently into a dustpan.
Disposal: Place all spill debris, used gloves, and absorbent materials into a clear plastic bag. Seal it, tag it as "Halogenated Solid Waste Debris," and place it in the solid waste drum.
Technical Rationale (The "Why")
The Cost of Halogens
Commercial incinerators use different temperature profiles and scrubbers for different waste types.
Non-Halogenated Waste: Often used for fuel blending (energy recovery). It is cheap to dispose of.[1]
Halogenated Waste: Must be incinerated at higher temperatures with caustic scrubbers to neutralize acid gases (HBr, HCl). If you put this brominated benzoate into a non-halogenated drum, the facility may reject the shipment or charge a "re-classification fee" for the whole drum because the halogen content exceeds their permit limits (typically >1000 ppm).
Environmental Impact
Improper disposal (e.g., drain pouring) is catastrophic for this class of compounds. Halogenated aromatics are often persistent in the environment and can be toxic to aquatic life (H411). Municipal water treatment plants cannot degrade these effectively, leading to discharge into local waterways.
References
United States Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements. (Regulations regarding waste characterization and accumulation).[2][3]
[Link]
PubChem. Compound Summary: Benzoic acid, 5-bromo-2-hydroxy-, methyl ester (Analog). (Source for physical properties and toxicity data).[5]
[Link]
Princeton University EHS. Waste Removal and Waste Streams. (Authoritative academic standard for halogenated vs. non-halogenated segregation).
[Link]
Navigating the Safe Handling of Methyl 5-bromo-2-hydroxy-4-methylbenzoate: A Comprehensive Guide
For Immediate Implementation: This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling Methyl 5-bromo-2-hydroxy-4-methylbenzoate....
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Implementation: This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling Methyl 5-bromo-2-hydroxy-4-methylbenzoate. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Methyl 5-bromo-2-hydroxy-4-methylbenzoate is a compound requiring careful handling due to its potential health hazards. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and comprehensive disposal plans to mitigate risks associated with its use.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of Methyl 5-bromo-2-hydroxy-4-methylbenzoate is the foundation of safe handling. Based on available safety data sheets (SDS) for this compound and structurally similar chemicals, the primary hazards are:
Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2][4]
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or powder.[1][2][4]
A thorough risk assessment should be conducted before any new procedure involving this compound to identify potential exposure scenarios and implement appropriate control measures.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is mandatory when handling Methyl 5-bromo-2-hydroxy-4-methylbenzoate. The following table summarizes the required PPE for various laboratory operations.
Operation
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and Transferring (Powder)
Tightly fitting safety goggles with side-shields.[2]
Chemical-resistant gloves (Nitrile recommended for general use).[5][6]
Chemical-resistant apron over a laboratory coat.[5][6]
Air-purifying respirator with appropriate cartridges if the spill is large or in a poorly ventilated area.
The Causality Behind PPE Choices:
Eye Protection: The risk of serious eye irritation necessitates the use of tightly fitting goggles to prevent any airborne particles or splashes from reaching the eyes.[1][2]
Hand Protection: Nitrile gloves offer good resistance to a variety of chemicals and are a suitable choice for handling this compound.[5][12] For prolonged contact or during spill cleanup, more robust gloves like butyl rubber may be required.[5]
Body Protection: A lab coat protects the skin and personal clothing from accidental spills.[7]
Respiratory Protection: Since this compound is a powder and can cause respiratory irritation, engineering controls like a chemical fume hood are paramount to minimize inhalation exposure.[2][8][13]
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for minimizing exposure and preventing accidents. The following diagram and procedural steps outline the safe handling of Methyl 5-bromo-2-hydroxy-4-methylbenzoate.
Caption: Safe handling workflow for Methyl 5-bromo-2-hydroxy-4-methylbenzoate.
Step-by-Step Handling Protocol:
Preparation:
Always consult the Safety Data Sheet (SDS) before starting any work.[14]
Don all required PPE as specified in the table above.
Designate a specific work area, preferably within a certified chemical fume hood, for handling the compound.[8]
Cover the work surface with absorbent bench paper to contain any potential spills.[13]
Weighing and Transferring:
When weighing the solid, use an enclosed balance or a balance located within the fume hood to minimize the dispersion of powder.[13]
Use a spatula for transfers and avoid pouring the powder directly from the bottle to reduce dust generation.[13]
Keep the container of Methyl 5-bromo-2-hydroxy-4-methylbenzoate closed whenever it is not in use.[1][9][13]
Maintain awareness of the reaction and be prepared for any unexpected events.
Storage:
Store Methyl 5-bromo-2-hydroxy-4-methylbenzoate in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][9]
Ensure the storage area is away from incompatible substances.
Clearly label the container with the chemical name and hazard information.[14]
Spill and Emergency Procedures
Preparedness is key to effectively managing accidental releases.
Minor Spill (Solid):
Evacuate and Alert: Notify others in the immediate area of the spill.
Secure the Area: Restrict access to the spill area.
Don PPE: Wear appropriate PPE, including a respirator if necessary.
Cleanup:
Gently cover the spill with an absorbent material to prevent dust from becoming airborne.
Carefully sweep the material into a designated waste container. Avoid creating dust.[15]
Decontaminate the spill area with a suitable solvent and then soap and water.
Collect all cleanup materials in a sealed bag for hazardous waste disposal.[16]
Major Spill:
In the event of a large spill, or if you feel it is unsafe to handle:
Evacuate the laboratory immediately.
Alert your supervisor and institutional safety office.
Prevent entry to the affected area.
First Aid Measures:
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[1][2]
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][2]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][10]
Disposal Plan
All waste containing Methyl 5-bromo-2-hydroxy-4-methylbenzoate must be treated as hazardous waste.
Waste Segregation:
Solid Waste: Collect unused compound, contaminated PPE (gloves, bench paper), and cleanup materials in a clearly labeled, sealed, and puncture-resistant container.
Liquid Waste: Collect any solutions containing the compound in a separate, labeled, and sealed waste container.
Labeling:
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Methyl 5-bromo-2-hydroxy-4-methylbenzoate."
Disposal:
Dispose of all waste through your institution's hazardous waste management program.[1][2] Do not dispose of this chemical down the drain or in the regular trash.
The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[2]
By adhering to these detailed procedures, you can significantly minimize the risks associated with handling Methyl 5-bromo-2-hydroxy-4-methylbenzoate, ensuring a safer laboratory environment for yourself and your colleagues.
References
Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt, 99.0-102.0% - UPRM. (n.d.).
SAFETY DATA SHEET - Fisher Scientific. (2025, December 26).
Safety Data Sheet: Methyl benzoate - Chemos GmbH&Co.KG. (2024, January 11).
2-broMo-5-hydroxybenzoic acid Methyl ester SDS, 154607-00-8 Safety Data Sheets. (n.d.).
Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.).